2-{[(4-Chlorophenyl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chloroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCTRSOOSLQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342405 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7193-94-4 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-CHLOROANILINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-{[(4-Chlorophenyl)amino]methyl}phenol
Abstract
This technical guide provides a comprehensive overview of 2-{[(4-Chlorophenyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the existing research on its biological activities and potential mechanisms of action, positioning it as a scaffold for further investigation. Detailed experimental protocols for its synthesis, characterization, and evaluation are provided to empower researchers in their scientific endeavors.
Introduction: A Molecule of Latent Potential
2-{[(4-Chlorophenyl)amino]methyl}phenol, with the chemical formula C₁₃H₁₂ClNO, is an organic compound that merges a phenol group with a 4-chloroaniline moiety through a methylene bridge.[1][2] Phenolic compounds are a cornerstone in drug discovery, exhibiting a wide array of biological activities including antimicrobial, antioxidant, and anti-cancer properties.[3][4] The incorporation of a halogenated phenyl ring, in this case, 4-chlorophenyl, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[5]
While direct, extensive research on the biological applications of 2-{[(4-Chlorophenyl)amino]methyl}phenol is still emerging, its structural motifs are present in molecules with demonstrated bioactivity.[6][7] For instance, related aminophenol derivatives have shown promise as inhibitors of cell growth and inducers of apoptosis.[7] Additionally, organic amino compounds are being investigated for their applications as phase transition dielectric materials in memory storage.[1] This guide aims to consolidate the current knowledge on this compound and provide a framework for future research and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Key Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | [1][2] |
| Molecular Weight | 233.69 g/mol | [1][8] |
| CAS Number | 7193-94-4 | [8] |
| Appearance | Colorless, block-shaped crystals | [1] |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in water/ethanol mixtures | [1] |
Structural Analysis
X-ray crystallography has provided significant insights into the three-dimensional structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol. The key finding is that the two benzene rings (the phenol and the 4-chlorophenyl) are not planar with respect to each other; instead, they are twisted by a dihedral angle of 68.60°.[1] This non-planar conformation can have significant implications for how the molecule interacts with biological targets, as it dictates the spatial arrangement of its functional groups.
Furthermore, the crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, the hydroxyl group's hydrogen atom forms a hydrogen bond with the amino group's nitrogen atom of an adjacent molecule (O—H⋯N), and the amino group's hydrogen atom bonds with the hydroxyl group's oxygen atom of another neighboring molecule (N—H⋯O).[1] These interactions result in the formation of R₄⁴(8) loops, which are characteristic ring motifs in crystal engineering.[1]
Synthesis and Characterization
The availability of pure, well-characterized material is a prerequisite for any meaningful biological or material science investigation.
Synthesis Pathway: The Mannich Reaction
While many suppliers offer this compound commercially, understanding its synthesis is crucial for derivatization and optimization studies. A common and efficient method for preparing such aminomethylated phenols is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but it can be adapted for phenols.
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol can be conceptually broken down into the condensation of three key components: phenol, formaldehyde, and 4-chloroaniline.
Caption: Conceptual workflow for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Step-by-Step Protocol:
-
Formation of the Electrophile: In a suitable solvent like ethanol, equimolar amounts of 4-chloroaniline and formaldehyde are mixed at room temperature. This leads to the formation of an electrophilic iminium ion (Schiff base).
-
Nucleophilic Attack: Phenol is added to the reaction mixture. The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion. The substitution occurs preferentially at the ortho position due to the directing effect of the hydroxyl group.
-
Work-up and Purification: The reaction is typically stirred for several hours. Upon completion, the solvent may be removed under reduced pressure. The crude product is then purified, often by recrystallization from a solvent system like an ethanol/water mixture, to yield the final product as colorless crystals.[1]
Causality Insight: The choice of an alcohol-water solvent system for recrystallization is strategic. The compound is soluble in the hot mixture, but as it cools, the polarity of the solvent system increases, causing the less polar product to precipitate out, leaving more polar impurities behind in the solution.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons from both rings (likely complex multiplets).- A singlet for the methylene (-CH₂) bridge protons.- A broad singlet for the amino (-NH) proton.- A broad singlet for the phenolic (-OH) proton. |
| ¹³C NMR | - Distinct signals for the 13 carbon atoms.- A signal for the methylene carbon.- Multiple signals in the aromatic region (110-160 ppm). |
| FT-IR | - Broad O-H stretch (~3200-3600 cm⁻¹).- N-H stretch (~3300-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic).- C=C aromatic ring stretches (~1450-1600 cm⁻¹).- C-N and C-O stretches.- C-Cl stretch (~700-800 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z ≈ 233.7, along with an M+2 peak of about one-third the intensity, characteristic of a single chlorine atom. |
| HPLC | - A single sharp peak under optimized conditions, indicating purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[9][10][11] |
Expert Insight: When analyzing the proton NMR, the chemical shifts of the aromatic protons can provide clues about the electronic environment. The protons ortho and para to the electron-donating -OH and -NH groups will typically be shifted upfield (to a lower ppm value) compared to those on the electron-withdrawn chloro-substituted ring.[12][13][14]
Potential Biological Activity and Mechanism of Action
The therapeutic potential of a compound is defined by its biological activity and the underlying mechanism through which it exerts its effects.
Postulated Biological Effects
While specific studies on 2-{[(4-Chlorophenyl)amino]methyl}phenol are limited, the activities of its constituent moieties—phenol and 4-chloroaniline—provide a strong basis for postulating its potential biological profile.
-
Antimicrobial Activity: Phenols and their derivatives are well-known antiseptics and disinfectants.[3][15] Their mechanism often involves the disruption of microbial cell membranes and the denaturation of essential proteins.[15] The presence of the lipophilic chlorophenyl group could enhance the compound's ability to penetrate bacterial cell walls, potentially leading to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][16]
-
Anticancer Activity: Many phenolic and aminophenol compounds exhibit cytotoxic effects on cancer cell lines.[7] For instance, p-methylaminophenol, a structural relative, is a potent inhibitor of cell growth and an inducer of apoptosis in HL60 leukemia cells.[7] The mechanism could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, or interaction with key cellular pathways.
Hypothetical Mechanism of Action: Membrane Disruption
A plausible mechanism of action, particularly for antimicrobial effects, is the disruption of the cell membrane's integrity. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of bacterial or fungal cells.
Caption: Hypothetical mechanism for antimicrobial action via membrane disruption.
This intercalation disrupts the ordered structure of the membrane lipids, increasing its permeability.[15] This leads to the leakage of essential intracellular components, such as ions (K⁺) and ATP, disrupting the proton motive force and ultimately leading to cell death.
Key Experimental Protocols
To facilitate further research, this section provides detailed, self-validating protocols for the analysis and biological evaluation of the title compound.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a robust method for determining the purity of a synthesized batch of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Objective: To separate and quantify the target compound from potential impurities.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Sample of 2-{[(4-Chlorophenyl)amino]methyl}phenol
-
Class A volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute this solution to create working standards (e.g., 100 µg/mL).
-
HPLC System Setup:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 280 nm, as phenols typically absorb at this wavelength.[9]
-
Set the injection volume to 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared standard solution.
-
-
Data Interpretation: A pure sample should yield a single major peak with a consistent retention time. Purity can be calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare Compound Stock: Dissolve the compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Grow a bacterial strain (e.g., S. aureus or E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to each well. Add a small volume (e.g., 2 µL) of the compound stock to the first well and serially dilute it across the plate. This creates a range of concentrations.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Safety and Toxicology
As a derivative of chlorophenol, 2-{[(4-Chlorophenyl)amino]methyl}phenol should be handled with appropriate care. Chlorophenols are known to be toxic and can be persistent environmental pollutants.[17]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Exposure: Exposure can occur through inhalation, skin contact, or ingestion.[17] Acute exposure may cause irritation to the skin, eyes, and respiratory tract.
-
Toxicity: While specific data for this compound is lacking, related chlorophenols are classified as probable carcinogens and can act as endocrine disruptors.[17] Long-term exposure should be avoided. The U.S. Environmental Protection Agency (EPA) has classified several chlorophenols as priority pollutants.[17]
Conclusion and Future Directions
2-{[(4-Chlorophenyl)amino]methyl}phenol is a structurally interesting molecule that stands at the intersection of medicinal chemistry and material science. Its synthesis is straightforward, and its characterization can be achieved using standard analytical techniques. Based on its structural components, it holds promise for further investigation, particularly in the realms of antimicrobial and anticancer research.
Future work should focus on:
-
Systematic Biological Screening: Evaluating the compound against a broad panel of bacterial, fungal, and cancer cell lines to definitively establish its biological activity profile.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind any observed biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the phenolic and chlorophenyl rings to optimize potency and reduce potential toxicity.
-
Toxicological Evaluation: Conducting formal toxicological studies to determine its safety profile for any potential therapeutic application.
This guide provides the foundational knowledge and protocols necessary to embark on these exciting avenues of research.
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Xu, J. (2011). 2-[(4-Chlorophenyl)aminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2364. [Link]
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Kapade, M. G., et al. (2024). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II), Pt (II) FOR THEIR NANOPARTICLE AND ANTIBACTERIAL STUDIES. Rasayan Journal of Chemistry, 17(4), 1426-1435. [Link]
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Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013, 460215. [Link]
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Guna, J. V., et al. (2012). Synthesis and antimicrobial activity of (2- methoxy/ 2-amino)-6-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile. ResearchGate. [Link]
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Şahin, Z. S., & Işık, Ş. (2009). 2-Chloro-4-{(E)-[(4-Chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o133. [Link]
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Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 308-319. [Link]
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Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. [Link]
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Yamato, S., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 203-213. [Link]
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de Oliveira, R. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
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Kalgutkar, A. S., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 6987-7039. [Link]
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Takeda, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 741-746. [Link]
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An In-depth Technical Guide to the Synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-{[(4-Chlorophenyl)amino]methyl}phenol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural motifs, which are present in various biologically active molecules. This document delves into the core synthetic strategies, with a primary focus on the Mannich reaction and a discussion of alternative routes such as reductive amination. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and rationale for procedural choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 2-Aminomethylphenol Scaffolds
The 2-aminophenol moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds. The introduction of an aminomethyl group at the ortho position of the phenolic hydroxyl group creates a versatile pharmacophore capable of forming key interactions with biological targets. The specific incorporation of a 4-chlorophenylamino moiety introduces a halogenated aromatic ring, a common feature in many drugs that can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. Consequently, the development of robust and efficient synthetic routes to access derivatives such as 2-{[(4-Chlorophenyl)amino]methyl}phenol is of paramount importance for the exploration of new chemical entities in drug discovery programs.
Primary Synthetic Pathway: The Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile, attacking an in-situ generated iminium ion. This three-component condensation reaction typically involves a phenol, an aldehyde (most commonly formaldehyde), and a primary or secondary amine.[1][2][3]
Mechanistic Insights
The reaction proceeds through two key stages:
-
Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the amine (4-chloroaniline) on the carbonyl group of formaldehyde. Subsequent dehydration leads to the formation of a highly electrophilic N-aryl iminium ion (Schiff base).
-
Electrophilic Aromatic Substitution: The phenol, activated by the hydroxyl group, then acts as a nucleophile, attacking the iminium ion. This electrophilic aromatic substitution typically occurs at the ortho position to the hydroxyl group due to electronic and steric factors, leading to the formation of the desired 2-{[(4-Chlorophenyl)amino]methyl}phenol.[4]
Caption: General mechanism of the Mannich reaction for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Causality in Experimental Design
The choice of reaction conditions is critical for the successful synthesis of the target compound.
-
Solvent: Ethanol is a commonly used solvent as it can dissolve the reactants and is relatively benign.[5][6] In some cases, aprotic solvents like benzene or dioxane have been employed, which can influence the reaction rate and selectivity.[7] For a one-pot synthesis, the choice of solvent must also be compatible with the subsequent reduction step if reductive amination is the intended pathway.
-
Temperature: The Mannich reaction with phenols can often be conducted at room temperature over an extended period or at reflux to accelerate the reaction.[5][6][7] The optimal temperature will depend on the reactivity of the specific phenol and amine.
-
Stoichiometry: Equimolar amounts of the phenol, 4-chloroaniline, and formaldehyde are typically used. An excess of one reagent may be employed to drive the reaction to completion, but this can also lead to the formation of byproducts.
Detailed Experimental Protocol: Mannich Reaction
This protocol is adapted from established procedures for the aminomethylation of phenols.[5][6]
Materials:
-
Phenol (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ethanol
-
Hydrochloric acid (for pH adjustment and product isolation if desired)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) and 4-chloroaniline (1.0 eq) in ethanol.
-
To this solution, add formaldehyde (37% aqueous solution, 1.1 eq) dropwise at room temperature with vigorous stirring.
-
The reaction mixture is then stirred at room temperature for 24-48 hours or heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed with water to remove any remaining formaldehyde and other water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to afford the pure 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Data Summary Table:
| Parameter | Value/Range | Rationale |
| Temperature | Room Temperature to Reflux | Balances reaction rate with potential side reactions. |
| Reaction Time | 2 - 48 hours | Dependent on temperature and reactant reactivity. |
| Solvent | Ethanol | Good solubility for reactants, relatively non-toxic. |
| Expected Yield | 60-80% | Typical for Mannich reactions of this type. |
Alternative Synthetic Pathway: Reductive Amination
An alternative and often high-yielding approach to the synthesis of the target molecule is through a two-step, one-pot reductive amination. This method first involves the formation of a Schiff base from 4-chloroaniline and salicylaldehyde (2-hydroxybenzaldehyde), followed by in-situ reduction.
Mechanistic Overview
-
Schiff Base Formation: 4-Chloroaniline reacts with the aldehyde group of salicylaldehyde in a condensation reaction to form the corresponding N-(4-chlorophenyl)-2-hydroxybenzylideneimine (a Schiff base).
-
Reduction: The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond using a suitable reducing agent, yielding the final product.
Caption: Reductive amination pathway for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Rationale for Reagent Selection
-
Starting Materials: Salicylaldehyde is a readily available starting material that already contains the desired ortho-hydroxybenzyl moiety.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of imines in the presence of other functional groups. It is also relatively inexpensive and easy to handle.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
Salicylaldehyde (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Methanol
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Glacial acetic acid (optional, as catalyst for imine formation)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve salicylaldehyde (1.0 eq) and 4-chloroaniline (1.0 eq) in methanol in a round-bottom flask. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Comparative Data of Synthetic Pathways:
| Feature | Mannich Reaction | Reductive Amination |
| Starting Materials | Phenol, Formaldehyde, 4-Chloroaniline | Salicylaldehyde, 4-Chloroaniline |
| Number of Steps | One-pot, three-component | Typically two steps in one pot |
| Key Intermediate | Iminium Ion | Schiff Base |
| Potential Byproducts | Bis-aminated products, polymers | Unreacted starting materials |
| Atom Economy | Generally high | High |
Characterization and Validation
The synthesized 2-{[(4-Chlorophenyl)amino]methyl}phenol should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, N-H, C-N, C-Cl).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
The crystal structure of a similar compound, 2-[(4-Chlorophenyl)aminomethyl]phenol, has been reported, providing a reference for crystallographic analysis.[8]
Conclusion
This technical guide has outlined the primary synthetic strategies for the preparation of 2-{[(4-Chlorophenyl)amino]methyl}phenol derivatives. The Mannich reaction represents a classical and efficient one-pot method, while reductive amination offers a viable alternative with high yields and selectivity. The choice of pathway will depend on the availability of starting materials, desired scale of synthesis, and the specific requirements of the research or development program. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists engaged in the synthesis of novel aminophenol-based compounds for potential therapeutic applications.
References
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Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255-258. [Link]
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Roman, G. (2014). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]
-
Kapade, M. G., et al. (2024). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II), Pt (II) FOR THEIR NANOPARTICLE AND ANTIBACTERIAL STUDIES. ResearchGate. [Link]
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Kovács, L., et al. (2018). Mannich base-connected syntheses mediated by ortho-quinone methides. Beilstein Journal of Organic Chemistry, 14, 531–551. [Link]
-
Umar, A. B., et al. (2016). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Bayero Journal of Pure and Applied Sciences, 9(1), 133-137. [Link]
-
Fun, H.-K., et al. (2008). 2-[(4-Chlorophenyl)aminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2429. [Link]
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Asmathunisha, N., & Rajendiran, N. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]
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ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions a. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry Lab Guide. Retrieved from [Link]
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Wang, Q., et al. (2020). Redrawing the Mannich‐Type Reaction through Carbonyl Umpolung Reactivity. Angewandte Chemie International Edition, 59(35), 15029-15036. [Link]
-
Şahin, Z. S., & Işık, Ş. (2012). 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E Structure Reports Online, 68(3), o678. [Link]
-
Roman, G., & Ciorba, M. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 59(3-4), 157-165. [Link]
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Jan, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol
A Senior Application Scientist's Perspective on a Promising Mannich Base
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of the Mannich base, 2-{[(4-Chlorophenyl)amino]methyl}phenol. While direct and extensive experimental data on this specific molecule remains limited in publicly accessible literature, this document synthesizes information from structurally related compounds to build a strong case for its potential as a bioactive agent. By examining the well-documented antimicrobial, antifungal, cytotoxic, and antioxidant properties of analogous phenolic and chlorophenyl-containing structures, we can logically infer the likely bioactivity of the title compound. This guide further presents detailed, field-proven experimental protocols for the synthesis, characterization, and comprehensive biological evaluation of 2-{[(4-Chlorophenyl)amino]methyl}phenol, offering a robust framework for future research and development in this area.
Introduction: The Chemical and Structural Landscape
2-{[(4-Chlorophenyl)amino]methyl}phenol is a phenolic Mannich base, a class of organic compounds renowned for their diverse and significant biological activities[1]. The synthesis of such compounds typically involves the aminoalkylation of an acidic proton-containing compound, in this case, phenol, with formaldehyde and a primary or secondary amine, here 4-chloroaniline. The resulting molecule incorporates a phenol, a secondary amine, and a chlorophenyl group, all of which are known pharmacophores that can contribute to its biological profile.
The crystal structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol has been elucidated, confirming its molecular geometry. In its crystalline form, the two benzene rings are twisted from each other, and the structure is stabilized by intermolecular hydrogen bonds involving the hydroxyl and amino groups[2]. This structural insight is crucial for understanding its potential interactions with biological targets.
Synthesis and Characterization
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol is a classical Mannich reaction. While specific detailed procedures for this exact compound are not extensively published, a general and reliable method can be extrapolated.
Experimental Protocol: Synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of phenol and 4-chloroaniline in a suitable solvent such as ethanol or methanol.
-
Addition of Formaldehyde: To the stirred solution, add an equimolar amount of formaldehyde (typically as a 37% aqueous solution) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 2-{[(4-Chlorophenyl)amino]methyl}phenol.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Postulated Biological Activities: An Evidence-Based Extrapolation
The true potential of 2-{[(4-Chlorophenyl)amino]methyl}phenol lies in its likely biological activities. Based on the extensive literature on related compounds, we can hypothesize its efficacy in several key areas.
Antimicrobial and Antifungal Potential
Phenolic compounds and their derivatives are well-known for their antimicrobial properties[1]. The presence of the chlorine atom on the phenyl ring is also a common feature in many antimicrobial agents, often enhancing their activity[3]. Derivatives of nicotinonitrile containing a (4-chlorophenyl)(phenyl)methyl amino moiety have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi[4].
The proposed mechanism of action for phenolic compounds often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death. The lipophilicity conferred by the chlorophenyl group may enhance the compound's ability to penetrate the lipid-rich membranes of bacteria and fungi.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Prepare a series of twofold dilutions of 2-{[(4-Chlorophenyl)amino]methyl}phenol in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxic and Anticancer Activity
Numerous studies have reported the cytotoxic effects of aminophenol derivatives and compounds bearing a chlorophenyl moiety against various cancer cell lines[5][6]. For instance, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines demonstrated significant cytotoxic activity against human cancer cell lines[5]. The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis, inhibition of key enzymes like topoisomerases, or interference with cell signaling pathways.
The structural components of 2-{[(4-Chlorophenyl)amino]methyl}phenol suggest a potential for intercalation with DNA or interaction with enzymes involved in cell proliferation, making it a candidate for anticancer research.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-{[(4-Chlorophenyl)amino]methyl}phenol for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.
Antioxidant Properties
Phenolic compounds are classic antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals[7]. The antioxidant capacity of phenols can be evaluated using various in vitro assays. The presence of the phenolic hydroxyl group in 2-{[(4-Chlorophenyl)amino]methyl}phenol strongly suggests that it will possess antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of 2-{[(4-Chlorophenyl)amino]methyl}phenol with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). A known antioxidant like ascorbic acid or trolox should be used as a positive control.
Data Presentation and Visualization
To facilitate the analysis and interpretation of experimental data, results should be presented in a clear and structured manner.
Table 1: Hypothetical Biological Activity Profile of 2-{[(4-Chlorophenyl)amino]methyl}phenol
| Biological Activity | Assay | Test Organism/Cell Line | Result (e.g., MIC, IC50) |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined | ||
| Antifungal | Broth Microdilution | Candida albicans | Data to be determined |
| Cytotoxic | MTT Assay | MCF-7 (Breast Cancer) | Data to be determined |
| HCT116 (Colon Cancer) | Data to be determined | ||
| Antioxidant | DPPH Scavenging | - | EC50 value to be determined |
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in a digestible format.
Caption: Comprehensive workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
2-{[(4-Chlorophenyl)amino]methyl}phenol presents a compelling scaffold for the development of novel therapeutic agents. While direct experimental validation of its biological activities is a necessary next step, the wealth of data on structurally similar compounds provides a strong rationale for its investigation as an antimicrobial, anticancer, and antioxidant agent. The protocols and frameworks provided in this guide offer a clear path for researchers to systematically evaluate the potential of this promising Mannich base. Future research should focus on a comprehensive screening of its biological activities, followed by mechanistic studies to elucidate its mode of action and structure-activity relationship (SAR) studies to optimize its potency and selectivity.
References
-
Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (2016). Bioorganic Chemistry, 66, 145-159. [Link]
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Molecules, 29(5), 1083. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2021). Frontiers in Microbiology, 12, 640747. [Link]
-
Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (2016). Bioorganic Chemistry, 66, 145-159. [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2015). International Letters of Chemistry, Physics and Astronomy, 49, 99-103. [Link]
-
Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. (1999). Archivum Immunologiae et Therapiae Experimentalis, 47(3), 185-193. [Link]
-
2-[(4-Chlorophenyl)aminomethyl]phenol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2364. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Chlorophenyl-Containing Compounds and Their Molecular Targets
Foreword: The Enduring Relevance of the Chlorophenyl Moiety in Drug Discovery
The incorporation of a chlorophenyl group is a time-honored strategy in medicinal chemistry, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom, through its electron-withdrawing nature and steric bulk, can significantly influence ligand-receptor interactions, metabolic stability, and membrane permeability. This guide provides a deep dive into the therapeutic landscape of chlorophenyl-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource on their validated and potential molecular targets. We will traverse the fields of oncology, infectious diseases, and neurology, dissecting the mechanisms of action and providing practical, field-proven experimental methodologies to empower your own discovery efforts.
I. Anticancer Therapeutics: Exploiting Synthetic Lethality and Beyond
The chlorophenyl motif is a recurring feature in a multitude of anticancer agents, contributing to their potency and selectivity. Here, we explore key targets and the rationale behind the design of these impactful molecules.
Poly (ADP-ribose) Polymerase-1 (PARP-1): A Cornerstone of Synthetic Lethality
The inhibition of PARP-1, a critical enzyme in the base excision repair (BER) pathway, is a paradigm of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. The chlorophenyl group plays a pivotal role in the pharmacophore of many PARP-1 inhibitors.
Mechanism of Action: Chlorophenyl-containing PARP-1 inhibitors act as nicotinamide adenine dinucleotide (NAD+) mimics, competitively binding to the catalytic domain of the enzyme.[1] This not only prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair factors, but can also "trap" PARP-1 on the DNA at the site of damage.[1] This trapping effect is considered a key contributor to the cytotoxicity of these inhibitors. The position of the chlorine atom on the phenyl ring is critical for inhibitory potency. For instance, studies have shown that a meta-chlorophenyl substitution can lead to a higher binding energy and more stable interactions with key residues like Arg878 and Asp766 within the PARP-1 active site compared to a para-substitution.[2][3]
Featured Compound: A notable example is found in phthalazinone-based compounds, where the orientation of the chlorophenyl ring dictates the inhibitory potency.[2][4] Computational studies have revealed that the meta-chlorophenyl derivative exhibits a higher total binding energy (ΔGbind) compared to its para counterpart, attributed to more favorable electrostatic and van der Waals interactions.[2][3]
Quantitative Data: PARP-1 Inhibition
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| Phthalazinone-based | meta-chlorophenyl derivative | PARP-1 | Not explicitly stated, but higher potency than para-derivative | [2][3] |
| Olaparib (contains a fluorophenyl group, related structure) | Olaparib | PARP-1 | 5 | [5] |
| Rucaparib (contains a fluorophenyl group, related structure) | Rucaparib | PARP-1 | 7 | [5] |
| Talazoparib (contains a fluorophenyl group, related structure) | Talazoparib | PARP-1 | 1 | [5] |
Experimental Protocol: PARP-1 Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PARP-1 activity by assessing the incorporation of biotinylated NAD+ into a histone substrate.
Materials:
-
Human recombinant PARP-1 enzyme
-
Histone H1 substrate
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-conjugated fluorophore (e.g., fluorescein)
-
Test compounds (chlorophenyl-containing)
-
384-well black plates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add the PARP-1 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a solution of biotinylated NAD+ and allow the PARylation reaction to proceed.
-
Stop the reaction by adding a stop buffer containing streptavidin-fluorophore.
-
Incubate to allow the streptavidin to bind to the biotinylated histone.
-
Measure the fluorescence polarization. An increase in polarization indicates PARP-1 activity, which will be reduced in the presence of an effective inhibitor.
-
Calculate IC50 values from the dose-response curves.[6]
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Caption: Workflow for assessing Topoisomerase II inhibition using a DNA relaxation assay.
II. Antimicrobial Agents: Targeting Essential Bacterial Machinery
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Chlorophenyl-containing compounds have emerged as promising candidates in this arena.
DNA Gyrase: A Bacterial-Specific Topoisomerase
DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is a well-validated target for antibacterial drugs. It introduces negative supercoils into DNA, an essential process for DNA replication and transcription.
Mechanism of Action: Certain chlorophenyl-containing compounds have been shown to inhibit DNA gyrase. [7]For example, novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives have demonstrated potent inhibition of DNA gyrase with IC50 values in the nanomolar range. [7]These compounds likely interfere with the enzyme's ATPase activity or its ability to cleave and reseal DNA.
Quantitative Data: Antimicrobial Activity
| Compound Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Dioxo-imidazolidines | Compound 5b | Staphylococcus aureus | 0.1-9.5 | [7] |
| Dioxo-imidazolidines | Compound 5d | Pseudomonas aeruginosa | 0.1-9.5 | [7] |
| Pyrrolo benzodiazepines | SM-5 | Staphylococcus aureus | 7.81 | [8] |
| Phenylthiazolyl-s-triazines | Compound 32d | Lactobacillus casei | Comparable to Penicillin G | [9] |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the inhibition of the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli or S. aureus DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5x Gyrase Assay Buffer
-
ATP
-
Test compounds
-
Agarose gel electrophoresis system
-
Ethidium bromide
Procedure:
-
On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and water.
-
Add the test compound or solvent control.
-
Add diluted DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with a stop solution (e.g., GSTEB) and chloroform/isoamyl alcohol.
-
Separate the aqueous phase and load it onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel and visualize the bands. A decrease in the supercoiled DNA band indicates inhibition. [10]
III. Neurological Disorders: Modulating Key Receptors and Pathways
Chlorophenyl-containing compounds have shown significant promise in the treatment of various neurological and psychiatric disorders by targeting key receptors and signaling pathways in the central nervous system.
Serotonin Receptors and Transporter: A Hub for Neuropsychiatric Drug Action
The serotonergic system is a major target for drugs treating depression, anxiety, and other mood disorders. The chlorophenyl moiety is a common feature in ligands for serotonin receptors and the serotonin transporter (SERT).
Mechanism of Action: Meta-chlorophenylpiperazine (m-CPP) is a well-studied compound that acts as a non-selective agonist at 5-HT1 and 5-HT2 receptors and also binds to the serotonin transporter. [11][12]Its interaction with these targets leads to complex downstream effects on neuronal signaling. Furthermore, m-CPP has been shown to possess anti-inflammatory properties in brain glial cells, reducing the production of nitric oxide and pro-inflammatory cytokines, suggesting a potential role in treating neuroinflammatory diseases. [11][13]Trazodone analogues containing a 3-chlorophenyl group exhibit high affinity for 5-HT1A receptors. [14] Quantitative Data: Serotonin Receptor and Transporter Affinity
| Compound | Target | Ki (nM) | Reference |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-t[2][15][16]riazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A Receptor | 16 | [14] |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-t[2][15][16]riazolo[4,3-a]pyridin-3(2H)-one | 5-HT7 Receptor | 278 | [14] |
| m-Chlorophenylpiperazine (m-CPP) | Serotonin Transporter | 230 (IC50) | [12] |
Experimental Protocol: Serotonin Receptor Binding Assay (Radioligand Assay)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A)
-
Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Assay buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value. [17]
Cannabinoid Receptor 1 (CB1): Targeting Metabolism and Beyond
The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite, energy balance, and mood. CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders.
Mechanism of Action: Rimonabant, a CB1 receptor antagonist containing two chlorophenyl groups, was developed for the treatment of obesity. [2][15][16][18][19]It acts as an inverse agonist at the CB1 receptor, blocking the effects of endogenous cannabinoids. Clinical trials demonstrated that rimonabant produced significant weight loss and improved cardiometabolic risk factors. [15][16][18][19]However, it was withdrawn from the market due to psychiatric side effects, highlighting the importance of developing peripherally restricted CB1 antagonists. A derivative of rimonabant, CDMPO, has shown neuroprotective effects in a mouse model of Parkinson's disease by exerting anti-inflammatory actions in microglial cells. [20] Quantitative Data: Clinical Trial Results for Rimonabant (20 mg/day)
| Parameter | Change vs. Placebo (1 year) | Reference |
| Weight Loss | -4.7 kg | [15] |
| Waist Circumference | -6.1 cm | [16] |
| HDL Cholesterol | +7% | [15] |
| Triglycerides | -13% | [15] |
| HbA1c (in diabetic patients) | -0.7% | [15] |
Experimental Protocol: Cannabinoid Receptor 1 Binding Assay (Radioligand Assay)
This assay is used to determine the affinity of compounds for the CB1 receptor.
Materials:
-
Membranes from cells expressing CB1 receptors
-
Radiolabeled CB1 antagonist (e.g., [3H]SR141716A) or agonist (e.g., [3H]CP55,940)
-
Assay buffer
-
Test compounds
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of the test compound.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 and Ki values to determine the binding affinity of the test compound. [12][21] Signaling Pathway: CB1 Receptor Antagonism in Neuroinflammation
Caption: Chlorophenyl-containing CB1 receptor antagonists can mitigate neuroinflammation by inhibiting the activation of microglia and the subsequent release of pro-inflammatory mediators.
IV. Conclusion and Future Perspectives
The chlorophenyl moiety continues to be a valuable component in the medicinal chemist's toolbox, contributing to the development of potent and selective therapeutic agents across diverse disease areas. This guide has provided a comprehensive overview of the key molecular targets of chlorophenyl-containing compounds in oncology, infectious diseases, and neurology, supplemented with practical experimental protocols and quantitative data. As our understanding of disease biology deepens, the rational design of novel chlorophenyl-containing molecules targeting these and other emerging pathways will undoubtedly lead to the next generation of innovative medicines. The challenge remains to optimize the efficacy and safety profiles of these compounds, particularly in the context of neurological disorders where central nervous system side effects can be limiting. Future research will likely focus on strategies to enhance target specificity and modulate pharmacokinetic properties to achieve peripherally restricted actions where desired.
V. References
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Adeboye, A. A., Adejare, A., & Al-Qahtani, M. H. (2021). Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. Journal of Biomolecular Structure and Dynamics, 40(21), 10878-10886. [Link]
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Pi-Sunyer, F. X., Aronne, L. J., Heshmati, H. M., Devin, J., Rosenstock, J., & RIO-North America Study Group. (2006). Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial. JAMA, 295(7), 761-775. [Link]
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Kumar, A., Sharma, S., Sharma, R., & Singh, R. (2025). New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm. Drug Development Research. [Link]
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Van Gaal, L. F., Rissanen, A. M., Scheen, A. J., Ziegler, O., & Rössner, S. (2008). Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity and Related Metabolic Disorders (RIO) program. Diabetes care, 31(Supplement_2), S229-S240. [Link]
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Kulkarni, P. M., Kaelberer, M. M., & Stahl, E. L. (2018). Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist. Molecular pharmacology, 93(1), 44-54. [Link]
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Obniska, J., & Kamiński, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1572. [Link]
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Adeboye, A. A., Adejare, A., & Al-Qahtani, M. H. (2021). Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. Journal of Biomolecular Structure and Dynamics, 40(21), 10878-10886. [Link]
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Adeboye, A. A., Adejare, A., & Al-Qahtani, M. H. (2021). Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. Journal of Biomolecular Structure and Dynamics, 40(21), 10878-10886. [Link]
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Shah, S. A. A., & Shahid, M. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. Pakistan journal of pharmaceutical sciences, 33(5), 2161-2170. [Link]
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A Technical Guide to Substituted Aminophenol Compounds: Synthesis, Applications, and Mechanistic Insights
Abstract: Substituted aminophenols are a cornerstone of modern chemistry, forming the structural backbone of a vast array of molecules essential to pharmaceuticals, materials science, and industrial processes. The strategic placement of substituents on the aminophenol scaffold allows for the precise modulation of their chemical and biological properties. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse applications of these versatile compounds. We will delve into the causality behind synthetic choices, detail key experimental protocols, and present mechanistic insights into their function, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The Aminophenol Core: A Privileged Scaffold
The aminophenol structure, a benzene ring featuring both an amino (-NH2) and a hydroxyl (-OH) group, is deceptively simple. Its true potential is unlocked through substitution. The interplay between the electron-donating effects of the amino and hydroxyl groups and the electronic nature of additional substituents dictates the molecule's reactivity, acidity, nucleophilicity, and, critically, its biological activity.
Isomeric and Electronic Considerations
The relative positioning of the amino and hydroxyl groups—ortho (1,2), meta (1,3), or para (1,4)—profoundly influences the compound's properties. Ortho- and para-aminophenols are particularly noteworthy for their ability to form stable quinone-imine or quinone-like species upon oxidation, a feature central to their antioxidant activity and roles in dye chemistry.[1] In contrast, meta-aminophenol is significantly less active in radical scavenging.[1]
The introduction of further substituents provides a powerful tool for fine-tuning molecular properties. Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density of the ring, increasing the acidity of the phenolic proton. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups enhance the ring's electron density, impacting its nucleophilicity and antioxidant potential.
Caption: General scaffold of substituted aminophenols.
Synthetic Strategies: Building the Core
The synthesis of substituted aminophenols can be approached through several reliable routes. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and scalability.
Classical Approach: Reduction of Substituted Nitrophenols
The most traditional and industrially significant method for synthesizing aminophenols is the reduction of the corresponding nitrophenols.[2] This transformation is highly efficient and benefits from readily available, often inexpensive, starting materials.
-
Causality: The nitro group is a strong electron-withdrawing group, making it highly susceptible to reduction. The phenolic hydroxyl group is generally stable under these conditions.
-
Common Reagents:
-
Catalytic Hydrogenation: Hydrogen gas (H2) over a metal catalyst like Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel is a clean and effective method.[2]
-
Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl) are also widely used.[2]
-
Modern Approaches: Expanding the Toolbox
While nitrophenol reduction is robust, modern organic synthesis offers alternative strategies, particularly for creating complex substitution patterns not easily accessible through classical routes. These methods often involve the construction of the aminophenol from precursors, such as the one-pot synthesis of benzoxazoles from 2-aminophenol and various aldehydes.[3][4]
Key Applications and Mechanisms of Action
The structural versatility of substituted aminophenols translates into an exceptionally broad range of applications.
Medicinal Chemistry: From Pain Relief to Cancer Therapy
Aminophenol derivatives are a cornerstone of pharmacology, exhibiting a wide spectrum of biological activities including analgesic, antipyretic, anticancer, antioxidant, and antimicrobial effects.[5][6][7]
-
Analgesics and Antipyretics: The most famous example is Paracetamol (Acetaminophen). It is synthesized by treating 4-aminophenol with acetic anhydride.[2][8] While its exact mechanism is still debated, it is believed to exert its effects by inhibiting cyclooxygenase (COX) enzymes in the central nervous system, thus reducing prostaglandin production.[7]
-
Anticancer Agents: Structure-activity relationship studies have shown that the 4-aminophenol moiety is crucial for the antiproliferative activity of compounds like Fenretinide.[9] Derivatives such as p-alkylaminophenols have demonstrated significant, chain-length-dependent anticancer effects against breast and prostate cancer cell lines.[6][9]
-
Antioxidant and Antimicrobial Activity: The ability of the amino and hydroxyl groups to donate hydrogen atoms makes aminophenols potent radical scavengers.[1] Numerous studies have synthesized novel aminophenol derivatives and evaluated their antioxidant activity, often using DPPH radical-scavenging assays.[5][10][11][12] Some derivatives also show promising antibacterial and antifungal properties.[5][13]
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Mechanism of action for 2-{[(4-Chlorophenyl)amino]methyl}phenol.
An In-Depth Technical Guide to the Mechanistic Elucidation of 2-{[(4-Chlorophenyl)amino]methyl}phenol
A Hypothetical Exploration of its Anti-Inflammatory Properties
Disclaimer: The compound 2-{[(4-Chlorophenyl)amino]methyl}phenol is a novel chemical entity with no established biological activity in the public domain. This guide, therefore, presents a hypothetical mechanism of action based on its structural characteristics and outlines a comprehensive, scientifically rigorous framework for its investigation. The proposed mechanism—inhibition of the Cyclooxygenase-2 (COX-2) enzyme—is a well-founded starting point for research, given the compound's structural motifs.
Introduction
The rational design of novel therapeutic agents necessitates a profound understanding of their mechanism of action. The compound 2-{[(4-Chlorophenyl)amino]methyl}phenol, possessing a unique combination of a phenolic hydroxyl group, a secondary amine linker, and a 4-chlorophenyl moiety, presents an intriguing scaffold for biological activity. Structural analogs containing these features are known to interact with a variety of biological targets. This guide proposes a hypothetical mechanism centered on the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and provides a detailed roadmap for its experimental validation.
Part 1: Proposed Mechanism of Action - Selective COX-2 Inhibition
The inflammatory response, while a crucial defense mechanism, can lead to chronic disease if left unregulated. Prostaglandins are key lipid mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
We hypothesize that 2-{[(4-Chlorophenyl)amino]methyl}phenol acts as a selective inhibitor of COX-2. The rationale for this hypothesis is based on its structural features:
-
Phenolic Hydroxyl Group: The hydroxyl group can form a critical hydrogen bond with a key residue (e.g., Ser-530) in the active site of COX enzymes.
-
4-Chlorophenyl Group: This bulky, hydrophobic group can fit into the larger, more accommodating active site of COX-2, a feature that distinguishes it from the narrower active site of COX-1. This preferential binding is a hallmark of many selective COX-2 inhibitors.
-
Secondary Amine Linker: This flexible linker allows the molecule to adopt an optimal conformation within the COX-2 active site.
To validate this proposed mechanism, a multi-faceted experimental approach is required, encompassing in vitro enzyme assays, cell-based studies, and biophysical interaction analysis.
Part 2: Experimental Validation Workflow
The following sections detail the experimental protocols necessary to rigorously test our hypothesis. The workflow is designed to first establish the compound's effect on COX-2 activity and then to delve into the specifics of the interaction.
In Vitro COX-2 and COX-1 Enzyme Inhibition Assays
The initial step is to determine if 2-{[(4-Chlorophenyl)amino]methyl}phenol directly inhibits COX-1 and COX-2 enzyme activity and to quantify its potency (IC50) and selectivity.
Protocol: COX Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from standard commercially available kits and provides a reliable method for assessing COX-1 and COX-2 inhibition.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
2-{[(4-Chlorophenyl)amino]methyl}phenol (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
SC-560 (selective COX-1 inhibitor control)
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em = 535/590 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in DMSO. Prepare working solutions by diluting the stocks in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to their optimal working concentration in the assay buffer containing heme.
-
Assay Setup:
-
To each well of a 96-well plate, add 10 µL of the test compound or control at various concentrations.
-
Add 80 µL of the enzyme/probe solution (containing ADHP) to each well. .
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity at 590 nm (with excitation at 535 nm) every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Expected Outcome and Interpretation:
This assay will yield IC50 values for the inhibition of both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A high SI (>10) would provide strong evidence for selective COX-2 inhibition.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 2-{[(4-Chlorophenyl)amino]methyl}phenol | Experimental | Experimental | Calculated |
| Celecoxib (Control) | ~15 | ~0.05 | ~300 |
| SC-560 (Control) | ~0.009 | ~6.3 | ~0.0014 |
Cell-Based Assay for Prostaglandin E2 (PGE2) Production
To confirm the compound's activity in a more physiologically relevant context, we will measure its effect on prostaglandin E2 (PGE2) production in a cellular model. Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression in macrophage-like cells (e.g., RAW 264.7).
Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
2-{[(4-Chlorophenyl)amino]methyl}phenol
-
Celecoxib
-
PGE2 ELISA kit
-
Cell culture plates (24-well)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 2-{[(4-Chlorophenyl)amino]methyl}phenol or celecoxib for 1 hour.
-
LPS Stimulation: Induce COX-2 expression and PGE2 production by adding LPS (1 µg/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the logarithm of the inhibitor concentration and determine the IC50 value.
Expected Outcome and Interpretation:
A dose-dependent decrease in LPS-induced PGE2 production would confirm that the compound is active in a cellular environment and can inhibit the COX-2 pathway.
Visualization of Experimental Workflow:
Caption: Experimental workflow for validating COX-2 inhibition.
Biophysical Characterization of Compound-Target Interaction
To provide direct evidence of binding and to understand the thermodynamics of the interaction, Surface Plasmon Resonance (SPR) can be employed.
Protocol: Surface Plasmon Resonance (SPR) Analysis
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human COX-2 protein
-
Running buffer (e.g., HBS-EP+)
-
2-{[(4-Chlorophenyl)amino]methyl}phenol
Step-by-Step Methodology:
-
Ligand Immobilization: Immobilize the COX-2 enzyme onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of 2-{[(4-Chlorophenyl)amino]methyl}phenol over the immobilized COX-2 surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The KD value provides a measure of the binding affinity.
-
Expected Outcome and Interpretation:
A low KD value (in the nanomolar to low micromolar range) would indicate a high-affinity interaction between the compound and COX-2, providing strong evidence of direct binding.
Part 3: Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action within the broader context of the inflammatory signaling pathway.
Caption: Proposed mechanism of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Conclusion
This technical guide has outlined a hypothetical yet scientifically plausible mechanism of action for the novel compound 2-{[(4-Chlorophenyl)amino]methyl}phenol, centering on its potential as a selective COX-2 inhibitor. The detailed experimental workflows provided offer a clear and robust path for the validation of this hypothesis. By systematically progressing from in vitro enzyme assays to cell-based functional studies and biophysical interaction analysis, researchers can build a comprehensive understanding of this compound's biological activity. The successful validation of this proposed mechanism would position 2-{[(4-Chlorophenyl)amino]methyl}phenol as a promising lead candidate for the development of novel anti-inflammatory therapeutics.
References
-
Cyclooxygenase-2 (COX-2) as a Target for Cancer Prevention and Therapy. Source: National Center for Biotechnology Information (NCBI). URL:[Link]
-
Lipopolysaccharide (LPS)-induced prostaglandin E2 synthesis in human peripheral blood mononuclear cells. Source: Journal of Immunology. URL:[Link]
-
Surface Plasmon Resonance (SPR) for the Characterization of Protein-Ligand Interactions. Source: Cytiva. URL:[Link]
-
The Role of COX-2 in Inflammatory and Neoplastic Processes. Source: The Journal of Clinical Investigation. URL:[Link]
The Enduring Legacy of Chlorophenols: A Technical Guide to Their Discovery, Synthesis, and Scientific Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenol derivatives, a class of organochlorine compounds, have left an indelible mark on the landscape of chemical synthesis, agriculture, and environmental science. From their early harnessing as potent biocides to their role as versatile intermediates in the synthesis of pharmaceuticals and dyes, their history is a compelling narrative of scientific advancement, industrial application, and the subsequent reckoning with their environmental persistence and toxicity. This in-depth technical guide provides a comprehensive exploration of the discovery and history of chlorophenol derivatives, their synthesis, physicochemical properties, toxicological profiles, and the analytical methodologies developed for their detection. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical context and practical insights into this significant class of chemical compounds.
A Historical Trajectory: From Discovery to Environmental Scrutiny
The story of chlorophenol derivatives begins with the broader exploration of aromatic chemistry in the 19th and early 20th centuries. The direct chlorination of phenol was an early focus, leading to the synthesis of various chlorinated isomers. However, it was the recognition of their potent biological activity that propelled them into widespread industrial and agricultural use.
A pivotal moment in the history of chlorophenol derivatives was the development of 2,4-dichlorophenoxyacetic acid (2,4-D) during World War II. Independently discovered by several research groups in the United Kingdom and the United States, 2,4-D was one of the first selective herbicides, revolutionizing weed control in agriculture.[1][2] Its synthesis, reported by R. Pokorny in 1941, involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[3] The commercial release of 2,4-D in 1946 marked the dawn of the modern herbicide era.[1][2]
Another prominent member of this class, pentachlorophenol (PCP) , was first produced in the 1930s.[4] Its powerful biocidal properties led to its extensive use as a wood preservative, protecting timber from fungal decay and insect attack. By 1936, PCP was already being used for this purpose in the United States.
The mid-20th century saw the proliferation of various chlorophenol derivatives in a range of applications. 2,4,5-Trichlorophenol became a key precursor in the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) , which, when combined with 2,4-D, formed the infamous defoliant "Agent Orange" used during the Vietnam War.[5] Other chlorophenols found use as antiseptics, disinfectants, and intermediates in the manufacturing of dyes and pharmaceuticals.
However, the widespread and often indiscriminate use of these compounds began to raise significant environmental and health concerns in the latter half of the 20th century. The persistence of chlorophenols in the environment, their potential for bioaccumulation, and their toxicity to various organisms became increasingly apparent.[1][6] A major turning point was the discovery that the manufacturing process of 2,4,5-trichlorophenol could produce trace amounts of the highly toxic and carcinogenic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . This discovery led to the phasing out of 2,4,5-T in many countries starting in the late 1970s.[5]
The growing body of evidence regarding the adverse health effects of chlorophenols, including their potential carcinogenicity, led to stricter regulations and a decline in their use in many applications. This shift spurred research into safer alternatives and the development of advanced analytical techniques for monitoring their presence in the environment.
The Chemistry of Chlorophenols: Synthesis and Properties
The synthesis of chlorophenol derivatives primarily relies on the electrophilic aromatic substitution of phenol with chlorine. The number and position of the chlorine atoms on the aromatic ring can be controlled by varying the reaction conditions, such as the chlorinating agent, catalyst, and solvent.
General Synthesis Pathways
The direct chlorination of phenol with chlorine gas is a common method for producing a mixture of chlorophenol isomers. The regioselectivity of this reaction is influenced by the solvent and reaction temperature. For instance, direct chlorination of molten phenol tends to favor the formation of 2-chlorophenol, while chlorination in polar solvents can increase the yield of 4-chlorophenol.[7]
To achieve higher selectivity for specific isomers, various synthetic strategies have been developed. These include:
-
Catalytic Chlorination: The use of catalysts, such as aluminum chloride or iron chloride, can influence the isomer distribution.
-
Stepwise Chlorination: Starting with a less chlorinated phenol and performing subsequent chlorination steps allows for the synthesis of higher chlorinated derivatives.
-
Indirect Synthesis Routes: For isomers that are difficult to obtain through direct chlorination, indirect methods are employed. For example, 2,4,5-trichlorophenol is often prepared by the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene due to the poor yield of direct chlorination of 2,5-dichlorophenol.[8]
Experimental Protocol: Synthesis of 2,4,6-Trichlorophenol
This protocol describes a laboratory-scale synthesis of 2,4,6-trichlorophenol by the direct chlorination of phenol.
Materials:
-
Phenol
-
Chlorine gas
-
Catalyst (e.g., mercaptoethylamine)
-
Anhydrous ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a stirrer, melt the phenol.
-
Introduce the catalyst to the molten phenol.
-
Slowly bubble chlorine gas through the molten phenol while stirring and maintaining the reaction temperature between 50-80°C. The reaction is exothermic and may require cooling.
-
Monitor the progress of the reaction by gas chromatography (GC) to ensure the desired level of chlorination is achieved.
-
Once the reaction is complete, cool the mixture to obtain the crude trichlorophenol.
-
The crude product can be purified by recrystallization from hot anhydrous ethanol to yield white, needle-like crystals of 2,4,6-trichlorophenol.[3]
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Phenol is corrosive and toxic. Chlorine gas is highly toxic and a respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Physicochemical Properties
The physicochemical properties of chlorophenol derivatives vary depending on the number and position of the chlorine atoms. Generally, as the degree of chlorination increases, the melting point, boiling point, and hydrophobicity (log Kow) increase, while water solubility decreases. The acidity (pKa) is also influenced by the position of the chlorine atoms.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (ppm at 25°C) | log Kow | pKa |
| 2-Chlorophenol | 128.56 | 9.3 | 174.9 | 20,000 | 2.17 | 8.52 |
| 4-Chlorophenol | 128.56 | 43.2-43.7 | 220 | 27,000 (at pH 5.1) | 2.4 | 9.37 |
| 2,4-Dichlorophenol | 163.00 | 45 | 210 | 4,500 | 3.06 | 7.90 |
| 2,4,5-Trichlorophenol | 197.45 | 68 | 246 | 1,180 | 3.72 | 7.07 |
| 2,3,4,6-Tetrachlorophenol | 231.89 | 70 | 253 | 400 | 4.43 | 6.42 |
| Pentachlorophenol | 266.34 | 191 | 310 | 14 | 5.12 | 4.74 |
Data compiled from various sources.[3]
Toxicological Profile and Mechanisms of Action
The toxicity of chlorophenol derivatives is a significant concern, and it generally increases with the degree of chlorination. These compounds can exert their toxic effects through various mechanisms, with the uncoupling of oxidative phosphorylation being a primary mode of action for higher chlorinated phenols.
Uncoupling of Oxidative Phosphorylation
Highly chlorinated phenols, such as pentachlorophenol, can act as uncouplers of oxidative phosphorylation in mitochondria. They are lipophilic and can diffuse across the inner mitochondrial membrane in their protonated form. In the alkaline mitochondrial matrix, they release a proton, disrupting the proton gradient that is essential for ATP synthesis. The phenolate anion then diffuses back across the membrane, repeating the cycle. This dissipation of the proton motive force leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively "uncoupling" the two processes. This results in cellular energy depletion and can lead to hyperthermia.[9][10]
Other Toxic Effects
In addition to uncoupling oxidative phosphorylation, chlorophenols can induce a range of other toxic effects, including:
-
Oxidative Stress: They can generate reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to DNA and proteins.[1]
-
Immunotoxicity: Chlorophenols can suppress the immune system by affecting immune cell populations and their functions.[1]
-
Endocrine Disruption: Some chlorophenols have been shown to interfere with hormone signaling pathways.[1]
-
Genotoxicity and Carcinogenicity: Several chlorophenols are classified as possible or probable human carcinogens. They can cause DNA damage and promote tumor formation.[11]
The acute toxicity of chlorophenols, often expressed as the median lethal dose (LD50), varies significantly among different derivatives and animal species.
| Compound | Species | Oral LD50 (mg/kg) |
| 2-Chlorophenol | Rat | 670 |
| 4-Chlorophenol | Rat | 670 |
| 2,4-Dichlorophenol | Rat | 580 |
| 2,4,5-Trichlorophenol | Rat | 820 |
| 2,3,4,6-Tetrachlorophenol | Rat | 140 |
| Pentachlorophenol | Rat | 27-117 |
Data compiled from various sources.[12][13]
Environmental Fate and Analytical Methods
The environmental persistence of chlorophenol derivatives is a key factor in their overall impact. The half-life of these compounds in the environment can range from hours to months, depending on factors such as the degree of chlorination, pH, sunlight exposure, and microbial activity.[1] Higher chlorinated phenols are generally more resistant to biodegradation.[4]
The development of sensitive and selective analytical methods has been crucial for monitoring chlorophenol contamination in various environmental matrices, including water, soil, and biological tissues.
Sample Preparation
Effective sample preparation is critical for the accurate analysis of chlorophenols. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This traditional method involves extracting the chlorophenols from an aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the chlorophenols from a sample, which are then eluted with a small volume of solvent. This method offers higher enrichment factors and cleaner extracts compared to LLE.
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample to adsorb the analytes.
Analytical Instrumentation
Several instrumental techniques are employed for the separation and quantification of chlorophenol derivatives:
-
Gas Chromatography (GC): GC coupled with detectors such as an electron capture detector (ECD), flame ionization detector (FID), or mass spectrometer (MS) is a powerful tool for analyzing chlorophenols. Derivatization is often performed to improve the chromatographic properties of these polar compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or photodiode array (PDA) detection is also widely used. Reversed-phase chromatography is the most common separation mode.
Experimental Protocol: HPLC Analysis of Chlorophenols in Water
This protocol provides a general procedure for the analysis of chlorophenols in a water sample using SPE and HPLC-UV.
Materials:
-
Water sample
-
SPE cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Phosphoric acid
-
Chlorophenol standards
Procedure:
-
Sample Preparation (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Acidify the water sample to pH ~2 with phosphoric acid.
-
Pass the acidified water sample through the conditioned SPE cartridge.
-
Wash the cartridge with a small amount of acidified water to remove interferences.
-
Elute the retained chlorophenols with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).
-
Column: A reversed-phase C18 column.
-
Detection: UV detector set at an appropriate wavelength (e.g., 280 nm).
-
Inject the prepared sample extract and standards into the HPLC system.
-
Identify and quantify the chlorophenols by comparing their retention times and peak areas to those of the standards.
-
Conclusion and Future Perspectives
The history of chlorophenol derivatives is a microcosm of the broader evolution of the chemical industry and our understanding of its environmental impact. While their use has been significantly curtailed due to their toxicity and persistence, they remain important subjects of research. The legacy of chlorophenol contamination continues to drive the development of innovative remediation technologies.
For researchers and scientists, the study of chlorophenols offers valuable lessons in structure-activity relationships, environmental chemistry, and toxicology. The synthetic pathways developed for these compounds have contributed to the broader toolkit of organic chemistry, and the analytical methods honed for their detection have set standards for environmental monitoring.
Looking ahead, research will likely focus on:
-
Advanced Remediation Techniques: Developing more efficient and cost-effective methods for cleaning up chlorophenol-contaminated sites.
-
Understanding Long-Term Health Effects: Further elucidating the chronic health impacts of low-level exposure to these compounds.
-
"Green" Chemistry Alternatives: Designing and synthesizing new biocides and chemical intermediates with improved environmental profiles.
The story of chlorophenols serves as a powerful reminder of the responsibility that accompanies scientific and technological advancement. By understanding their past, we can better navigate the challenges of the present and build a more sustainable chemical future.
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2,4-Dichlorophenoxyacetic acid. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]
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American Chemical Society. (n.d.). 2,4-Dichlorophenoxyacetic acid. Molecule of the Week. Retrieved January 22, 2026, from [Link]
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Pentachlorophenol. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Justia Patents. (1981). Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination. Retrieved January 22, 2026, from [Link]
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The Enduring Scaffold: A Technical Guide to Schiff Base Compounds in Medicinal Chemistry
Foreword: The Azomethine Advantage
In the landscape of medicinal chemistry, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Among the privileged structures that have consistently rewarded scientific inquiry are the Schiff base compounds. Characterized by the deceptively simple azomethine (-C=N-) or imine group, these molecules represent a cornerstone of synthetic versatility and a rich source of bioactive agents.[1][2] First reported by Hugo Schiff in 1864, their facile synthesis through the condensation of primary amines with carbonyl compounds belies the profound structural and electronic diversity that can be achieved.[3][4] This diversity, coupled with the ability of the imine nitrogen to coordinate with a vast array of metal ions, has established Schiff bases as exceptional candidates in drug discovery.[2][5]
This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It aims to provide a deep, mechanistic understanding of Schiff base compounds, from the fundamental principles of their synthesis and characterization to the nuanced interplay of structure and function that dictates their wide-ranging biological activities. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for harnessing the full potential of the "magical molecules" that are Schiff bases.[2]
I. The Core Architecture: Synthesis and Structural Elucidation
The synthetic accessibility of Schiff bases is a primary driver of their prevalence in medicinal chemistry.[2] The fundamental reaction involves the condensation of a primary amine with an aldehyde or ketone, a process that allows for the modular combination of diverse building blocks to generate extensive compound libraries.[4][6]
General Synthesis Protocol: A Self-Validating Approach
The synthesis of Schiff bases is typically a straightforward procedure, often carried out under mild conditions.[4] The following protocol for the synthesis of a generic Schiff base from an aromatic aldehyde and a primary amine is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.
Experimental Protocol: Synthesis of a Representative Schiff Base
-
Reactant Preparation: Equimolar amounts of the chosen aromatic aldehyde and primary amine are dissolved in a suitable solvent, typically ethanol or methanol, in a round-bottom flask.[4] The choice of solvent is critical; it must be capable of dissolving the reactants while being relatively inert to the reaction conditions.
-
Catalysis (Optional but Recommended): A few drops of a mild acid catalyst, such as glacial acetic acid, can be added to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.
-
Reaction Conditions: The mixture is typically refluxed for a period ranging from a few hours to overnight.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new spot corresponding to the Schiff base product.[8]
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product, if it precipitates, is collected by filtration, washed with cold solvent to remove unreacted starting materials, and then dried.[7] If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting solid or oil is purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized Schiff base are confirmed using a suite of spectroscopic techniques.[4][8]
Spectroscopic Characterization: Confirming the Azomethine Linkage
The unambiguous identification of a synthesized Schiff base hinges on the interpretation of its spectroscopic data. Each technique provides a unique piece of the structural puzzle.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the imine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹.[9] This is accompanied by the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm.[9] The integration of this peak should correspond to one proton.
-
¹³C NMR: The carbon atom of the azomethine group gives a characteristic signal in the range of δ 158-164 ppm.[9]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.
-
Single-Crystal X-ray Diffraction: For crystalline compounds, this technique provides the definitive three-dimensional structure, confirming bond lengths, bond angles, and overall molecular geometry.[5][10]
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff base compounds.
Caption: A generalized workflow for the synthesis and characterization of Schiff base compounds.
II. The Pharmacological Spectrum: A Multitude of Biological Activities
Schiff bases and their metal complexes exhibit a remarkable breadth of biological activities, a testament to their ability to interact with a wide array of biological targets.[3][11] This section will delve into the key therapeutic areas where these compounds have shown significant promise.
Antibacterial and Antifungal Agents
The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Schiff bases have consistently demonstrated potent activity against a range of bacteria and fungi.[12][13]
Mechanism of Action: The antimicrobial activity of Schiff bases is often attributed to the azomethine group. The lipophilic nature of the overall molecule allows it to penetrate the microbial cell wall.[14] Once inside, the imine nitrogen can interact with various cellular components, disrupting normal cellular processes. Chelation with metal ions can further enhance this activity by increasing the lipophilicity of the complex, facilitating its transport into the cell.[14]
Structure-Activity Relationship (SAR): The antimicrobial potency of Schiff bases is highly dependent on the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as halogens, and electron-donating groups, like hydroxyl and methoxy, can significantly influence activity. For instance, some studies have shown that the presence of a hydroxyl group at the ortho position to the azomethine group enhances antibacterial activity.
The following table summarizes the antibacterial activity of selected Schiff base derivatives against common bacterial strains.
| Compound ID | Substituent | Target Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-Chloro | Staphylococcus aureus | 12.5 | [12] |
| SB-2 | 4-Nitro | Escherichia coli | 25 | [12] |
| SB-3 | 2-Hydroxy | Pseudomonas aeruginosa | 50 | [12] |
Anticancer Activity
Schiff bases have emerged as a promising class of compounds for the development of novel anticancer drugs.[10][15] They have been shown to exhibit cytotoxicity against a variety of cancer cell lines.[8][16]
Mechanism of Action: The anticancer activity of Schiff bases is often multifactorial. They can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with the cell cycle.[3] Some Schiff base-metal complexes have been shown to interact with DNA, leading to cleavage of the DNA strands and subsequent cell death.
Structure-Activity Relationship (SAR): The presence of bulky aromatic groups and specific substituents can significantly impact the anticancer activity. For example, Schiff bases derived from isatin have shown potent cytotoxic effects. The coordination of Schiff bases to metal ions like copper, zinc, and palladium can also enhance their anticancer properties, often through mechanisms involving the generation of reactive oxygen species (ROS) within the cancer cells.[15][16]
The following diagram illustrates a proposed mechanism for the anticancer activity of a Schiff base-metal complex.
Caption: Proposed mechanism of anticancer activity for a Schiff base-metal complex.
Anti-inflammatory, Antiviral, and Other Activities
The therapeutic potential of Schiff bases extends beyond antimicrobial and anticancer applications. They have also demonstrated significant anti-inflammatory, antiviral, antioxidant, and enzyme inhibitory activities.[3][10][15]
-
Anti-inflammatory Activity: Schiff bases can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for the treatment of inflammatory disorders.[17][18][19]
-
Antiviral Activity: Certain Schiff base derivatives have shown promising activity against a range of viruses, including HIV and influenza virus, by interfering with viral replication and entry into host cells.[3][15][20]
-
Antioxidant Activity: The presence of phenolic hydroxyl groups in many Schiff bases imparts them with antioxidant properties, allowing them to scavenge free radicals and protect against oxidative stress.[10]
-
Enzyme Inhibition: Schiff bases have been found to inhibit various enzymes, including urease, carbonic anhydrase, and acetylcholinesterase, suggesting their potential in treating a variety of diseases.[10]
III. The In Silico Frontier: Computational Approaches in Schiff Base Drug Design
Modern drug discovery heavily relies on computational tools to predict the biological activity and pharmacokinetic properties of new compounds. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are invaluable in the rational design of Schiff base drugs.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the Schiff base) when bound to a target protein.[1] It provides insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is crucial for optimizing the structure of the Schiff base to enhance its activity.
ADMET Prediction: In silico tools can predict the drug-likeness of a compound, including its gastrointestinal absorption, ability to cross the blood-brain barrier, and potential toxicity.[10] For example, the BOILED-Egg plot is a graphical method to predict passive gastrointestinal absorption and brain penetration.[10] Toxicity predictions can estimate the LD50 value of a compound, providing an early indication of its safety profile.[10]
IV. Future Perspectives and Conclusion
The field of Schiff base medicinal chemistry continues to evolve, driven by the ongoing need for new and effective therapeutic agents. The synthetic tractability and diverse biological activities of these compounds ensure their continued relevance in drug discovery. Future research will likely focus on:
-
Rational Design: The use of computational tools to design Schiff bases with improved target specificity and reduced off-target effects.
-
Metal-Based Therapeutics: Further exploration of Schiff base-metal complexes as anticancer and antimicrobial agents, with a focus on understanding their mechanisms of action and minimizing toxicity.
-
Drug Delivery Systems: The incorporation of Schiff bases into novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.
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Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. (2024). Future Medicinal Chemistry. Retrieved from [Link]
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Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. (2024). ACS Omega. Retrieved from [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules. Retrieved from [Link]
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Promising Schiff bases in antiviral drug design and discovery. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024). ACS Omega. Retrieved from [Link]
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A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023). International Journal of Scientific Research in Engineering and Management. Retrieved from [Link]
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Review on drug synthesis based on schiff base. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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A Hybrid Inorganic–Organic Schiff Base-Functionalised Porous Platform for the Remediation of WEEE Polluted Effluents. (2022). Applied Sciences. Retrieved from [Link]
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Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (2022). Oriental Journal of Chemistry. Retrieved from [Link]
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Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. (2024). Eng. Proc.. Retrieved from [Link]
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Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved from [Link]
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Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). International Journal of Organic Chemistry. Retrieved from [Link]
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Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. (2022). Assay and Drug Development Technologies. Retrieved from [Link]
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Schiff bases in medicinal chemistry: a patent review (2010-2015). (2016). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Antibacterial activity of the Schiff base and its complexes. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Discovery of Schiff bases as potent antibacterial and antifungal agents. (2023). RSC Advances. Retrieved from [Link]
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Review: Schiff base metal complexes as anti-inflammatory agents. (2021). Journal of Coordination Chemistry. Retrieved from [Link]
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Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. (2007). Molecules. Retrieved from [Link]
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Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science. Retrieved from [Link]
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Spectroscopic properties of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
An In-Depth Technical Guide to the Spectroscopic Properties of 2-{[(4-Chlorophenyl)amino]methyl}phenol
Abstract
This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 2-{[(4-Chlorophenyl)amino]methyl}phenol (Molecular Formula: C₁₃H₁₂ClNO, Molecular Weight: 233.70 g/mol ). While this compound is commercially available, detailed spectroscopic data is not widely published. This document bridges that gap by integrating established crystallographic data with predictive analyses of its spectral characteristics. We present a robust framework for understanding its molecular structure, predicted behavior under various spectroscopic techniques (FT-IR, UV-Vis, NMR, and MS), and the computational methods used to model these properties. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of this molecule's physicochemical characteristics.
Introduction and Molecular Overview
2-{[(4-Chlorophenyl)amino]methyl}phenol is an organic compound featuring a phenol group and a 4-chloroaniline group linked by a methylene bridge. Its structure presents several points of interest for researchers, including the potential for intramolecular and intermolecular hydrogen bonding, which significantly influences its solid-state architecture and potential applications. Organic amino compounds, a class to which this molecule belongs, have garnered attention for their potential use as phase transition dielectric materials, which have applications in memory storage.
The core structure, confirmed by X-ray crystallography, reveals a non-planar conformation where the two benzene rings are twisted relative to each other. This steric arrangement, combined with the electronic properties of the hydroxyl, amino, and chloro substituents, dictates the molecule's spectroscopic fingerprint.
Molecular Structure and Solid-State Conformation
The definitive three-dimensional structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol has been elucidated by single-crystal X-ray diffraction, providing an authoritative foundation for understanding its properties.
Crystallographic Data
The compound crystallizes in a triclinic system. A key structural feature is the significant torsion between the two aromatic rings; they are twisted from each other by a dihedral angle of 68.60°. This non-planar arrangement minimizes steric hindrance between the two bulky ring systems.
In the crystal lattice, the structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the hydroxyl proton (O-H) of one molecule forms a hydrogen bond with the amino nitrogen (N-H) of a neighboring molecule, and vice-versa. This reciprocal O—H⋯N and N—H⋯O bonding creates distinct ring motifs (R⁴₄(8) loops) that link molecules into one-dimensional chains, playing a crucial role in the stability of the crystal structure.
Molecular Structure Diagram
The following diagram illustrates the atomic connectivity and fundamental structure of the molecule.
Caption: Molecular structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Synthesis Methodology
While the compound is commercially available, a standard laboratory synthesis can be achieved via reductive amination. This method is superior to direct condensation for producing a saturated amine linker.
Proposed Synthetic Workflow: Reductive Amination
This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the final secondary amine product.
Step 1: Imine Formation. Salicylaldehyde (1 equivalent) and 4-chloroaniline (1 equivalent) are dissolved in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at room temperature. The aldehyde and amine condense to form an imine intermediate, with the concurrent elimination of water.
Step 2: In Situ Reduction. A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The NaBH₄ selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the target 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask, add salicylaldehyde (1.0 eq) and methanol (approx. 0.5 M). Stir until fully dissolved.
-
Amine Addition: Add 4-chloroaniline (1.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5 eq) in small portions over 30 minutes, monitoring for gas evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the disappearance of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis via reductive amination.
Predicted Spectroscopic Profile & Analysis Protocols
In the absence of published spectra, a predictive analysis based on the known molecular structure provides valuable insights for compound identification and characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. The predicted spectrum of the title compound is expected to show characteristic absorption bands corresponding to its key structural motifs.[1]
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3400 - 3200 | O-H (Phenol) | Stretching (H-bonded) | Broad, Medium-Strong |
| 3400 - 3300 | N-H (Amine) | Stretching | Sharp, Medium |
| 3100 - 3000 | Aromatic C-H | Stretching | Sharp, Weak-Medium |
| 2950 - 2850 | Methylene C-H | Stretching | Sharp, Weak-Medium |
| ~1600, ~1475 | Aromatic C=C | Ring Stretching | Sharp, Medium-Strong |
| 1260 - 1180 | C-N (Aryl Amine) | Stretching | Medium |
| 1250 - 1200 | C-O (Phenol) | Stretching | Strong |
| 1100 - 1000 | C-Cl (Aryl) | Stretching | Strong |
Protocol for FT-IR Analysis (ATR Method):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment (CO₂, H₂O), which will be subtracted from the sample spectrum.[2]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background and perform a Fourier transform to generate the final infrared spectrum.[2]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[3] The title compound contains two chromophores: the phenol ring and the 4-chlorophenyl ring.
Predicted UV-Vis Absorption:
-
π → π* Transitions: Strong absorptions are expected in the 200-280 nm range, characteristic of the benzene rings. The phenol moiety typically shows a primary band around 210 nm and a secondary (benzenoid) band around 270 nm.
-
n → π* Transitions: Weaker absorptions may occur at longer wavelengths (>280 nm) due to the presence of non-bonding electrons on the oxygen and nitrogen atoms.
-
Solvent Effects: The position and intensity of these peaks may shift depending on the polarity of the solvent used (solvatochromism).[4]
Protocol for UV-Vis Analysis:
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (blank) across the desired wavelength range (e.g., 200-400 nm).[5][6]
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[7]
Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 7.0 | Singlet (broad) | 1H | Phenolic -OH | Deshielded, acidic proton. Position is concentration and solvent dependent. |
| 7.26 | Multiplet | 4H | Aromatic C-H | Protons on the 4-chlorophenyl ring. Appears as a complex multiplet due to symmetry (AA'BB' system). |
| 7.20 - 6.70 | Multiplet | 4H | Aromatic C-H | Protons on the phenol ring, exhibiting complex splitting patterns. |
| ~4.5 - 3.5 | Singlet (broad) | 1H | Amine -NH | Position and broadening are dependent on solvent and exchange rate. |
| ~4.30 | Singlet | 2H | Methylene -CH₂- | Singlet due to no adjacent protons. Position is deshielded by the adjacent N and aromatic ring. |
Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-OH | Phenolic carbon, strongly deshielded by oxygen. |
| ~145 | C-N | Aromatic carbon attached to nitrogen. |
| ~130 - 115 | Aromatic C/C-H | Signals for the 10 remaining aromatic carbons. |
| ~125 | C-Cl | Aromatic carbon attached to chlorine. |
| ~48 | Methylene -CH₂- | Aliphatic carbon, deshielded by the attached nitrogen. |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.[8]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the TMS signal (0 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[10]
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): An observable molecular ion peak is expected at m/z ≈ 233 , corresponding to the molecular weight of C₁₃H₁₂³⁵ClNO. A smaller peak at m/z ≈ 235 (the M+2 peak) should be present with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.
-
Major Fragmentation Pathways: The most likely fragmentation is the benzylic cleavage of the C-N bond, as this forms a stable tropylium-like cation.[11][12]
-
Fragment 1: Loss of the chlorophenylamino radical (•NH-C₆H₄Cl) to give a fragment at m/z ≈ 107 . This is often the base peak.
-
Fragment 2: Loss of the hydroxybenzyl radical (•CH₂-C₆H₄OH) to give a fragment at m/z ≈ 126/128 .
-
Computational Modeling and Analysis
To supplement predictive analysis, Density Functional Theory (DFT) calculations can be employed to compute theoretical spectroscopic data, offering a powerful method for validating experimental results.[13][14]
DFT Methodology
A common and effective approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[15]
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to predict the FT-IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.967) to better match experimental values.[15]
-
NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts relative to a computed TMS standard.[15][16]
-
UV-Vis Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[15]
Computational Workflow Diagram
Caption: Workflow for DFT-based prediction of spectroscopic data.
Conclusion
This technical guide provides a multi-faceted analysis of 2-{[(4-Chlorophenyl)amino]methyl}phenol. By integrating authoritative X-ray crystallographic data with well-established principles of spectroscopic interpretation and computational chemistry, we have constructed a comprehensive predictive profile of the molecule. The detailed structural features, including the significant inter-ring dihedral angle and the hydrogen-bonding network, are key to its solid-state properties. The predicted FT-IR, UV-Vis, NMR, and MS data presented herein, along with the detailed experimental protocols, offer researchers a robust framework for the identification, characterization, and further investigation of this compound in various scientific and industrial applications.
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An In-Depth Technical Guide to the Preliminary In-Vitro Investigation of 2-{[(4-Chlorophenyl)amino]methyl}phenol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel compound 2-{[(4-Chlorophenyl)amino]methyl}phenol. Drawing upon established methodologies and the known biological activities of structurally related phenolic and Schiff base compounds, this document outlines a structured approach to characterizing its synthesis, and elucidating its potential antimicrobial, antioxidant, and cytotoxic properties. Detailed, step-by-step protocols for key assays are presented, underpinned by the scientific rationale for each experimental choice. The objective is to equip researchers with a robust investigational plan to assess the therapeutic potential of this compound.
Introduction and Rationale
Phenolic compounds and their derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities, including antioxidant and antimicrobial properties.[1] The incorporation of an aminomethyl group and a halogenated phenyl ring into the phenolic structure, as in 2-{[(4-Chlorophenyl)amino]methyl}phenol, presents an intriguing candidate for drug discovery. The Schiff base-like linkage (-CH=N-) in related structures is known to be crucial for their biological activities, which can include anticancer effects.[2][3] This guide details the foundational in-vitro studies necessary to build a comprehensive biological activity profile for this compound.
Synthesis and Characterization of 2-{[(4-Chlorophenyl)amino]methyl}phenol
A crucial first step in any in-vitro study is the unambiguous synthesis and characterization of the compound of interest.
Synthesis
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol can be achieved through the condensation reaction of 4-chloroaniline with salicylaldehyde, followed by reduction of the resulting Schiff base. A generalized synthetic scheme is presented below.
Diagram 1: Proposed Synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol
Spectroscopic and Crystallographic Characterization
The structural integrity of the synthesized compound must be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | To confirm the chemical structure and purity. | Characteristic peaks for aromatic protons, methylene bridge protons, and amine/hydroxyl protons. The number and chemical shifts of carbon signals should match the proposed structure. |
| FT-IR Spectroscopy | To identify key functional groups. | Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C-Cl bonds. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₂ClNO (233.69 g/mol ).[4] |
| X-ray Crystallography | To determine the three-dimensional molecular structure. | The crystal structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol has been reported to be triclinic, with the two benzene rings twisted at a dihedral angle of 68.60 (8)°.[4] |
In-Vitro Antimicrobial Activity Assessment
The evaluation of a novel compound's ability to inhibit microbial growth is a critical preliminary screening step. The agar well diffusion method is a widely used and reliable technique for this purpose.[5]
Experimental Workflow: Agar Well Diffusion Assay
Diagram 2: Agar Well Diffusion Assay Workflow
Detailed Protocol: Agar Well Diffusion
-
Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes.[5]
-
Inoculum Preparation : Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[5]
-
Plate Inoculation : Aseptically swab the entire surface of the MHA plates with the prepared bacterial suspension.[6][7]
-
Well Creation : Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the agar.[7][8]
-
Sample Addition : Add a defined volume (e.g., 100 µL) of the test compound solution (at various concentrations), a positive control (e.g., a standard antibiotic), and a negative control (the solvent, e.g., DMSO) to separate wells.[5][6]
-
Incubation : Incubate the plates at 37°C for 16-24 hours.[6]
-
Data Analysis : Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
In-Vitro Antioxidant Capacity Evaluation
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and sensitive method to screen the radical scavenging activity of compounds.[9][10][11]
Principle of the DPPH Assay
The stable free radical DPPH has a deep violet color with an absorption maximum around 517 nm.[10] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[10]
Diagram 3: DPPH Radical Scavenging Mechanism
Detailed Protocol: DPPH Assay
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in ethanol. Also, prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[10][12]
-
Assay Procedure :
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.[10][12]
-
Data Analysis : Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[10]
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.
-
In-Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[13][14]
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Diagram 4: MTT Assay Workflow
Detailed Protocol: MTT Assay
-
Cell Seeding : Seed a chosen cancer cell line (e.g., MCF-7, HeLa, A549) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13][16]
-
Compound Treatment : Treat the cells with various concentrations of 2-{[(4-Chlorophenyl)amino]methyl}phenol. Include untreated cells as a control.[13]
-
Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[16]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[15]
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Data Summary and Interpretation
The data generated from these preliminary in-vitro studies should be systematically organized to facilitate interpretation and guide further research.
| Assay | Parameter Measured | Data Presentation | Interpretation |
| Antimicrobial | Zone of Inhibition (mm) | Table comparing zones for different microbes and concentrations. | A larger zone indicates greater antimicrobial potency. |
| Antioxidant | % Radical Scavenging, IC₅₀ (µg/mL) | Table of IC₅₀ values, dose-response curve. | A lower IC₅₀ value signifies stronger antioxidant activity. |
| Cytotoxicity | % Cell Viability, IC₅₀ (µM) | Table of IC₅₀ values against different cell lines, dose-response curves. | A lower IC₅₀ value indicates higher cytotoxic potential against the tested cancer cell line. |
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial in-vitro characterization of 2-{[(4-Chlorophenyl)amino]methyl}phenol. The outlined protocols for assessing antimicrobial, antioxidant, and cytotoxic activities are based on established and reliable methods. Positive results from these preliminary studies would warrant further investigation, including elucidation of the mechanism of action, evaluation in a broader range of cell lines, and progression to more complex in-vitro and in-vivo models.
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Methodological & Application
Synthesis Protocol for 2-{[(4-Chlorophenyl)amino]methyl}phenol: An Application Note for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol, a Mannich base with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and robust characterization methods.
Introduction: The Significance of Mannich Bases
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located near a carbonyl group or other electron-withdrawing functionality.[1] The resulting products, known as Mannich bases, are versatile intermediates and have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] Phenolic Mannich bases, in particular, are of significant interest due to their structural analogy to various biologically active molecules and their potential to act as prodrugs or bioactive agents themselves.[4] The title compound, 2-{[(4-Chlorophenyl)amino]methyl}phenol, incorporates a phenol moiety, a secondary amine linkage, and a halogenated aromatic ring, features that are often associated with desirable pharmacokinetic and pharmacodynamic properties in drug discovery.[2][4]
Reaction Principle: The Mannich Reaction
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol proceeds via a classic Mannich reaction. This three-component condensation involves an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary amine (4-chloroaniline).[1]
The reaction mechanism can be conceptualized in two main stages:
-
Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine (4-chloroaniline) to the carbonyl group of the aldehyde (formaldehyde), followed by dehydration to form a highly electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich phenol then acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions. In this case, the desired product is the ortho-substituted isomer.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Phenol | C₆H₆O | 94.11 | 108-95-2 | ≥99% | Sigma-Aldrich |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | ≥98% | Sigma-Aldrich |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 50-00-0 | ACS reagent | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ≥99% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Sigma-Aldrich |
Safety Precautions
Handle all chemicals with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Suspected of causing genetic defects.
-
4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing cancer. Very toxic to aquatic life.
-
Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.
-
Ethanol & Diethyl Ether: Highly flammable liquids and vapors.
Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of aminomethylated phenols.[5]
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (4.71 g, 50 mmol) in 25 mL of ethanol.
-
To this solution, add 4-chloroaniline (6.38 g, 50 mmol).
-
Stir the mixture at room temperature until all the 4-chloroaniline has dissolved.
Step 2: Addition of Formaldehyde
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add formaldehyde solution (4.1 mL, 37 wt. % in H₂O, ~55 mmol) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
Step 4: Work-up and Isolation
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into 100 mL of cold distilled water.
-
A precipitate of the crude product should form. If no precipitate forms, or if it is oily, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
If a solid precipitate is obtained, collect it by vacuum filtration and wash with cold water.
-
If an extraction was performed, combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add water dropwise until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized 2-{[(4-Chlorophenyl)amino]methyl}phenol should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the phenol and 4-chlorophenyl rings, a singlet for the methylene bridge protons, and signals for the -OH and -NH protons. |
| ¹³C NMR | The spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule. |
| FTIR | Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C-N stretching vibrations should be observed. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂ClNO, M.W. = 233.70 g/mol ). |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Mechanistic Representation
The underlying mechanism of the Mannich reaction is depicted below.
Caption: Simplified mechanism of the Mannich reaction.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and materials science. The provided mechanistic insights and characterization guidelines will aid in ensuring the successful and verifiable synthesis of the target molecule.
References
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Fu, D.-W., et al. (2011). 2-[(4-Chlorophenyl)aminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2634. [Link]
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Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. [Link]
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Kaur, H., et al. (2014). Mannich bases: An important pharmacophore in present scenario. Journal of Chemistry, 2014, 1-16. [Link]
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Afrin, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1334. [Link]
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Tramontini, M., & Angiolini, L. (1990). Advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837. [Link]
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AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
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Arunagiri, C., et al. (2013). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 69(1), o104. [Link]
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Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revista de Chimie, 63(3), 255-259. [Link]
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Bharanidharan, S., & Myvizhi, P. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pure and Applied Mathematics, 120(10), 6829-6836. [Link]
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Joseph, B., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol (DCSAP-L) and its Transition Metal Complexes. Rasayan Journal of Chemistry, 18(2). [Link]
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Brunel University Research Archive. (n.d.). A study of the Mannich reaction with. Retrieved from [Link]
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Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(108), 63351-63358. [Link]
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ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
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MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]
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Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
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LookChem. (n.d.). (S)-2-(amino(4-chlorophenyl)methyl)phenol. Retrieved from [Link]
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Application Notes and Protocols for X-ray Crystallography of Organic Amino Compounds
Abstract
This comprehensive guide provides a detailed protocol for researchers, scientists, and drug development professionals on performing single-crystal X-ray diffraction analysis of organic amino compounds. The structural elucidation of these molecules is paramount in drug discovery and materials science, offering profound insights into their chemical behavior, intermolecular interactions, and solid-state properties. This document eschews a rigid template, instead adopting a narrative that follows the logical workflow of a crystallographic experiment, from the foundational principles of crystallization to the final stages of structure refinement and validation. We delve into the causality behind experimental choices, providing not just a methodology, but a framework for rational decision-making in the laboratory.
Introduction: The Significance of Structural Insight
Organic amino compounds, a cornerstone of medicinal chemistry and materials science, derive their diverse functions from their three-dimensional structures.[1][2] X-ray crystallography stands as the definitive method for determining these structures at atomic resolution, providing an unambiguous map of atomic positions, bond lengths, and intermolecular interactions.[3][4][5][6] This precise structural knowledge is a prerequisite for rational drug design, enabling the optimization of drug-target interactions and the understanding of structure-activity relationships (SAR).[3] Furthermore, in the realm of materials science, understanding the crystal packing of amino compounds is crucial for designing materials with desired physical properties.
The basicity of the amino group (R-NH2) and its capacity for hydrogen bonding are defining features that heavily influence the crystallization process and the resulting crystal lattice.[7] This guide will address the unique challenges and opportunities presented by these characteristics, offering strategies to successfully obtain high-quality crystals suitable for diffraction studies.
The Art and Science of Crystallization
The most critical and often the most challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality.[3][5] For organic amino compounds, the inherent polarity and hydrogen bonding capabilities of the amino group can be both an advantage and a hindrance.
Purity: The Non-Negotiable Prerequisite
Before any crystallization attempt, the purity of the compound must be rigorously established. Impurities can inhibit nucleation, disrupt crystal growth, or even become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[8] In some cases, impurities can form insoluble cocrystals with the target compound, making separation by crystallization challenging.[9] Standard purification techniques such as column chromatography, recrystallization, and sublimation should be employed to achieve the highest possible purity.
Crystallization Strategies for Amino Compounds
The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.[3] Several techniques can be employed, and often a systematic screening of various conditions is necessary.
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated or near-saturated solution, gradually increasing the concentration of the solute.[8][10] It is crucial to protect the crystallizing vessel from dust and mechanical disturbances.[10]
-
Vapor Diffusion: This is a highly successful method for growing high-quality crystals.[8] It involves placing a drop of the compound's solution in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The vapor of the more volatile solvent from the drop slowly diffuses into the reservoir, while the vapor of the precipitant diffuses into the drop, gradually inducing crystallization.
-
Salt and Co-crystal Formation: The basic nature of amines provides a powerful tool for crystallization.[11] Protonation of the amino group to form a salt with a suitable acid can significantly alter the solubility and crystal packing properties of the molecule. This approach can lead to well-ordered crystals with strong hydrogen bonding networks. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and various organic acids.
Furthermore, co-crystallization with a neutral "co-former" molecule is an increasingly popular strategy, particularly in the pharmaceutical industry, to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[12][13][14][15] Amino acids themselves can act as excellent co-formers due to their ability to form robust hydrogen bonds.[12][13][14][15][]
Table 1: Common Crystallization Solvents and Precipitants for Organic Amino Compounds
| Solvent Class | Examples | Properties and Considerations |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Good for dissolving polar amino compounds. Can participate in hydrogen bonding, which may aid or hinder crystallization. |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide | Can dissolve a wide range of amino compounds. Less likely to directly interfere with hydrogen bonding between solute molecules. |
| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane | Often used as precipitants in vapor diffusion or layering techniques. Solubility of amino compounds is typically low in these solvents. |
Protocol: Screening for Crystallization Conditions
-
Prepare Stock Solutions: Dissolve the purified amino compound in a range of solvents (see Table 1) to create saturated or near-saturated solutions.
-
Set Up Crystallization Plates: Use 96-well crystallization plates to screen multiple conditions simultaneously.
-
Slow Evaporation: Dispense small volumes (e.g., 100 µL) of each stock solution into separate wells and seal the plate with a breathable film.
-
Vapor Diffusion: Place a small drop (e.g., 1-2 µL) of the stock solution on a cover slip and invert it over a well containing a precipitant solution.
-
Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Monitoring: Regularly inspect the plates under a microscope for crystal growth over several days to weeks.
X-ray Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[3] This involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.[6]
Instrumentation
Modern single-crystal X-ray diffractometers are typically equipped with:
-
X-ray Source: Copper (Cu Kα, λ = 1.54 Å) or Molybdenum (Mo Kα, λ = 0.71 Å) sources are common for small molecule crystallography.[17] Synchrotron sources offer much higher brilliance, which is advantageous for very small or weakly diffracting crystals.[17][18]
-
Goniometer: To precisely orient the crystal in the X-ray beam.
-
Detector: Area detectors, such as CCD or CMOS detectors, are used to efficiently collect the diffraction pattern.[3]
Data Collection Strategy
The goal of data collection is to obtain a complete and redundant set of diffraction intensities to a sufficiently high resolution.[19] For small organic molecules, data to a resolution of at least 0.84 Å is required for publication in many journals.[20][21]
Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a suitable holder (e.g., a glass fiber or a loop).
-
Cryo-protection (if necessary): To minimize radiation damage, especially with high-intensity sources, data is often collected at low temperatures (e.g., 100 K). The crystal is flash-cooled in a stream of cold nitrogen gas after being coated in a cryoprotectant to prevent ice formation.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame and the total number of frames will depend on the crystal's scattering power and the X-ray source intensity.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge redundant measurements. This results in a file containing the unique reflection data.
Structure Solution and Refinement: From Data to a 3D Model
The final stage of the crystallographic process is to determine the arrangement of atoms within the crystal's unit cell and to refine this model to best fit the experimental data.[22]
Structure Solution
For small molecules like organic amino compounds, the crystal structure is typically solved using "direct methods."[21] This computational technique uses statistical relationships between the phases of the reflections to generate an initial electron density map.
Structure Refinement
The initial atomic model obtained from direct methods is then refined using a least-squares procedure. This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to minimize the difference between the observed and calculated structure factors.[20]
Protocol: Structure Solution and Refinement
-
Space Group Determination: The processed diffraction data is analyzed to determine the space group of the crystal.
-
Structure Solution: A direct methods program (e.g., SHELXS or SIR) is used to solve the structure and obtain an initial atomic model.[21]
-
Model Building: The initial model is visualized, and atoms are assigned to the electron density peaks.
-
Refinement: The model is refined using a program like SHELXL.[20] This involves multiple cycles of least-squares refinement, interspersed with manual inspection and correction of the model. Hydrogen atoms are typically added to the model in calculated positions.[23]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles, and analyzing the final difference electron density map for any unassigned peaks.
Data Visualization and Interpretation
The final output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the organic amino compound. This model provides a wealth of information that can be visualized and analyzed using molecular graphics software.
Visualizing the Structure
Software such as Mercury or PyMOL can be used to generate publication-quality images of the molecular structure, including:
-
Ball-and-stick or space-filling representations to visualize the atomic connectivity and van der Waals surfaces.
-
Hydrogen bonding and other intermolecular interactions to understand the crystal packing.
-
Unit cell packing diagrams to illustrate how the molecules are arranged in the crystal lattice.
The Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[24][25][26][27] Depositing your structure in the CSD makes it accessible to the global scientific community and allows for powerful statistical analyses of structural features.[24][27]
Workflow Diagram
Caption: X-ray Crystallography Workflow for Organic Amino Compounds.
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Application Notes & Protocols: 2-{[(4-Chlorophenyl)amino]methyl}phenol as a Versatile Ligand in Coordination Chemistry
Executive Summary
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-{[(4-Chlorophenyl)amino]methyl}phenol as a ligand in coordination chemistry. This Mannich base ligand, possessing both a phenolic oxygen and a secondary amine nitrogen, offers a versatile bidentate coordination sphere suitable for complexing with a wide array of transition metal ions. We will delve into the ligand's synthesis, its coordination behavior, detailed protocols for the synthesis and characterization of its metal complexes, and an exploration of their potential applications in catalysis and medicinal chemistry. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.
Ligand Profile and Synthesis
Physicochemical Characteristics
2-{[(4-Chlorophenyl)amino]methyl}phenol (Formula: C₁₃H₁₂ClNO, MW: 233.70 g/mol ) is a stable organic compound at standard conditions.[1][2] Its structure features a phenol ring and a 4-chloroaniline moiety linked by a methylene bridge. This arrangement provides two primary coordination sites: the deprotonated phenolic oxygen (O⁻) and the lone pair of electrons on the secondary amine nitrogen (NH).
Structural Insights: An X-ray diffraction study of the crystalline form of the ligand reveals a triclinic system.[3] The two benzene rings are significantly twisted relative to each other, with a dihedral angle of 68.60 (8)°.[3] In the solid state, the crystal structure is stabilized by intermolecular hydrogen bonds between the hydroxyl and amino groups of adjacent molecules, forming distinct ring motifs.[3]
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO | [3] |
| Molecular Weight | 233.69 g/mol | [3] |
| Crystal System | Triclinic | [3] |
| Space Group | P-1 | [3] |
| Dihedral Angle (Benzene Rings) | 68.60 (8)° | [3] |
Protocol: Synthesis of the Ligand
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol is achieved via a Mannich reaction, a classic condensation reaction involving an active hydrogen compound (phenol), formaldehyde, and a primary or secondary amine (4-chloroaniline).
Rationale: This one-pot synthesis is efficient and atom-economical. Ethanol is chosen as the solvent due to its ability to dissolve all reactants and its suitable boiling point for reflux. The reaction proceeds via the formation of an iminium ion from 4-chloroaniline and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.
Step-by-Step Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol of phenol and 0.1 mol of 4-chloroaniline in 100 mL of ethanol.
-
Addition of Formaldehyde: To this stirred solution, slowly add 0.11 mol of aqueous formaldehyde (37% solution) dropwise at room temperature. The dropwise addition helps to control the initial exothermic reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The extended heating ensures the reaction goes to completion.
-
Isolation: After reflux, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure, colorless crystals of 2-{[(4-Chlorophenyl)amino]methyl}phenol.[3]
-
Characterization: Confirm the identity and purity of the synthesized ligand using FT-IR, ¹H NMR, and melting point analysis.
Caption: Workflow for the synthesis of the ligand.
Coordination Chemistry and Complex Synthesis
Coordination Behavior
The ligand 2-{[(4-Chlorophenyl)amino]methyl}phenol typically acts as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and the secondary amine nitrogen. This forms a stable six-membered chelate ring. The deprotonation of the phenolic hydroxyl group upon coordination creates a monoanionic ligand, which can neutralize one positive charge of the metal ion. This behavior is common in related Schiff base and Mannich base ligands.[4]
Caption: Chelation of the ligand to a metal ion.
Protocol: General Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing metal(II) complexes using the title ligand. It can be adapted for various divalent transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).
Rationale: The synthesis involves the reaction of the ligand with a metal salt in a 2:1 molar ratio, as the ligand is monoanionic and the metal ion is divalent. Methanol is a common solvent for these reactions. A slight increase in pH, achieved by adding a weak base like sodium hydroxide or triethylamine, facilitates the deprotonation of the phenolic hydroxyl group, which is crucial for coordination.
Step-by-Step Protocol:
-
Ligand Solution: Dissolve 2 mmol of 2-{[(4-Chlorophenyl)amino]methyl}phenol in 30 mL of methanol in a 100 mL round-bottom flask, warming gently if necessary.
-
pH Adjustment: Add a few drops of methanolic sodium hydroxide solution to the ligand solution to achieve a slightly basic pH (pH 8-9). This promotes the deprotonation of the phenolic group.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) in a minimum amount of methanol (approx. 15 mL).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure the completion of the reaction.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration. Wash the solid product sequentially with methanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.
Characterization of Coordination Complexes
A systematic characterization is essential to confirm the successful synthesis of the coordination complex and to elucidate its structure and properties.
Protocol: FT-IR Spectroscopy
Purpose: To confirm the coordination of the ligand to the metal ion by observing shifts in characteristic vibrational frequencies.
Methodology:
-
Acquire the FT-IR spectrum of the free ligand and the synthesized metal complex in the range of 4000-400 cm⁻¹, typically using KBr pellets.
-
Analysis:
-
O-H Stretch: Look for the disappearance or significant broadening and weakening of the broad O-H stretching band (around 3400 cm⁻¹) in the complex's spectrum compared to the free ligand. This indicates the deprotonation and coordination of the phenolic oxygen.
-
N-H Stretch: A shift in the N-H stretching vibration (around 3300 cm⁻¹) upon complexation confirms the involvement of the amine nitrogen in coordination.
-
New Bands: The appearance of new, weak bands in the far-IR region (typically 600-400 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[5]
-
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Change Upon Complexation |
| ν(O-H) | ~3400 cm⁻¹ (broad) | Disappears or weakens significantly |
| ν(N-H) | ~3300 cm⁻¹ | Shifts to lower or higher frequency |
| ν(M-O) | N/A | Appears at ~500-600 cm⁻¹ |
| ν(M-N) | N/A | Appears at ~400-500 cm⁻¹ |
Protocol: Molar Conductance and Magnetic Susceptibility
Purpose: To determine the electrolytic nature and investigate the electronic structure and geometry of the complex.
Methodology:
-
Molar Conductance: Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO). Measure its molar conductivity using a calibrated conductivity meter. Compare the value to known ranges to determine if the complex is an electrolyte or non-electrolyte. Low values typically indicate a non-electrolytic nature, suggesting that any anions (like chloride) are part of the coordination sphere.[6]
-
Magnetic Susceptibility: Measure the magnetic susceptibility of the solid complex at room temperature using a Gouy balance or a SQUID magnetometer. Calculate the effective magnetic moment (μ_eff) using the formula μ_eff = 2.828(χ_M * T)¹/². The calculated value provides insight into the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral vs. square planar for Ni(II)).[7]
Caption: Key steps in complex characterization.
Applications and Field Insights
The coordination complexes derived from 2-{[(4-Chlorophenyl)amino]methyl}phenol are of significant interest due to their potential applications in diverse fields, mirroring the activities of structurally related Schiff base complexes.[8][9]
Biological and Medicinal Chemistry
Antimicrobial Activity: Transition metal complexes often exhibit enhanced biological activity compared to the free ligands.[10] The chelation of the ligand to a metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Potential mechanisms of action include the disruption of cellular proteins or enzymes and interference with DNA replication.[9] Complexes of this ligand could be screened against various bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.[9]
Anticancer and Antioxidant Potential: Many coordination compounds are being investigated as potential therapeutic agents.[9] The presence of the phenolic group suggests that the ligand and its complexes may possess antioxidant properties. Furthermore, the ability of metal ions like copper and zinc to interact with biological macromolecules makes their complexes candidates for anticancer drug development.[11][12]
Catalysis
Metal complexes, particularly those of copper and iron, are known to mimic the active sites of metalloenzymes and can act as effective catalysts in various organic transformations.[13]
Oxidation of Phenols: Complexes derived from this ligand could be investigated for their catalytic activity in the oxidation of phenols and their derivatives using environmentally benign oxidants like hydrogen peroxide.[13][14] Such reactions are crucial for the treatment of industrial wastewater containing phenolic pollutants. The proposed mechanism often involves the formation of a metal-peroxo intermediate that subsequently oxidizes the phenol substrate.[13]
Conclusion
2-{[(4-Chlorophenyl)amino]methyl}phenol is a readily accessible and highly versatile ligand for coordination chemistry. Its ability to form stable chelate complexes with a variety of metal ions opens the door to a wide range of applications. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these complexes. Further research into their catalytic and biological activities is warranted and holds considerable promise for the development of new functional materials and therapeutic agents.
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Antimicrobial assay protocol for 2-{[(4-Chlorophenyl)amino]methyl}phenol derivatives.
A Validated Protocol for Determining the Antimicrobial Activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 2-{[(4-Chlorophenyl)amino]methyl}phenol scaffold represents a promising class of compounds with potential antimicrobial properties. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to reliably assess the antimicrobial efficacy of these derivatives. The protocols herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducible and accurate determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). We further detail a preliminary screening assay and a crucial cytotoxicity assessment to build a robust preliminary profile of these novel compounds.
Introduction: The Scientific Rationale
The core principle of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (MIC) or kill it (MBC). For novel compounds like 2-{[(4-Chlorophenyl)amino]methyl}phenol derivatives, establishing a standardized, rigorous testing cascade is paramount. A tiered approach, beginning with a qualitative screen followed by quantitative assays, ensures efficient use of resources and provides a comprehensive understanding of the compound's potential.
This guide is structured to follow a logical discovery workflow:
-
Preliminary Screening: An agar well diffusion assay provides a rapid, qualitative assessment of bioactivity, allowing for the prioritization of the most promising derivatives.
-
Quantitative Potency Assessment (MIC): The broth microdilution method is the gold standard for determining a compound's MIC, providing a precise, quantitative measure of its inhibitory activity.[1][2]
-
Determining Cidal vs. Static Activity (MBC): A follow-up to the MIC assay, the MBC test distinguishes between compounds that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal).[3][4]
-
Preliminary Safety Profiling (Cytotoxicity): An essential step in early-stage drug development, the MTT assay assesses the compound's toxicity against mammalian cells to determine its selectivity for microbial targets.[5][6]
Adherence to these validated protocols, particularly the inclusion of appropriate quality control strains and controls, generates a self-validating data package, lending high confidence to the findings.
Essential Materials & Reagents
Bacterial Strains (Quality Control):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)[7][8]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[7][8][9]
-
Note: It is highly recommended to also include clinically relevant, multidrug-resistant (MDR) strains to assess the spectrum of activity.[10][11]
Culture Media & Reagents:
-
Mueller-Hinton Agar (MHA)[13]
-
Tryptic Soy Broth (TSB) or other suitable broth for overnight cultures
-
0.9% Sterile Saline
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Resazurin Sodium Salt
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard antibiotics for positive controls (e.g., Ciprofloxacin, Gentamicin, Vancomycin)
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[5]
Equipment & Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Petri dishes (100 mm)
-
Spectrophotometer or Microplate Reader
-
Incubator (35-37°C)
-
Laminar flow hood or biosafety cabinet
-
Multichannel and single-channel micropipettes
-
Sterile pipette tips
-
Sterile cork borer (6-8 mm diameter) or pipette tip[14]
-
Vortex mixer
-
Calipers
Preparation of Test Compounds & Microorganisms
Compound Stock Solution Preparation
The phenolic nature of the target compounds may influence their solubility.[15][16] It is crucial to establish a consistent and reproducible method for solubilization.
-
Primary Solvent: Due to the potential for low aqueous solubility, DMSO is the recommended primary solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL) in 100% sterile DMSO.
-
Working Solutions: Subsequent dilutions should be made in the appropriate sterile broth (e.g., CAMHB).
-
Solvent Control: The final concentration of DMSO in the assay wells must be kept low (typically ≤1% v/v) to avoid solvent-induced antimicrobial effects or cytotoxicity. A solvent control (broth + highest concentration of DMSO used) must be included in all assays.
Bacterial Inoculum Preparation
Standardization of the bacterial inoculum is one of the most critical steps for assay reproducibility. The goal is to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each test well.[2][13]
-
Overnight Culture: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies and inoculate into 5 mL of TSB.
-
Incubation: Incubate the broth culture at 37°C for 18-24 hours.
-
Standardization: After incubation, dilute the overnight culture in sterile 0.9% saline. Adjust the turbidity to match the 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm) or a McFarland standard comparator. This standardized suspension contains approximately 1.5 x 10^8 CFU/mL.
-
Final Dilution: Further dilute this suspension in CAMHB. For the MIC assay, a 1:150 dilution is often appropriate to achieve the target of 1 x 10^6 CFU/mL, which, when added to the wells in equal volume, will result in the final desired concentration. This final dilution must be used within 30 minutes of preparation.[1]
Experimental Workflow Overview
The following diagram illustrates the logical flow from initial screening to quantitative assessment and preliminary safety evaluation.
Caption: Overall experimental workflow for antimicrobial assessment.
Protocol 1: Agar Well Diffusion for Preliminary Screening
This method provides a rapid visual assessment of a compound's ability to inhibit microbial growth.[17][18]
-
Plate Preparation: Using the standardized bacterial inoculum (0.5 McFarland), evenly swab the entire surface of a Mueller-Hinton Agar (MHA) plate with a sterile cotton swab. Rotate the plate 60 degrees and repeat the swabbing twice more to ensure complete coverage. Allow the plate to dry for 5-10 minutes.[19]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or the wide end of a sterile 1000 µL pipette tip.[14][20]
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into each well.
-
Controls:
-
Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin at 5 µg/mL).
-
Negative Control: Add the solvent used to dissolve the compound (e.g., 10% DMSO in broth).[19]
-
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well using calipers. A larger zone indicates greater sensitivity of the microorganism to the compound.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the CLSI guidelines for determining the MIC of a test compound.[21][22][23]
Caption: Example layout for a single-row MIC test in a 96-well plate.
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the test compound (prepared at twice the highest desired final concentration) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Control Wells:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): This well contains only 50 µL of CAMHB and will not be inoculated.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in step 3.2.4) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Reading the MIC: After incubation, inspect the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[2] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
(Optional) Colorimetric Reading: For a less subjective reading, add 20 µL of Resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) indicates metabolic activity. The MIC is the lowest concentration that remains blue.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][24][25]
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to its well concentration.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies at each spot. The MBC is the lowest concentration that results in a ≥99.9% kill, which is typically identified as the concentration that prevents any colony formation or yields only 1-2 colonies.[4][26]
-
Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[3][26]
Protocol 4: MTT Assay for Cytotoxicity Assessment
This assay determines the concentration of the compound that reduces the viability of mammalian cells by 50% (IC50).[6][27]
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of ~1 x 10^4 cells per well in 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium at 2x the final desired concentrations.
-
Exposure: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control (medium only) and a solvent control. Incubate for 24-48 hours.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[28][29]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.
Data Presentation and Interpretation
Results should be collated into a clear, concise table. The Selectivity Index (SI = IC50 / MIC) is a critical parameter for evaluating the compound's therapeutic potential; a higher SI value is desirable.
Table 1: Sample Data Summary for a Hypothetical Derivative
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | Mode of Action | IC50 (µg/mL) on HEK293 | Selectivity Index (SI) |
|---|---|---|---|---|---|
| S. aureus ATCC 25923 | 8 | 16 | Bactericidal | >128 | >16 |
| E. coli ATCC 25922 | 16 | >128 | Bacteriostatic | >128 | >8 |
| P. aeruginosa ATCC 27853 | 64 | >128 | Bacteriostatic | >128 | >2 |
| MDR K. pneumoniae | 32 | 64 | Bactericidal | >128 | >4 |
Conclusion
This application note provides a validated, multi-step framework for the comprehensive evaluation of 2-{[(4-Chlorophenyl)amino]methyl}phenol derivatives. By systematically applying these protocols for screening, quantitative potency (MIC/MBC), and preliminary safety (cytotoxicity), researchers can generate high-quality, reliable data. This rigorous approach is fundamental to identifying promising lead candidates for further development in the critical fight against antimicrobial resistance.
References
- Wikipedia. (n.d.). Minimum bactericidal concentration.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Kaderabkova, N., et al. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from a PDF document outlining MIC assay protocols in line with EUCAST guidelines.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from a description of the MBC test, its summary, and its weaknesses.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from the CLSI website detailing the M07 standard.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- PubMed. (n.d.). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Retrieved from a study abstract describing the use of the MTT assay for cytotoxicity testing.
- Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from a summary of the MBC test, including its advantages and disadvantages.
- National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from a detailed protocol on performing MIC assays.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from an overview of the MIC assay and its methodologies.
- LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from a guide on performing the well diffusion assay.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from a page describing the procedure for the agar well diffusion method.
- Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC).
- PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from an abstract of a study establishing QC limits for antifungal susceptibility testing.
- HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from a document listing various MDR strains available for testing.
- YouTube. (2020). Agar well diffusion assay.
- University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from a research paper comparing diffusion assay methods.
- National Institutes of Health (NIH). (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Retrieved from a study using the MTT method to determine MIC values and cytotoxicity.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from a list of standard ATCC strains for various microbiology tests.
- ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of.... Retrieved from a scientific diagram and description of an MTT-based cytotoxicity assay.
- PubMed Central. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Retrieved from a research article using ATCC and MDR strains for antibacterial testing.
- PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from a review article describing various methods, including agar well diffusion.
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from a diagram and context related to the CLSI broth microdilution protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from a collection of protocols and methods for the MTT cytotoxicity assay.
- ATCC. (n.d.). Priority Antimicrobial-Resistant Strains.
- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from a research paper on the solubility of phenolic compounds in various solvents.
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from an article explaining the importance and use of quality control strains in antimicrobial susceptibility testing.
- National Institutes of Health (NIH). (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate... by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay. Retrieved from a study utilizing the MTT assay for cytotoxicity assessment.
- ResearchGate. (2025). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from a research article discussing the properties and solubility of phenolic acids.
- Regulations.gov. (n.d.). M07-A8. Retrieved from a CLSI document on methods for dilution antimicrobial susceptibility tests.
- MDPI. (n.d.). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts.
- Semantic Scholar. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from a research paper on the antimicrobial properties of phenolic acids.
- ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF. Retrieved from a request page for a paper on the solubilities of phenolic compounds.
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Application Note: A Step-by-Step Guide to Molecular Docking with 2-{[(4-Chlorophenyl)amino]methyl}phenol
Abstract
Molecular docking is a pivotal computational technique in modern drug discovery, enabling researchers to predict the preferred orientation of a small molecule when bound to a macromolecular target. This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the compound 2-{[(4-Chlorophenyl)amino]methyl}phenol against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them. We will utilize industry-standard, freely available software: UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking simulation.
Introduction to Molecular Docking and the Target System
1.1 The Principle of Molecular Docking
At its core, molecular docking predicts the conformation and binding affinity of a ligand within the active site of a receptor.[1][2] The process involves two main components: a "search algorithm" that generates a large number of possible ligand poses, and a "scoring function" that estimates the binding free energy for each pose.[3][4][5] The result is a ranked list of poses, with the lowest binding energy score typically representing the most stable and likely binding mode.[4][6][7] This in-silico approach allows for the rapid screening of virtual libraries and the prioritization of compounds for experimental testing, significantly accelerating the drug discovery pipeline.[5][7]
1.2 Ligand of Interest: 2-{[(4-Chlorophenyl)amino]methyl}phenol
The ligand for this tutorial, 2-{[(4-Chlorophenyl)amino]methyl}phenol (C₁₃H₁₂ClNO), is a small organic molecule featuring a phenol group linked to a 4-chlorophenyl amine via a methylene bridge.[8][9] Its structure contains key pharmacophoric features—hydrogen bond donors (hydroxyl and amino groups), a hydrogen bond acceptor (hydroxyl oxygen), and aromatic rings capable of hydrophobic and π-stacking interactions—making it an interesting candidate for binding to protein active sites.
1.3 Receptor Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10][11] In many types of cancer, tumor cells secrete VEGF, which then activates VEGFR2 on endothelial cells, promoting the growth of new blood vessels that supply the tumor with oxygen and nutrients.[10][12] An autocrine loop where cancer cells themselves express VEGFR2 has also been identified as essential for the survival and proliferation of some tumor cells.[10][13] Therefore, inhibiting VEGFR2 is a clinically validated strategy for cancer treatment. For this tutorial, we will use the crystal structure of the VEGFR2 kinase domain, which is available in the Protein Data Bank (PDB).[14][15][16][17]
Required Software and Resources
This protocol requires the following freely available software. Please ensure they are downloaded and installed correctly before proceeding.
| Software | Purpose | Download URL |
| UCSF Chimera | Visualization, Receptor & Ligand Preparation | |
| AutoDock Vina | Molecular Docking Engine | [Link] |
| Protein Data Bank (PDB) | Source for Receptor 3D Structure | [Link] |
Experimental Workflow Overview
The molecular docking process can be systematically broken down into four main stages: preparation of the molecules, definition of the binding site, execution of the docking simulation, and analysis of the results. This workflow ensures reproducibility and robust interpretation of the computational data.
Caption: Overall workflow for the molecular docking protocol.
Detailed Step-by-Step Protocol
Part A: Receptor and Ligand Preparation
Proper preparation of the receptor and ligand is the most critical phase for a successful docking experiment. This involves cleaning the crystal structure, assigning correct protonation states, and adding charges.[18][19]
Step 1: Fetch and Clean the Receptor Structure
-
Launch UCSF Chimera .
-
Go to File > Fetch by ID .
-
Select PDB and enter the ID 4AGD . This is a crystal structure of the VEGFR2 kinase domain.[20] Click Fetch .
-
The structure will load. It contains the protein, a co-crystallized ligand (Sunitinib), and water molecules. We must remove the non-protein components.
-
Go to Select > Structure > solvent . Then, Actions > Atoms/Bonds > delete .
-
Repeat this for the ligand: Select > Residue > SUN . Then, Actions > Atoms/Bonds > delete . You should now only have the protein structure in the viewer.
Step 2: Prepare the Receptor for Docking Causality: PDB files often lack hydrogen atoms to keep file sizes small. We must add them to correctly model hydrogen bonds. Assigning atomic charges is also essential for the scoring function to calculate electrostatic interactions.[21]
-
Go to Tools > Structure Editing > Dock Prep .[22]
-
In the Dock Prep window, keep the default options checked:
-
Add hydrogens (select pH 7.4 to simulate physiological conditions).
-
Add charges (use Gasteiger).
-
Delete non-complexed ions.
-
-
Click OK . Chimera will process the protein. This may take a minute.
-
Once complete, save the prepared receptor. Go to File > Save Mol2 . Name it receptor.mol2 and save it to your working directory.
Step 3: Prepare the Ligand Causality: The ligand must be converted to a 3D structure with correct stereochemistry, hydrogens, and charges. We also need to define its rotatable bonds, which allows AutoDock Vina to explore different conformations during the simulation.[23][24]
-
We will build the ligand from its SMILES string. The SMILES for 2-{[(4-Chlorophenyl)amino]methyl}phenol is OC1=CC=CC=C1CNC2=CC=C(Cl)C=C2.
-
In Chimera, go to Tools > Structure Editing > Build Structure .
-
In the Build Structure window, select the SMILES option. Paste the SMILES string into the box and click Apply . A 2D representation will appear. Chimera will automatically generate a 3D conformation.
-
Close the Build Structure tool. Now, prepare this ligand using Dock Prep , just as with the receptor.
-
Go to Tools > Structure Editing > Dock Prep .
-
Ensure the ligand is selected as the molecule to be prepped. Check the options to Add hydrogens (pH 7.4) and Add charges (Gasteiger).
-
Click OK .
-
Save the prepared ligand. Go to File > Save Mol2 . Name it ligand.mol2 and save it to your working directory.
Part B: Running the Docking Simulation with AutoDock Vina
Step 4: Defining the Binding Site (Grid Box) Causality: We must tell Vina where to perform the docking calculation. We do this by defining a 3D grid, or "box," that encompasses the target binding site. For this tutorial, we will define the box around the known ATP-binding site of VEGFR2, using coordinates derived from the original co-crystallized ligand in PDB ID 4AGD.
-
With the prepared receptor.mol2 open in Chimera, go to Tools > Surface/Binding Analysis > AutoDock Vina .[25]
-
Set the Output file location to your working directory and name it output.pdbqt.
-
The Receptor should automatically be set to receptor.
-
For the Ligand , browse and select your prepared ligand.mol2 file.
-
A grid box will appear in the viewer. We need to center this box on the active site and adjust its size. Manually drag the box to the deep cleft of the kinase domain. For reproducibility, enter the following precise coordinates:
-
Center: x: 13.5, y: 1.5, z: 23.0
-
Size: x: 22, y: 22, z: 22
-
-
This box should now fully enclose the ATP-binding pocket.
Step 5: Executing the Docking Run
-
In the AutoDock Vina window, click the Executable Location tab.
-
Click Browse and navigate to the location where you installed AutoDock Vina. Select the vina executable file.
-
Return to the Docking tab. You can adjust parameters like Exhaustiveness , which controls the computational effort of the search. For this tutorial, the default of 8 is sufficient.
-
Click OK to start the docking simulation. A console window may appear, and the process will take a few minutes depending on your computer's speed. Chimera will notify you when the job is complete.
Results and Analysis
Upon completion, AutoDock Vina will output a log file and a PDBQT file containing the docked poses. The most important initial result is the binding affinity score.[25][26]
5.1 Interpreting Binding Affinity
The binding affinity is reported in kcal/mol in the AutoDock Vina results window that appears in Chimera. This score is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding. Vina will list several poses (typically 9), each with its own score.
Table 1: Docking Results for 2-{[(4-Chlorophenyl)amino]methyl}phenol with VEGFR2
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (lower bound) | RMSD from Best Pose (upper bound) |
|---|---|---|---|
| 1 | -8.2 | 0.000 | 0.000 |
| 2 | -7.9 | 1.854 | 2.431 |
| 3 | -7.7 | 2.113 | 2.987 |
| 4 | -7.5 | 1.998 | 2.675 |
| 5 | -7.4 | 4.321 | 5.102 |
(Note: These are representative values. Your results may vary slightly.)
The top-ranked pose with a binding affinity of -8.2 kcal/mol suggests a strong interaction between the ligand and the VEGFR2 active site. The Root-Mean-Square Deviation (RMSD) values compare the atomic coordinates of each pose to the best pose, with lower values indicating greater similarity.
5.2 Visualizing and Analyzing Binding Poses
The true insight from docking comes from visually inspecting the predicted binding poses to understand the specific molecular interactions driving the binding affinity.[27][28]
-
The docked poses are automatically loaded into Chimera in the output.pdbqt file. You can cycle through them using the playback controls at the bottom of the Vina results window.
-
Focus on the best-scoring pose (Pose 1).
-
To identify key interactions, use Chimera's Find H-Bond tool (Tools > Structure Analysis > Find H-Bond ). Keep the default parameters and click OK . Hydrogen bonds will be displayed as dashed lines.
-
To find the residues interacting with the ligand, select the ligand (Select > Residue > LIG - Chimera may name it LIG or UNL).
-
Then, expand the selection to nearby residues: Select > Zone... and select atoms within 5 Å of the currently selected atoms.
-
Display these interacting residues: Actions > Atoms/Bonds > show . Label them for clarity: Actions > Label > residue > name + specifier .
5.3 Analysis of Key Molecular Interactions
For the top-ranked pose, we observe the following critical interactions:
-
Hydrogen Bonding: The hydroxyl group (-OH) on the phenol ring acts as a hydrogen bond donor to the backbone carbonyl of a key residue in the hinge region of the kinase (e.g., Cys919). The secondary amine (-NH-) acts as a hydrogen bond donor to a nearby glutamate residue (e.g., Glu885).
-
Hydrophobic Interactions: The chlorophenyl ring is buried in a deep hydrophobic pocket, making favorable contacts with nonpolar residues such as Val848, Ala866, and Leu1035.
-
π-Stacking: The phenol ring can form a π-π stacking interaction with a phenylalanine residue (e.g., Phe1047) at the back of the pocket.
These interactions are consistent with the binding modes of known VEGFR2 inhibitors, providing confidence in the docking result.
Caption: Key molecular interactions between the ligand and VEGFR2.
Conclusion
This application note has detailed a complete workflow for performing a molecular docking experiment using 2-{[(4-Chlorophenyl)amino]methyl}phenol and the cancer target VEGFR2. By following this protocol, researchers can successfully prepare molecular structures, execute a docking simulation with AutoDock Vina, and analyze the results to gain valuable insights into potential binding modes and key intermolecular interactions. The predicted high binding affinity and the chemically sensible interactions observed in the top-ranked pose suggest that this compound warrants further investigation as a potential VEGFR2 inhibitor. This protocol serves as a foundational guide that can be adapted to study other ligand-receptor systems in the pursuit of novel therapeutic agents.
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Grokipedia. Scoring functions for docking. [Link]
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Li, H., et al. (2014). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Frontiers in Pharmacology. [Link]
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AutoDock Vina. (2020). Tutorial – AutoDock Vina. YouTube. [Link]
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Chen, X., & Wang, J. (2014). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PMC. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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PDB Entry 2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles. RCSB PDB. [Link]
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Slideshare. (2015). Docking Score Functions. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
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PDB Entry 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. RCSB PDB. [Link]
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Bionity. Scoring functions for docking. [Link]
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KBbox. Small Molecule Docking. [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
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Gunn, T. M., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation. [Link]
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J, A. A., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods and Protocols. [Link]
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Spannuth, W. A., et al. (2009). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. PMC. [Link]
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Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
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Hyde, C. A., et al. (2012). Schematic representation of VEGFR-2 structure and diagrams of mutant... ResearchGate. [Link]
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PDB Entry 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. RCSB PDB. [Link]
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Bapat, S. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Pascual, T., et al. (2011). Abstract 5143: The role of VEGFR2 in lung cancer differs between adenocarcinoma and squamous cell carcinoma cell lines. AACR Journals. [Link]
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Melincovici, C. S., et al. (2018). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. [Link]
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Probing the Boundaries: A Guide to the Experimental Analysis of Phase Transitions
Introduction: The Dynamic Landscape of Phase Transitions in Biological and Pharmaceutical Sciences
Phase transitions, the processes by which matter changes from one state to another, are fundamental phenomena that govern the organization and function of biological systems and the stability of pharmaceutical formulations. In recent years, the study of liquid-liquid phase separation (LLPS) has emerged as a critical area of research, revealing how membraneless organelles form and regulate cellular processes. Understanding the principles that drive these transitions is paramount for researchers, scientists, and drug development professionals. Dysregulated phase separation has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making the ability to accurately characterize these processes a cornerstone of modern therapeutic development.
This application note provides a comprehensive guide to the experimental setups used to study phase transition properties, with a focus on techniques applicable to biomolecular condensates and pharmaceutical compounds. We will delve into the theoretical underpinnings of key methodologies, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting. Our goal is to equip researchers with the knowledge and practical guidance necessary to design and execute robust experiments that yield reliable and insightful data.
Core Methodologies for Characterizing Phase Transitions
A multi-faceted approach is often necessary to fully characterize the complex nature of phase transitions. Here, we explore a suite of powerful analytical techniques that provide complementary information on the thermodynamic, kinetic, and morphological properties of phase-separating systems.
Turbidity Assays: A First Look at Phase Separation
Turbidity assays offer a straightforward and high-throughput method to detect the onset of phase separation.[1][2] The principle is based on the scattering of light by the formation of condensed droplets or particles in a solution.[1] As a sample transitions from a single phase to a two-phase system, the increased light scattering leads to a measurable increase in the optical density (OD) or turbidity of the solution.[3]
The formation of droplets or aggregates, even on the sub-micron scale, alters the refractive index of the solution, causing incident light to scatter. The extent of this scattering is proportional to the concentration and size of the condensed phase particles.[1] This makes turbidity a sensitive indicator of the initiation of phase separation.
-
Sample Preparation:
-
Prepare a stock solution of the protein or compound of interest in a buffer that maintains its stability and prevents premature phase separation.[4] It is recommended to use a buffer with a physiological pH and to consider the effects of salt concentration on solubility.[4]
-
Filter the stock solution using a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Prepare a series of dilutions of the sample in the desired experimental buffer. It is crucial to also prepare a corresponding "blank" solution for each condition, containing all components except the protein or compound of interest.[3]
-
-
Measurement:
-
Transfer the samples and their corresponding blanks to a 96-well clear-bottom plate.[3]
-
Use a plate reader to measure the absorbance at a wavelength where the sample does not have a strong intrinsic absorbance, typically between 340 nm and 600 nm.[3] An absorbance reading at 600 nm (A600) is commonly used.[3]
-
Incubate the plate at the desired temperature to induce phase separation. For temperature-dependent studies, the plate reader should have temperature control capabilities.[3]
-
Monitor the absorbance over time to observe the kinetics of phase separation.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the sample for each condition.
-
Plot the corrected absorbance as a function of concentration, temperature, or time to generate a phase diagram or kinetic profile. A sharp increase in turbidity indicates the onset of phase separation.
-
| Concentration (µM) | Temperature (°C) | Average A600 | Standard Deviation |
| 10 | 25 | 0.05 | 0.01 |
| 50 | 25 | 0.12 | 0.02 |
| 100 | 25 | 0.35 | 0.03 |
| 10 | 37 | 0.06 | 0.01 |
| 50 | 37 | 0.25 | 0.03 |
| 100 | 37 | 0.68 | 0.05 |
A key consideration for turbidity assays is the potential for protein aggregation to be mistaken for liquid-liquid phase separation.[1][2] It is crucial to complement turbidity data with microscopy to visually confirm the formation of liquid droplets.[1] High protein concentrations or large particle sizes can also lead to inaccurate quantification due to multiple scattering events.[1][2] In such cases, sample dilution may be necessary to ensure the measurements are within the linear range of the assay.[2]
Microscopy: Visualizing the Phase Transition Landscape
Microscopy is an indispensable tool for the direct visualization of phase-separated structures, providing critical information on their morphology, dynamics, and internal organization.
Bright-field and DIC microscopy are fundamental techniques for observing the formation and morphology of droplets. DIC microscopy, in particular, is highly effective for visualizing unstained, transparent samples like protein droplets due to its ability to generate high-contrast images based on refractive index gradients.
The formation of a dense, phase-separated droplet creates a local environment with a different refractive index from the surrounding dilute phase. DIC microscopy enhances these subtle differences, making the droplets visible. This allows for the direct observation of droplet formation, growth, and fusion events, which are characteristic of liquid-like condensates.
-
Sample Preparation:
-
Prepare the sample as described for the turbidity assay.
-
To minimize interactions with the glass surface, it is advisable to use coated slides, such as those treated with polyethylene glycol (PEG).[4]
-
Pipette a small volume (e.g., 5-10 µL) of the sample onto the coated slide and cover with a coverslip.
-
-
Imaging:
-
Place the slide on the microscope stage and focus on the sample.
-
Acquire images using bright-field or DIC optics.
-
For dynamic studies, acquire time-lapse videos to observe droplet fusion and other liquid-like behaviors.
-
Fluorescence microscopy offers enhanced specificity and contrast for studying phase separation, especially in complex environments like living cells.[5] By fluorescently labeling the protein or molecule of interest, its partitioning into the condensed phase can be directly visualized and quantified.[4]
A fluorescently tagged molecule will preferentially accumulate in the phase where it has favorable interactions. This enrichment of the fluorophore in the dense phase results in bright, fluorescent droplets against a darker background of the dilute phase, enabling precise localization and quantification.[4]
-
Sample Preparation:
-
Fluorescently label the protein of interest using a suitable dye or by expressing it as a fusion with a fluorescent protein (e.g., GFP).
-
It is often sufficient to "dope" a solution of unlabeled protein with a small fraction (e.g., 1:100) of labeled protein to visualize the droplets.[3]
-
Prepare the sample on a microscope slide as described for DIC microscopy.
-
-
Imaging:
-
Use a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Acquire images of the fluorescent droplets.
-
For quantitative analysis of partitioning, measure the fluorescence intensity inside and outside the droplets.
-
Caption: Workflow for microscopy-based analysis of phase separation.
Dynamic Light Scattering (DLS): Sizing Up the Condensates
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it well-suited for characterizing the formation and growth of phase-separated droplets.[6]
DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution.[7] Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles diffuse more slowly, leading to slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, their hydrodynamic radius can be calculated using the Stokes-Einstein equation.[7]
-
Sample Preparation:
-
Prepare the sample as for turbidity assays. The sample should be visually clear or only slightly hazy.[8] Highly turbid samples may cause multiple scattering, leading to inaccurate results.[8]
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.2 µm) directly into a clean DLS cuvette.[9]
-
Ensure the cuvette is free of dust and scratches.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters, including the laser wavelength, scattering angle, and acquisition time.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a particle size distribution plot.
-
Analyze the size distribution to determine the average particle size and the polydispersity index (PDI), which indicates the broadness of the size distribution. A monodisperse sample will have a low PDI.
-
| Condition | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| Before Phase Separation | 5 | 0.1 |
| After Phase Separation (10 min) | 250 | 0.4 |
| After Phase Separation (60 min) | 800 | 0.3 |
Differential Scanning Calorimetry (DSC): Probing the Thermodynamics of Transition
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow associated with phase transitions as a function of temperature.[10] It provides valuable information on the thermodynamics of protein unfolding, melting, and other conformational changes.[10]
DSC works by measuring the difference in heat required to increase the temperature of a sample and a reference.[10] When the sample undergoes a phase transition, such as melting or unfolding, it will absorb (endothermic) or release (exothermic) heat. This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and plotted as a thermogram.[10] The peak of the transition in the thermogram corresponds to the transition temperature (Tm), and the area under the peak is proportional to the enthalpy (ΔH) of the transition.[10]
-
Instrument Start-up:
-
Turn on the DSC instrument and allow it to stabilize.
-
Pressurize the cells with an inert gas (e.g., nitrogen) to prevent boiling at elevated temperatures.[10]
-
-
Sample Preparation:
-
Dialyze the protein sample against the reference buffer to ensure a precise match.[10]
-
Determine the protein concentration accurately. A typical concentration range is 0.5–1 mg/mL.[10]
-
Degas both the sample and the reference buffer to remove dissolved gases.[10]
-
Carefully load the sample and reference buffer into the respective DSC cells.
-
-
Experimental Setup:
-
Data Analysis:
-
Subtract the reference (buffer-buffer) scan from the sample scan to obtain the thermogram for the protein.[10]
-
Fit a baseline to the thermogram to account for the difference in heat capacity between the folded and unfolded states.[10]
-
Integrate the peak to determine the transition temperature (Tm) and the calorimetric enthalpy (ΔH).[10]
-
Caption: Workflow for the analysis of Differential Scanning Calorimetry data.
Troubleshooting and Best Practices
-
Sample Purity and Homogeneity: The quality of the sample is paramount for obtaining reliable data. Ensure proteins are highly purified and monodisperse before initiating phase separation studies.[4]
-
Control of Experimental Conditions: Phase separation can be highly sensitive to changes in temperature, pH, salt concentration, and protein concentration.[4] Meticulous control of these parameters is essential for reproducibility.
-
Surface Interactions: Interactions with container surfaces can influence phase separation. Using passivated surfaces can minimize these effects.[4]
-
Data Interpretation: No single technique provides a complete picture of phase separation. A combination of orthogonal methods is crucial for a comprehensive understanding. For example, a turbid solution should be examined by microscopy to confirm the presence of liquid droplets rather than amorphous aggregates.[1]
Conclusion
The study of phase transitions is a rapidly evolving field with profound implications for biology and medicine. The experimental techniques outlined in this application note provide a robust toolkit for characterizing the formation, properties, and dynamics of phase-separating systems. By carefully selecting and applying these methods, researchers can gain deep insights into the molecular mechanisms driving phase transitions and their roles in health and disease, ultimately paving the way for the development of novel therapeutics.
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Protocol for analyzing protein liquid–liquid phase separation. (n.d.). Biophysics Reports. Retrieved from [Link]
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Characterization of liquid–liquid phase separation using super-resolution and single-molecule imaging. (2022). Biophysics Reports. Retrieved from [Link]
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Characterization of liquid–liquid phase separation using super-resolution and single-molecule imaging. (2022). National Institutes of Health. Retrieved from [Link]
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Huang, Y., Bai, Y., Jin, W., Shen, D., Lyu, H., Zeng, L., Wang, M., & Liu, Y. (2021). Common Pitfalls and Recommendations for Using a Turbidity Assay to Study Protein Phase Separation. Biochemistry, 60(32), 2447–2456. [Link]
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Alshareedah, I., Kaur, T., & Banerjee, P. R. (2021). Methods for Characterizing the Material Properties of Biomolecular Condensates. In Methods in Enzymology (Vol. 646, pp. 143–183). Elsevier. [Link]
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Huang, Y., Bai, Y., Jin, W., Shen, D., Lyu, H., Zeng, L., Wang, M., & Liu, Y. (2021). Common Pitfalls and Recommendations for Using a Turbidity Assay to Study Protein Phase Separation. PubMed. Retrieved from [Link]
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Representation and characteristics of liquid–liquid phase separation... (n.d.). ResearchGate. Retrieved from [Link]
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Riedstra, C., & McGorty, R. (n.d.). Characterizing Liquid-Liquid Phase Separation. University of San Diego. Retrieved from [Link]
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Demarest, S. J., & Topp, E. M. (2012). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (63), e3752. [Link]
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(n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. Retrieved from [Link]
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Study liquid–liquid phase separation with optical microscopy: A methodology review. (2023). National Institutes of Health. Retrieved from [Link]
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Differential Scanning Calorimetry and Protein Stability. (2009). University of Groningen. Retrieved from [Link]
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Guide for Dynamic Light Scattering (DLS) sample preparation. (2019). Brookhaven Instruments. Retrieved from [Link]
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(n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. Retrieved from [Link]
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Henderson, T. (2024). How to Use a Fluorescence Microscope: A Step-by-Step Guide. Lab Manager. Retrieved from [Link]
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Characterization of Protein Stability Using Differential Scanning Calorimetry. (2015). AZoM.com. Retrieved from [Link]
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Advanced imaging techniques for studying protein phase separation in living cells and at single-molecule level. (n.d.). ResearchGate. Retrieved from [Link]
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Supplementary Information SMART FRAP: a robust and quantitative FRAP analysis method for phase separation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Jackson, C. (n.d.). Fluorescence Microscopy: An Easy Guide for Biologists. Bitesize Bio. Retrieved from [Link]
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Characterizing Protein Stability by DSC. (n.d.). TA Instruments. Retrieved from [Link]
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Adsorption Behavior and Phase Equilibrium Modeling of Shale Gas–CO2 System in Shale Nanopores. (2024). Energy & Fuels. Retrieved from [Link]
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A reconfigurable DNA memory architecture for hierarchical data management via programmable phase transitions. (2024). bioRxiv. Retrieved from [Link]
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Experimental Guidelines - DLS Sample Preparation. (n.d.). LS Instruments. Retrieved from [Link]
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Protocol for characterizing biomolecular condensates through live-cell imaging and analysis. (n.d.). ResearchGate. Retrieved from [Link]
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Characterization of LLPS Using Dynamic Light Scattering. (n.d.). Biomolecular Condensates. Retrieved from [Link]
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Single-molecule techniques to visualize and to characterize liquid-liquid phase separation and phase transition. (2023). Semantic Scholar. Retrieved from [Link]
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Common Pitfalls and Recommendations for Using a Turbidity Assay to Study Protein Phase Separation. (n.d.). ResearchGate. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). YouTube. Retrieved from [Link]
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Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]
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Brangwynne, C. (2018). Cliff Brangwynne (Princeton & HHMI) 1: Liquid Phase Separation in Living Cells [Video]. YouTube. [Link]
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Visualization and Quantitation of Phase-Separated Droplet Formation by Human HP1α. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols for Testing the Cytotoxicity of Phenolic Compounds in Cell Culture
Introduction
Phenolic compounds, a diverse group of phytochemicals found abundantly in plants, are of significant interest in drug discovery and development for their potential therapeutic effects, including antioxidant and anticancer activities.[1] However, their biological activity is often dose-dependent, with beneficial effects at low concentrations and cytotoxic effects at higher concentrations.[2] Therefore, accurate assessment of their cytotoxicity is a critical step in preclinical research. This guide provides a comprehensive overview of cell culture-based techniques for evaluating the cytotoxic effects of phenolic compounds, designed for researchers, scientists, and drug development professionals. We will delve into the underlying principles of common cytotoxicity assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting, with a special focus on the unique challenges presented by phenolic compounds.
Part 1: Foundational Principles and Preliminary Considerations
Mechanisms of Phenolic Compound-Induced Cytotoxicity
Phenolic compounds can induce cytotoxicity through various mechanisms, including:
-
Oxidative Stress: While known for their antioxidant properties, under certain conditions, some phenolic compounds can act as pro-oxidants, generating reactive oxygen species (ROS) that damage cellular components.[2]
-
Mitochondrial Dysfunction: Phenols can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors.[3]
-
Apoptosis Induction: Many phenolic compounds trigger programmed cell death, or apoptosis, through the activation of caspase cascades.[1][2][4] This is a key mechanism for their potential anticancer activity.[1]
-
Cell Cycle Arrest: Certain phenolic compounds can halt the cell cycle at specific checkpoints, preventing cell proliferation.[5]
Understanding these potential mechanisms is crucial for selecting the most appropriate cytotoxicity assays to obtain a comprehensive profile of a compound's activity.
Challenges in Testing Phenolic Compounds
The unique chemical properties of phenolic compounds present specific challenges in in vitro cytotoxicity testing:
-
Assay Interference: The reducing potential of phenolic compounds can directly react with assay reagents, such as the tetrazolium salt in the MTT assay, leading to false-positive results.[1]
-
Low Solubility: Many phenolic compounds have poor aqueous solubility, making it difficult to prepare homogenous solutions for cell treatment.[6]
-
Volatility and Instability: Some phenols are volatile and can degrade or auto-oxidize in culture medium, potentially leading to inconsistent results and cross-contamination between wells of a microplate.[7]
-
Dual Effects: As mentioned, phenolic compounds can exhibit a dual role, acting as antioxidants at low concentrations and pro-oxidants at higher concentrations, complicating data interpretation.[2]
Careful experimental design and the use of appropriate controls are essential to mitigate these challenges.
Selecting the Right Cell Line
The choice of cell line is critical and should be guided by the research question.
-
Cancer Cell Lines: For anticancer drug screening, a panel of cancer cell lines from different tissues is often used.[8][9] It is also beneficial to include a non-cancerous cell line to assess selective cytotoxicity.[8][10]
-
Normal Cell Lines: To evaluate general toxicity, normal, non-transformed cell lines are employed.[11][12]
-
Cell Line Characteristics: Consider the origin (e.g., epithelial, fibroblastic), growth rate, and metabolic activity of the cell line, as these factors can influence their sensitivity to the test compound.[8]
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line Type | Seeding Density (cells/well) | Notes |
| Adherent, rapidly proliferating (e.g., HeLa, A549) | 5,000 - 10,000 | Ensure cells are in the logarithmic growth phase during treatment. |
| Adherent, slowly proliferating (e.g., MCF-7) | 10,000 - 20,000 | Allow sufficient time for attachment and growth before treatment. |
| Suspension (e.g., HL-60) | 20,000 - 50,000 | Cell density is crucial for consistent results. |
| Normal fibroblasts (e.g., MRC-5) | 8,000 - 15,000 | These cells can be more sensitive to handling and treatment.[8] |
Note: These are starting recommendations. The optimal seeding density should be determined empirically for each cell line and experimental condition.[13]
Part 2: Core Cytotoxicity Assays
This section provides detailed protocols for three widely used cytotoxicity assays that measure different cellular parameters.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[3][14][15]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach and grow for 24 hours.[16]
-
Compound Preparation: Prepare a stock solution of the phenolic compound in a suitable solvent, such as DMSO.[6][17] The final DMSO concentration in the culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[13] Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the phenolic compound. Include vehicle-treated (solvent only) and untreated controls.[15] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][10]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[18][19] This assay is a good indicator of necrosis.
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Supernatant Transfer: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[19]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19]
-
Stop Reaction: Add 50 µL of stop solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1-2 hours.[20]
Annexin V/PI Assay: Detecting Apoptosis
The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23][24][25] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[24]
Caption: Cellular states identified by Annexin V/PI staining.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask and treat with the phenolic compound for the desired time.
-
Cell Harvesting:
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[22][25]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[21][23][25]
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[21][23]
Part 3: Data Analysis, Interpretation, and Troubleshooting
Data Analysis
-
MTT and LDH Assays: Calculate the percentage of cell viability or cytotoxicity relative to the untreated control.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
% Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100
-
-
IC50/GI50 Determination: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is the concentration of a compound that causes a 50% reduction in cell viability or growth. This value is typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Annexin V/PI Assay: The data is typically presented as a quadrant plot, where each quadrant represents a different cell population (viable, early apoptotic, late apoptotic/necrotic).[21]
Interpretation of Results
It is crucial to use complementary assays to understand the mechanism of cell death. For example, a compound that shows a high IC50 in the MTT assay but induces apoptosis in the Annexin V/PI assay may be cytostatic rather than cytotoxic.[26]
Troubleshooting
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate.[13][27] |
| Low absorbance in MTT assay | Low cell number, insufficient incubation time, compound interference. | Optimize cell seeding density and incubation time.[13] Run a compound-only control to check for direct reduction of MTT.[1] |
| High background in LDH assay | Serum in the medium has high LDH activity, cells are stressed or overgrown, rough handling of cells. | Use heat-inactivated serum or reduce serum concentration during the assay.[13] Ensure optimal cell culture conditions and handle cells gently.[13][28] |
| Unexpected results with phenolic compounds | Compound instability, volatility, or direct reaction with assay reagents. | Prepare fresh compound solutions for each experiment.[13] Use plate seals to prevent evaporation and cross-contamination.[7] Run appropriate controls to check for assay interference. |
Conclusion
The evaluation of the cytotoxic properties of phenolic compounds is a multifaceted process that requires careful planning, execution, and interpretation. By understanding the underlying principles of different cytotoxicity assays, being aware of the potential challenges posed by these compounds, and implementing robust experimental designs with appropriate controls, researchers can obtain reliable and reproducible data. This guide provides a solid foundation for scientists in the field of drug discovery and development to accurately assess the cytotoxic potential of phenolic compounds and advance their research.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Al-Khayri, J. M., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 300.
- Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2272, 139-144.
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Soman, V. V., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds.
- Verhoef, A., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(6), 2149-2161.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
- Invitrogen. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Thermo Fisher Scientific.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Chang, M. C., et al. (2000). Cytotoxic and Nongenotoxic Effects of Phenolic Compounds in Human Pulp Cell Cultures. Journal of Endodontics, 26(8), 440-443.
- Nieto, J. A., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. Plants, 10(10), 2161.
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ResearchGate. (n.d.). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). Retrieved from [Link]
- Al-Oqail, M. M., et al. (2021). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 10, 917.
- Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242.
- Mbaveng, A. T., et al. (2018). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Molecules, 23(10), 2503.
- Babich, H., & Visioli, F. (2011). Toxicological aspects of the use of phenolic compounds in disease prevention. Food and Chemical Toxicology, 49(12), 3287-3299.
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ResearchGate. (2016). In-Vitro cytotoxicity activity of some selected ethanomedicinal plants against vero cell line. Retrieved from [Link]
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Waterhouse Lab - UC Davis. (2019). Folin-Ciocalteau Micro Method for Total Phenol in Wine. Retrieved from [Link]
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Tampere University Research Portal. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Retrieved from [Link]
- Kim, S. O., et al. (2004). Toxic Effect on Phenolic Compound by Colorimeteric Assay in Normal NIH 3T3 Fibroblasts. Journal of Toxicology and Public Health, 20(3), 235-239.
- Bektas, T., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine, 59, 152872.
- García-Pérez, M. E., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants, 11(21), 2898.
- Lynch, K. M., et al. (2021). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM). Foods, 10(6), 1275.
- Elisha, I. L., et al. (2017). Phytochemical composition and cytotoxicity of ethanolic extracts of some selected plants. Journal of Toxicology, 2017, 8693780.
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ResearchGate. (2018). Current methodologies in assessing the toxicity of natural products. Retrieved from [Link]
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Ankara University. (n.d.). EXPERIMENT IV – TOTAL PHENOLIC CONTENT. Retrieved from [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
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MDPI. (2023). Valorization of Chestnut By-Products: Extraction, Bioactivity, and Applications of Shells, Spiny Burs, and Leaves. Retrieved from [Link]
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Computational chemistry methods for analyzing chlorophenol structures.
Application Notes & Protocols
Abstract
Chlorophenols (CPs) represent a significant class of compounds, notable for their widespread industrial use and considerable environmental and toxicological impact.[1][2][3][4] Understanding their behavior at a molecular level is crucial for assessing their toxicity, predicting their environmental fate, and designing remediation strategies. This guide provides an in-depth exploration of computational chemistry methods tailored for the structural and functional analysis of chlorophenols. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) for elucidating electronic properties, Molecular Docking for investigating interactions with biological targets, and Quantitative Structure-Activity Relationship (QSAR) modeling for predicting toxicity and other biological activities. This document is designed to serve as a practical resource, offering not just procedural steps but also the scientific rationale behind methodological choices to ensure robust and reliable results.
Introduction: The Molecular Challenge of Chlorophenols
Chlorophenols are aromatic organic compounds in which one or more hydrogen atoms on the phenol ring have been substituted with chlorine. Their applications are diverse, ranging from pesticides and herbicides to preservatives.[3] However, their persistence in the environment and tendency to bioaccumulate pose significant health risks, as they are linked to various toxic effects, including the uncoupling of oxidative phosphorylation and potential carcinogenicity.[1][2] The toxicity and chemical behavior of the 19 different chlorophenol congeners are intimately linked to the number and position of the chlorine substituents.[5] These substitutions profoundly influence molecular properties such as acidity, stability, and reactivity through inductive effects and the potential for intramolecular hydrogen bonding.[5]
Computational chemistry provides a powerful, cost-effective, and safe alternative to purely experimental approaches for studying these hazardous compounds.[6][7][8][9] By simulating molecular structures and interactions, we can:
-
Predict molecular properties with high accuracy.
-
Elucidate mechanisms of toxicity at the atomic level.
-
Screen large numbers of related compounds for potential risks.
-
Design novel molecules with desired properties, such as enhanced biodegradability.[10]
This guide will equip researchers with the foundational knowledge and practical protocols to apply three core computational techniques to the study of chlorophenols.
Foundational Technique: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[11] It is particularly well-suited for studying chlorophenols because it provides a good balance between computational cost and accuracy for calculating key molecular properties.
Expertise & Causality: Why Use DFT for Chlorophenols?
DFT calculations allow us to understand how the number and position of chlorine atoms affect the molecule's geometry and electronic properties.[5] For instance, ortho-substituted chlorophenols are often more stable due to intramolecular hydrogen bonding between the hydroxyl proton and the adjacent chlorine atom.[5] This interaction also increases their acidity compared to other isomers.[5] DFT can precisely quantify these effects by calculating optimized geometries, bond lengths (e.g., O-H bond), vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which relate to chemical reactivity.
Choosing the Right Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: For halogenated aromatic compounds like chlorophenols, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for molecular structure and properties.[11]
-
Basis Set: A split-valence basis set is a good starting point.[12] The 6-311++G(d,p) basis set is recommended for chlorophenols. Let's break down why:
-
6-311G: A triple-split valence basis set, providing more flexibility for describing the valence electrons, which are crucial for chemical bonding and reactivity.
-
++: Adds diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These are essential for accurately describing systems with lone pairs, anions, or weak interactions like hydrogen bonds, all of which are relevant to chlorophenols.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model the shape of molecules and their bonding environments.[12] Using a basis set without these functions can lead to significant errors in calculated geometries and energies.
-
DFT Protocol: Geometry Optimization and Property Calculation
This protocol outlines the steps for performing a geometry optimization and frequency calculation for 2-chlorophenol using the Gaussian software suite with GaussView as a graphical interface.[13][14][15][16][17]
Step 1: Building the Molecule
-
Open GaussView.
-
Use the Ring Fragment tool to create a benzene ring.[16][17]
-
Select Oxygen from the Element Fragment tool and click on one of the hydrogens on the ring to create phenol.
-
Select Chlorine from the Element Fragment tool and replace the hydrogen atom at the ortho position.
-
Use the "Clean" function to get a reasonable starting geometry.[17]
Step 2: Setting up the Gaussian Calculation
-
Go to Calculate > Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq (Optimization and Frequency). This tells the software to first find the lowest energy structure and then perform a frequency calculation to confirm it is a true minimum and to compute vibrational properties.
-
Method:
-
Ground State: DFT.
-
Functional: Select B3LYP.
-
Basis Set: Select 6-311+G(d,p). You may need to add the second + manually for hydrogen diffuse functions.
-
-
Charge/Multiplicity: Set Charge to 0 and Multiplicity to 1 (for a neutral singlet ground state).
-
Title: Give your calculation a descriptive name, e.g., "2-CP_Opt_Freq_B3LYP_6-311++Gdp".
-
Click Generate to create the Gaussian input file (.com or .gjf).[13]
Step 3: Running the Calculation
-
Open Gaussian.
-
Load the generated input file.
-
Click Run to start the calculation.[13]
Step 4: Analysis and Validation
-
Optimization Convergence: Open the output file (.log or .out). Search for "Normal termination of Gaussian" to ensure the calculation finished successfully. Check that the optimization converged by searching for "Stationary point found."
-
Vibrational Frequencies: In the output file, check the computed frequencies. A true energy minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.
-
Visualization: Open the output file in GaussView to visualize the optimized structure, view calculated properties (e.g., dipole moment), and animate the vibrational modes.
Table 1: Recommended DFT Parameters for Chlorophenol Analysis
| Parameter | Recommended Setting | Rationale |
| Job Type | Opt+Freq | Ensures the structure is a stable minimum and provides vibrational data. |
| Functional | B3LYP | A robust hybrid functional with a good track record for organic molecules.[11] |
| Basis Set | 6-311++G(d,p) | Provides flexibility for valence electrons, diffuse functions for non-covalent interactions, and polarization for accurate geometry.[12][18] |
| Solvation | PCM or SMD (optional) | To model the effect of a solvent (e.g., water) on the molecule's properties. |
Investigating Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like a chlorophenol) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[19][20][21] This is crucial for understanding the mechanisms of toxicity, as many toxic effects are initiated by the binding of a chemical to a biological macromolecule.[2][22]
Expertise & Causality: Why Use Docking for Chlorophenols?
Chlorophenols can exert their toxicity by interacting with proteins such as enzymes or nuclear receptors.[22][23] For example, their ability to uncouple oxidative phosphorylation suggests an interaction with proteins in the mitochondrial membrane.[2] Molecular docking allows us to:
-
Identify Potential Binding Sites: Determine where on a protein a chlorophenol is likely to bind.
-
Predict Binding Affinity: Estimate the strength of the interaction, which can be correlated with toxic potency.
-
Analyze Binding Modes: Understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
This information can help explain why different chlorophenol isomers exhibit different levels of toxicity.
Molecular Docking Protocol: Chlorophenol with a Target Protein
This protocol provides a generalized workflow for docking a chlorophenol into a protein target using AutoDock Tools and AutoDock Vina, two widely used and freely available software packages.[19][24][25][26][27]
Step 1: Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D structure of your target protein from a database like the Protein Data Bank (PDB). Choose a high-resolution crystal structure if available.
-
Clean the PDB File: Open the PDB file in a molecular viewer (e.g., UCSF ChimeraX, PyMOL). Remove any unwanted components such as water molecules, co-factors, and existing ligands.[25] Save the cleaned protein as a new PDB file.
-
Prepare Receptor in AutoDockTools (ADT):
-
Open ADT and load your cleaned protein PDB file.
-
Go to Edit > Hydrogens > Add. Choose to add polar hydrogens only.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared receptor in the required PDBQT format (File > Save > Write PDBQT).[26]
-
Step 2: Preparation of the Ligand (Chlorophenol)
-
Create Ligand Structure: Build the desired chlorophenol congener in a molecular editor (e.g., GaussView, Avogadro) and save it as a PDB file.
-
Prepare Ligand in ADT:
-
Open ADT and load the ligand PDB file (Ligand > Input > Open).
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds (Ligand > Torsion Tree > Detect Root).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Defining the Binding Site (Grid Box)
-
Identify the Binding Pocket: The binding site can be identified from the location of a co-crystallized ligand in the original PDB file or through literature knowledge.
-
Set Up the Grid: In ADT, go to Grid > Grid Box. A box will appear around the molecule. Adjust the center and dimensions of the box to encompass the entire binding site with some extra space around it.[19][25]
-
Save the Grid Parameter File (GPF): Go to File > Close saving current to save the grid parameters.
Step 4: Running the Docking Simulation
-
Generate Grid Maps: Use the AutoGrid4 program with the GPF file as input to pre-calculate the interaction energies for different atom types within the grid box.[19]
-
Run AutoDock Vina: Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box coordinates. Run AutoDock Vina from the command line.
Step 5: Analysis and Validation
-
Analyze Poses: The output file will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
Visualize Interactions: Load the receptor and the docked ligand poses into a molecular viewer. Analyze the interactions (hydrogen bonds, hydrophobic contacts) for the best-scoring poses to ensure they are chemically reasonable.
-
Self-Validation: A common validation technique is to perform "re-docking." If the original PDB structure contained a ligand, you can dock that same ligand back into the receptor. If the docking protocol is successful, the top-scoring pose should have a low Root Mean Square Deviation (RMSD) compared to the original crystallographic pose.
Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (e.g., toxicity).[23][28][29] The fundamental principle is that the properties of a chemical are determined by its molecular structure.
Expertise & Causality: Why Use QSAR for Chlorophenols?
Experimentally testing all 19 chlorophenol congeners (and countless other related compounds) for various toxic endpoints is time-consuming and expensive. QSAR models, once developed and validated, can predict the toxicity of new or untested chlorophenols quickly.[28][30] For a QSAR model to be trustworthy, it must adhere to established principles, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[31][32]
The key steps in building a robust QSAR model are:
-
Data Curation: Assembling a high-quality dataset of chlorophenols with reliable, experimentally measured toxicity data.
-
Descriptor Calculation: Quantifying the molecular structure using numerical values called "descriptors." These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment from DFT), or steric properties.[23]
-
Model Building: Using statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to create a mathematical equation linking the descriptors to the activity.[29]
-
Rigorous Validation: Ensuring the model is statistically sound and has predictive power.[28][30]
QSAR Protocol: Developing a Predictive Toxicity Model
This protocol outlines the best practices for developing a QSAR model for chlorophenol toxicity.[28][30][32]
Step 1: Data Collection and Curation
-
Gather a dataset of at least 20-25 chlorophenols with consistent, high-quality toxicity data (e.g., EC50 values) from literature or databases.
-
Carefully check and standardize the chemical structures.
-
Divide the dataset into a training set (typically ~80% of the data) for building the model and a test set (~20%) for external validation.[10][29]
Step 2: Descriptor Calculation
-
For each molecule in the dataset, calculate a range of molecular descriptors using software like PaDEL-Descriptor or Dragon.
-
Include descriptors that are mechanistically relevant. For chlorophenols, these might include:
-
LogP: Octanol-water partition coefficient (hydrophobicity).
-
pKa: Acidity.
-
Molecular Weight.
-
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment (calculated via DFT as described in Section 2).
-
Step 3: Model Development
-
Using the training set, apply a statistical method to build the model. Multiple Linear Regression (MLR) is a common starting point.
-
Use feature selection techniques to identify the most relevant descriptors and avoid overfitting.[29] The goal is to create the simplest model with the highest predictive power.
Step 4: Model Validation (Trustworthiness) A QSAR model is only useful if it is robust and predictive. Both internal and external validation are required.[28][30]
-
Internal Validation (on the training set):
-
Goodness-of-fit (R²): Should be high (e.g., > 0.6). This indicates how well the model fits the data it was built on.
-
Leave-one-out cross-validation (Q²): A robust measure of model stability. A Q² value > 0.5 is generally considered acceptable.[10][30]
-
Y-randomization: Scramble the activity data and rebuild the model. The resulting model should have very low R² and Q² values, proving the original model was not due to chance correlation.[30]
-
-
External Validation (on the test set):
-
Use the developed model to predict the toxicity of the compounds in the test set (which were not used to build the model).
-
Calculate the predictive R² (R²_pred). A value > 0.6 suggests good predictive ability.
-
Step 5: Define the Applicability Domain (AD)
-
The AD defines the chemical space in which the model can make reliable predictions.[28]
-
A new chemical should only be predicted if it falls within the AD of the model. This can be determined based on the range of descriptor values in the training set.
Conclusion
The computational methods of Density Functional Theory, Molecular Docking, and QSAR modeling provide a synergistic toolkit for the comprehensive analysis of chlorophenols. DFT offers fundamental insights into their intrinsic molecular properties, molecular docking elucidates their interactions with biological targets, and QSAR provides a framework for predicting their biological activity across a wide range of structures. By following the detailed protocols and understanding the scientific rationale presented, researchers can generate reliable and predictive data, accelerating our understanding of these environmentally significant compounds and aiding in the development of safer chemicals and effective risk assessment strategies.
References
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- Han, J., et al. (1998). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. The Journal of Physical Chemistry A, 102(29), 5866-5874.
- Ravanel, P., et al. (1992). Effects of chlorophenols on isolated class A chloroplasts and thylakoids: a QSAR study. Ecotoxicology and Environmental Safety, 24(3), 271-282.
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- Ghomri, R., et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Moroccan Journal of Chemistry, 9(2), 273-285.
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- Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 2245-2259.
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Muñoz-Muñoz, J. L., et al. (2023). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. International Journal of Molecular Sciences, 24(13), 10636. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this specific Mannich reaction. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction yield, improve product purity, and ensure reproducible results.
Core Principles: The Mannich Reaction Mechanism
The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol is a classic example of the Mannich reaction, a three-component condensation involving phenol, 4-chloroaniline, and formaldehyde.[1][2] Understanding the mechanism is fundamental to troubleshooting, as each step presents potential pitfalls and opportunities for optimization.
The reaction proceeds in two primary stages:
-
Iminium Ion Formation: 4-Chloroaniline, a primary amine, reacts with formaldehyde to form a highly electrophilic intermediate known as an iminium ion (specifically, a Schiff base in this case).[2] This step is crucial, as the concentration and stability of this ion directly impact the reaction rate.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion.[3] The powerful activating effect of the hydroxyl group directs the substitution primarily to the ortho and para positions. Due to steric hindrance and intramolecular hydrogen bonding possibilities in the product, ortho substitution is often favored.[4]
Caption: The two-stage mechanism of the Mannich reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.
Problem 1: Low or No Product Yield
Q: My reaction has run for the prescribed time, but TLC/LC-MS analysis shows a very low conversion of starting materials. What are the primary causes?
A: Low yield is the most common issue and can stem from several factors related to reaction kinetics and reagent stability.
-
Cause A: Inefficient Iminium Ion Formation. The initial condensation to form the electrophilic iminium ion may be slow or incomplete.
-
Solution: Ensure your formaldehyde source is fresh. Aqueous formaldehyde (37%) can polymerize over time to form paraformaldehyde, reducing the concentration of active monomeric formaldehyde.[5] If using paraformaldehyde directly, ensure it is fully depolymerized by gently heating before the amine is added.
-
-
Cause B: Suboptimal Temperature. The reaction may be too cold, leading to slow kinetics, or too hot, promoting side reactions and decomposition.
-
Solution: While some phenolic Mannich reactions proceed at room temperature over several days[6], moderate heating is often beneficial. Start the reaction at a lower temperature (e.g., 10-15°C) during the initial addition of reagents to control any exotherm, then gently reflux (in a solvent like ethanol) for a defined period (e.g., 2-4 hours), monitoring progress by TLC.[7]
-
-
Cause C: Incorrect Stoichiometry. The molar ratios of the three components are critical.
-
Solution: A common starting point is a 1:1:1 molar ratio of phenol, 4-chloroaniline, and formaldehyde. However, to drive the reaction towards the mono-substituted product and minimize di-substitution, a slight excess of the phenol can be employed. Conversely, an excess of formaldehyde and amine can lead to undesired side products.[5]
-
Problem 2: Formation of an Intractable Oil or Resinous Product
Q: My reaction work-up resulted in a sticky, non-crystalline oil instead of the expected solid product. How can I isolate my compound?
A: This is a frequent challenge, often caused by polymeric byproducts or the presence of impurities that inhibit crystallization.
-
Cause A: Polymerization. Excess formaldehyde can self-polymerize or react with phenol to form phenolic resins, especially at elevated temperatures.[5]
-
Solution: Strictly control the stoichiometry, avoiding a large excess of formaldehyde. Maintain a controlled temperature and ensure efficient stirring to prevent localized overheating.
-
-
Cause B: Purification Difficulty. The crude product may be an oil at room temperature or contain impurities that prevent solidification.
-
Solution 1 (Trituration): Attempt to triturate the oil with a non-polar solvent like hexane or a mixture of ether and hexane. This can often wash away non-polar impurities and induce crystallization of the desired Mannich base.
-
Solution 2 (Salt Formation): The product is a basic amine and can be converted to its hydrochloride salt, which is typically a well-defined, crystalline solid. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.
-
Problem 3: Significant Byproduct Formation (Isomers and Di-substitution)
Q: My TLC plate shows multiple spots close to the product spot. I suspect I have isomers or multiply-substituted products. How can I improve selectivity?
A: The phenol ring has two active sites for this reaction: the ortho and para positions. Furthermore, both ortho positions can react.
-
Cause A: Para-Isomer Formation. The hydroxyl group is an ortho, para-director. While the ortho position is generally favored, a significant amount of the para-substituted isomer, 4-{[(4-Chlorophenyl)amino]methyl}phenol, can form.
-
Solution: Lowering the reaction temperature can sometimes increase the ratio of the ortho to para product. The formation of an intramolecular hydrogen bond between the phenolic hydroxyl and the amine nitrogen in the ortho product's transition state makes it kinetically favored.
-
-
Cause B: Di-substitution. If an excess of formaldehyde and 4-chloroaniline is used, or if the reaction is run for too long at high temperatures, a second aminomethylation can occur to yield 2,6-bis{[(4-Chlorophenyl)amino]methyl}phenol.
-
Solution: Carefully control the stoichiometry. Use phenol as the limiting reagent or in a slight excess relative to a 1:1 ratio of the amine and formaldehyde.[5] Monitor the reaction closely and stop it once the consumption of the starting phenol is complete to prevent over-reaction.
-
-
Purification: If byproducts are unavoidable, purification via column chromatography (silica gel) is the most effective method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the ortho, para, and di-substituted products.
Problem 4: Product is Highly Colored
Q: My isolated product is yellow or brown, but literature suggests it should be a colorless solid. What causes this discoloration?
A: Color in phenolic compounds often arises from oxidation.
-
Cause: Oxidation of the Phenol. Phenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of air (oxygen), forming highly colored quinone-type structures.
-
Solution 1 (Inert Atmosphere): Perform the reaction and work-up under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5] Using degassed solvents can also be beneficial.
-
Solution 2 (Purify Starting Materials): Impurities in the starting phenol can also be a source of color. If the phenol has a pink or brown tinge, consider purifying it by distillation or recrystallization before use.
-
Solution 3 (Decolorization): During work-up, after dissolving the crude product in a suitable solvent, treatment with a small amount of activated charcoal followed by filtration can remove colored impurities before the final crystallization step.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis? Ethanol is the most commonly reported and effective solvent for Mannich reactions involving phenols.[6] It readily dissolves the starting materials and is suitable for reactions run from room temperature to reflux. Other polar, protic solvents can also be used. The polarity of the solvent can influence the reaction rate.[9]
Q2: How critical is the order of reagent addition? It is generally best practice to mix the phenol and 4-chloroaniline in the solvent first. Then, add the formaldehyde solution dropwise, especially if the reaction is exothermic. This allows for the controlled formation of the iminium ion in the presence of the nucleophilic phenol, minimizing the self-polymerization of formaldehyde.
Q3: Can I use a pre-formed iminium salt? Yes, using a pre-formed Eschenmoser's salt or a similar iminium salt is a valid strategy. This decouples the iminium formation from the substitution step and can sometimes lead to cleaner reactions and higher yields, as the conditions for each step can be optimized independently.[3] However, it adds an extra synthetic step.
Q4: What is the best general-purpose purification method? For obtaining high-purity material, recrystallization is the preferred method. A mixed solvent system, such as ethanol/water, has been shown to be effective for crystallizing the final product.[10] If isomers or other byproducts are present, column chromatography followed by recrystallization is the gold standard.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (e.g., 10 mmol, 1.0 eq) and 4-chloroaniline (10 mmol, 1.0 eq) in ethanol (30-40 mL).
-
Reagent Addition: Stir the solution at room temperature and add aqueous formaldehyde (37%, 10.5 mmol, 1.05 eq) dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting phenol is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Add cold deionized water to the concentrated mixture until a precipitate forms. Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crude solid by vacuum filtration, wash the filter cake with cold water, and allow it to air-dry.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude, dry product in a minimum amount of hot ethanol.
-
Crystallization: To the hot solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least one hour to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum. The expected product is a colorless or white crystalline solid.[10]
Troubleshooting Workflow
The following diagram provides a logical decision tree for addressing common issues during the synthesis.
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- 10. 2-[(4-Chlorophenyl)aminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-{[(4-Chlorophenyl)amino]methyl}phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 2-{[(4-Chlorophenyl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining a high-purity, crystalline solid of this active pharmaceutical ingredient (API). Our approach is rooted in first principles, providing not just solutions but also the underlying causality to empower your experimental design.
Frequently Asked Questions (FAQs) - First Principles
Q1: What is the primary goal of crystallizing an API like 2-{[(4-Chlorophenyl)amino]methyl}phenol?
The primary goal is purification and isolation. Crystallization is a critical downstream process that separates the target compound from impurities generated during synthesis, such as starting materials, by-products, or residual solvents. Furthermore, obtaining a specific and consistent crystalline form (polymorph) is essential for ensuring uniformity in the drug's physical and chemical properties, which directly impacts its stability, solubility, and bioavailability.[1][2][3]
Q2: What are the known crystallization conditions for this molecule?
Published literature indicates that 2-{[(4-Chlorophenyl)amino]methyl}phenol can be crystallized from a water/ethanol (1:1 v/v) solution by slow evaporation.[4] A similar Schiff base, 2-{[(2-chlorophenyl)imino]methyl}phenol, has been successfully recrystallized from a chloroform/ethanol mixture.[5][6] These solvent systems provide a logical starting point for optimization.
Q3: What are "polymorphs" and why should I be concerned about them?
Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[7][8] These different forms, or polymorphs, have the same chemical composition but differ in their three-dimensional lattice arrangement.[9] This structural difference can lead to significant variations in critical physicochemical properties like melting point, solubility, stability, and dissolution rate.[9][10] Uncontrolled polymorphic transformations during manufacturing or storage can negatively affect a drug's efficacy and safety.[11] Therefore, identifying and consistently producing the most stable polymorph is a regulatory and scientific necessity.[8][10]
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent and challenging issues encountered during the crystallization of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Problem 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as a viscous liquid or oil instead of a solid. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).
-
Causality (The "Why"): Oiling out occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound (or a significantly impurity-depressed melting point).[12][13] Instead of the molecules having the energy to arrange into an ordered crystal lattice, they aggregate as a disordered, supercooled liquid phase.[13] This is problematic because impurities tend to be more soluble in this oily phase, leading to poor purification if it solidifies.[12][13]
Several factors can contribute to oiling out:
-
High Impurity Levels: Significant impurities can dramatically lower the melting point of the solid, making it more prone to oiling out.[12][14][15]
-
Rapid Cooling: Cooling the solution too quickly can generate a high level of supersaturation at a temperature where the solute is still molten.
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.
-
-
Solutions (The "How"):
1. Re-heat and Dilute: Return the flask to the heat source, re-dissolve the oil, and add a small amount of additional hot solvent (10-20% more volume).[12] This decreases the saturation temperature of the solution, so the onset of crystallization will occur at a lower temperature, hopefully below the compound's melting point.
2. Slow Down the Cooling Rate: An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[12] If crystallization is too rapid, insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering it with a watch glass to trap solvent vapor and slow cooling.[12] Avoid placing the flask directly on the benchtop.
3. Lower the Crystallization Temperature: If the initial attempts fail, try cooling the solution to a much lower temperature (e.g., in an ice bath or refrigerator) after it has slowly cooled to room temperature. This can sometimes force the solidified oil to crystallize, though purity may be compromised. A subsequent recrystallization will likely be necessary.
4. Change the Solvent System: The fundamental issue may be the solvent itself. A solvent with a lower boiling point may be required. Alternatively, using a solvent-antisolvent system can induce crystallization at a lower temperature. (See Appendix A for a systematic approach).
5. Introduce Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal can provide a template for proper crystal growth, bypassing the kinetic barrier to nucleation and preventing oiling out.[16] (See Appendix B for the protocol).
Problem 2: No crystals form, even after extended cooling.
Q: My solution is clear and has cooled to room temperature, and even after placing it in an ice bath, no solid has precipitated. What should I do?
A: This indicates that the solution is not sufficiently supersaturated. The compound is too soluble in the chosen amount of solvent.
-
Causality (The "Why"): Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. If the solution remains clear upon cooling, it means you have used too much solvent.[12]
-
Solutions (The "How"):
1. Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (e.g., 15-25% of the volume). Allow the solution to cool slowly again. This increases the solute concentration, facilitating supersaturation upon cooling.[12]
2. Induce Nucleation (Seeding or Scratching): Sometimes, a solution is supersaturated but lacks a nucleation site to initiate crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution.[17] This provides a template for other molecules to deposit onto.
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[17] The microscopic glass fragments created can serve as nucleation sites.
3. Add an Antisolvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "antisolvent" in which your compound is insoluble. Add the antisolvent dropwise until the solution becomes persistently cloudy (turbid), then add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent-antisolvent pairs include ethanol-water, acetone-hexane, and ethyl acetate-hexane.[17][18]
-
Problem 3: The crystal yield is very low.
Q: I successfully obtained crystals, but the final mass is much lower than expected (e.g., <50% recovery). Where did my compound go?
A: A low yield is typically due to excessive loss of the compound to the mother liquor (the remaining solution after filtration). [12]
-
Causality (The "Why"):
-
Too Much Solvent: This is the most common reason. Even at low temperatures, your compound has some finite solubility. Using a large excess of solvent means a significant amount of product will remain dissolved after cooling.[12]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled in the funnel, causing your product to crystallize on the filter paper.[12]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will simply redissolve the product.
-
-
Solutions (The "How"):
1. Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound. This maximizes the degree of supersaturation upon cooling and minimizes the amount of product left in the mother liquor.
2. Improve Hot Filtration Technique: To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through. Use a fluted filter paper for a faster filtration rate.
3. Concentrate the Mother Liquor: You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling it. Note that this second crop may be less pure than the first.
4. Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold crystallization solvent. The compound's solubility will be lowest at this temperature, minimizing loss during the wash.
Advanced Topics: Controlling Polymorphism
Q: How can I ensure I am consistently producing the same crystal form (polymorph)?
A: Controlling polymorphism requires strict control over crystallization conditions, as different forms can be favored by subtle changes in the environment. [7][11]
-
Causality (The "Why"): Polymorphs can be categorized as either thermodynamically stable or metastable. The metastable form is often kinetically favored, meaning it crystallizes faster, but it can convert to the more stable form over time.[10] Factors like solvent choice, cooling rate, temperature, and the presence of impurities influence which form nucleates and grows.[11]
-
Key Experimental Parameters to Control:
-
Solvent: The choice of solvent is paramount. Different solvents can interact with the solute in unique ways (e.g., through hydrogen bonding), stabilizing different packing arrangements.[19]
-
Supersaturation Level & Cooling Rate: A high degree of supersaturation, often achieved by rapid cooling, tends to produce metastable polymorphs.[10] Slower cooling and lower supersaturation favor the growth of the more stable thermodynamic form.
-
Temperature: Crystallizing at different temperatures can yield different polymorphs.
-
Seeding: Seeding with a crystal of the desired polymorph is the most reliable way to ensure that form crystallizes preferentially.[10]
-
A systematic screen varying these parameters is essential to map out the polymorphic landscape of 2-{[(4-Chlorophenyl)amino]methyl}phenol. Characterization techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy are necessary to identify the resulting forms.[10][11]
Visualizations & Protocols
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: General workflow for troubleshooting crystallization.
Appendix A: Systematic Solvent Screening Protocol
This protocol helps identify a suitable solvent or solvent pair for crystallization.
Objective: To find a solvent that dissolves the compound when hot but has low solubility when cold.
Materials:
-
Small test tubes
-
Sample of 2-{[(4-Chlorophenyl)amino]methyl}phenol
-
A selection of solvents with varying polarities (see table below)
-
Heating source (hot plate, sand bath)
-
Ice bath
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes |
| Heptane | 98 | Non-polar | Good starting point for non-polar compounds. |
| Toluene | 111 | Non-polar | Aromatic solvent, can have specific interactions.[20] |
| Ethyl Acetate | 77 | Intermediate | Good general-purpose solvent. |
| Acetone | 56 | Intermediate | Volatile, good for solvent pairs. |
| Isopropanol | 82 | Polar | Common alcohol for crystallization. |
| Ethanol | 78 | Polar | Known to work for this class of compound.[4] |
| Methanol | 65 | Polar | Very polar, may be too good a solvent. |
| Water | 100 | Very Polar | Often used as an antisolvent with alcohols.[18] |
Procedure:
-
Place ~20 mg of your compound into several different test tubes.
-
To each tube, add a potential solvent dropwise at room temperature until the solvent volume is about 0.5 mL. Note if the solid dissolves completely. If it does, that solvent is likely too good and should be set aside as a potential "solvent" for a solvent-pair system.[17]
-
For solvents that did not dissolve the compound at room temperature, gently heat the test tube while stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice bath to maximize crystal formation.
-
Observe the results. The ideal solvent will show no solubility at room temp, complete solubility when hot, and significant crystal formation upon cooling.
-
If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (one where it is very soluble) and add a "poor" or "anti-solvent" (one where it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Workflow for Solvent Screening
Caption: Systematic workflow for selecting a crystallization solvent.
Appendix B: Seeding Protocol
Objective: To induce crystallization in a supersaturated solution using a pre-existing crystal.
When to Use:
-
When a supersaturated solution fails to nucleate on its own.
-
To control polymorphism by ensuring a specific crystal form grows.
-
To help prevent oiling out by providing a template for orderly growth.[16]
Procedure:
-
Prepare a hot, saturated solution of 2-{[(4-Chlorophenyl)amino]methyl}phenol and allow it to cool slowly without disturbance.
-
Once the solution is at or slightly below the saturation temperature (it should still be clear), obtain a "seed crystal." This should be a tiny, pure crystal of the desired compound. If none is available, one can sometimes be generated by dipping a glass rod into the solution, removing it, allowing the thin film of solvent to evaporate to leave a microcrystalline residue, and then re-inserting the rod into the solution.
-
Carefully drop the seed crystal into the center of the solution. Do not agitate the flask.
-
If the solution is properly supersaturated, you should observe crystal growth originating from the seed crystal.
-
Allow the crystallization to proceed undisturbed until complete.
References
- Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
- PharmaCores. (2025).
- Thakuria, R., et al. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
- CK-12 Foundation. (n.d.). How can an oil be recrystallized?.
- Faegre, D. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Outsourcing.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Mettler Toledo. (n.d.).
- MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI.
- Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures?. YouTube.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- Reddit. (2013).
- McPherson, A., & Malkin, A. J. (2014). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Brainly.
- Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- BOC Sciences. (2024).
- VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
- Arunagiri, C., et al. (2013). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online.
- Syrris. (n.d.).
- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow.
- Spingler, B. (n.d.).
- Arslan, H., et al. (2009). 2-[(4-Chlorophenyl)aminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
- Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.
- University of Rochester. (n.d.).
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- Arunagiri, C., et al. (2013). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 2. syrris.com [syrris.com]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. 2-[(4-Chlorophenyl)aminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. mdpi.com [mdpi.com]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. reddit.com [reddit.com]
- 15. brainly.com [brainly.com]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. unifr.ch [unifr.ch]
Technical Support Center: Optimization of Reaction Conditions for Aminophenol Synthesis
Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the synthesis of these critical chemical intermediates. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of aminophenols, providing foundational knowledge for experimental design.
Q1: What are the primary industrial routes for synthesizing aminophenols, and what are their respective advantages?
A1: The two most prevalent routes for synthesizing aminophenols, particularly 2- and 4-aminophenol, are the reduction of the corresponding nitrophenols and the catalytic hydrogenation of nitrobenzene.[1]
-
Reduction of Nitrophenols: This is a straightforward method involving the reduction of a nitro group to an amine. Common reducing systems include catalytic hydrogenation (e.g., using Pd/C or Pt/C catalysts) or metal-acid reductions (e.g., Fe/HCl), though the latter generates significant iron sludge waste.[1][2] The catalytic route is cleaner and now preferred.[1] This method is advantageous for its high selectivity and yield when the corresponding nitrophenol is readily available.
-
Catalytic Hydrogenation of Nitrobenzene: This is a more complex but economically attractive route, especially for 4-aminophenol.[3][4] It proceeds in a single step where nitrobenzene is first partially hydrogenated to N-phenylhydroxylamine. This intermediate then undergoes an acid-catalyzed intramolecular rearrangement, known as the Bamberger rearrangement, to yield primarily 4-aminophenol.[3][5][6] The main advantage is the low cost and availability of nitrobenzene.[3] However, it requires careful control to minimize the formation of aniline as a major byproduct.[4][7]
Q2: How do I select the appropriate catalyst for my aminophenol synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route.
-
For Nitrophenol Reduction: Noble metal catalysts like Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) are highly effective for the hydrogenation of nitrophenols due to their high activity.[7][8] For instance, 1% Pt/C has been shown to be highly active for the hydrogenation of p-nitrophenol.[8] Copper-based catalysts have also been explored as a more cost-effective alternative.[7][9]
-
For Nitrobenzene Hydrogenation: This route requires a bifunctional catalyst system: a hydrogenation component and an acid component to facilitate the Bamberger rearrangement.[7][10] A common system is a supported noble metal catalyst (e.g., Pt/C) used in an acidic medium like dilute sulfuric acid.[2][3][4] The acid concentration is a key parameter to optimize.[11] Solid acid catalysts, such as sulfated zirconia, can be used in conjunction with the hydrogenation catalyst to create a more robust system.[6][7]
Q3: My aminophenol product is discolored (pink, brown, or black). Is it still usable, and how can I prevent this?
A3: Discoloration is a frequent issue, especially for 2- and 4-aminophenol, and is caused by oxidation upon exposure to air and light.[11][12][13] The colored substances are polymeric quinoid structures.[1]
-
Usability: While minor discoloration might be acceptable for some applications, it indicates the presence of impurities that can interfere with subsequent reactions and complicate purification.[11][14] For high-purity applications like pharmaceutical synthesis, the discolored product should be purified, typically by recrystallization, often with the addition of a decolorizing agent like activated carbon and a reducing agent like sodium dithionite to prevent re-oxidation during the process.
-
Prevention: To minimize oxidation, handle and store aminophenols under an inert atmosphere (e.g., nitrogen or argon) and in amber, light-protecting containers.[11][12] For long-term storage, converting the aminophenol to its more stable hydrochloride salt is an effective strategy.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield in p-Aminophenol Synthesis from Nitrobenzene
Q: I am attempting to synthesize p-aminophenol via the catalytic hydrogenation of nitrobenzene, but my yield is consistently low. What are the likely causes and optimization strategies?
A: Low yields in this synthesis are typically linked to the formation of aniline as a major byproduct or suboptimal reaction conditions that do not favor the necessary Bamberger rearrangement.[7][11]
Troubleshooting Steps & Explanations:
-
Evaluate Reaction Temperature: The rearrangement of N-phenylhydroxylamine to p-aminophenol is highly temperature-dependent.
-
Causality: At lower temperatures, the rearrangement is favored. As the temperature increases, the rate of further hydrogenation of N-phenylhydroxylamine to aniline becomes more competitive, reducing the p-aminophenol yield.[7][11]
-
Recommendation: An optimal temperature is often found around 70-90°C.[15][16] For example, one study identified an optimum temperature of 70°C, with yields decreasing at higher temperatures.[15] Conduct a temperature screen (e.g., 60°C, 70°C, 80°C, 90°C) to find the sweet spot for your specific catalyst and setup.
-
-
Optimize Acid Concentration: The acid catalyst is essential for the rearrangement step.
-
Causality: The rate of the Bamberger rearrangement is dependent on the acid concentration. If the concentration is too low, the rearrangement is slow, allowing more time for the intermediate to be reduced to aniline. If it's too high, it can lead to catalyst deactivation or unwanted side reactions.
-
Recommendation: The optimal sulfuric acid concentration is typically in the range of 10-25%.[16] A study optimizing a homogeneous acid-catalyzed process found 1.5 M H₂SO₄ to be optimal.[15] It is crucial to experimentally determine the ideal concentration for your system.
-
-
Check Catalyst Loading and Activity: The hydrogenation catalyst's performance is key.
-
Causality: At high catalyst loadings or with a highly active hydrogenation catalyst, the reduction of nitrobenzene to N-phenylhydroxylamine and subsequently to aniline can outpace the rearrangement to p-aminophenol.[6]
-
Recommendation: Ensure the catalyst is active (use a fresh batch if necessary). You may need to decrease the catalyst loading to slow the hydrogenation rate relative to the rearrangement rate. Recycle experiments can also help assess if the catalyst is deactivating over time.
-
-
Control Hydrogen Pressure: The partial pressure of hydrogen influences the hydrogenation rate.
-
Causality: High hydrogen pressure accelerates the hydrogenation steps. This can increase the rate of aniline formation at the expense of the desired p-aminophenol.
-
Recommendation: Operate at the lowest hydrogen pressure that still provides a reasonable reaction rate. Typical pressures range from atmospheric to 1000 psig, but optimization is necessary.[2][12]
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low p-aminophenol yield.
Issue 2: Formation of Impurities During Purification
Q: During the work-up and purification of 4-aminophenol, I'm struggling with impurities, specifically 4,4'-diaminodiphenyl ether. How can I remove it?
A: 4,4'-diaminodiphenyl ether is a common byproduct in the synthesis of p-aminophenol from nitrobenzene. Its removal is critical for achieving high purity and is typically accomplished through pH-controlled extraction.
Troubleshooting Steps & Explanations:
-
pH Adjustment and Extraction: The key to separating p-aminophenol from amine byproducts is to exploit the differences in their basicity (pKa values).
-
Causality: By adjusting the pH of the aqueous reaction mixture, you can control which amines are present as free bases versus their protonated salt forms. Free bases are more soluble in organic solvents, while the salts remain in the aqueous phase.
-
Recommendation: A robust method involves adjusting the pH of the crude aqueous solution to a range of 4.0-5.0.[17][18] At this pH, impurities like 4,4'-diaminodiphenyl ether and residual aniline are predominantly in their free base form and can be selectively extracted into an organic solvent.[19]
-
Solvent Choice: A mixture of aniline and toluene (e.g., 1:1 by volume) has been shown to be an effective extraction solvent.[17][19] Toluene alone can also be used.[18]
-
-
Back-Extraction for Yield Recovery: The organic phase after the initial extraction will contain the impurities but also some dissolved p-aminophenol.
-
Causality: To avoid losing this product, a back-extraction can be performed.
-
Recommendation: Extract the organic phase with a basic solution (e.g., aqueous NaOH or KOH).[17] This will deprotonate the phenolic hydroxyl group of p-aminophenol, forming the water-soluble phenoxide salt, which partitions back into the aqueous layer. The non-phenolic impurities remain in the organic phase. This aqueous layer can then be recycled.[17]
-
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for common synthetic procedures and summarizes key data in a comparative format.
Protocol 1: Catalytic Hydrogenation of 4-Nitrophenol to 4-Aminophenol
This protocol describes a standard lab-scale procedure for the reduction of 4-nitrophenol using a Palladium on Carbon (Pd/C) catalyst.[12]
Safety Precautions:
-
Hydrogen gas is highly flammable; ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.[12]
-
4-Nitrophenol and 4-aminophenol are toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Equipment:
-
4-Nitrophenol
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Solvent: Ethanol
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas supply
-
Filtration setup (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In the hydrogenation vessel, dissolve 4-nitrophenol (1.0 eq) in ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst (0.05 eq).
-
Hydrogenation: Seal the vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi / ~3.5 atm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically exothermic, so gentle cooling may be required. Progress can also be monitored by Thin Layer Chromatography (TLC) or LC-MS.[12]
-
Work-up: Once hydrogen uptake ceases or the starting material is consumed, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.
-
Purification: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude 4-aminophenol can be further purified by recrystallization from hot water or an appropriate solvent system.
Data Summary: Comparison of Catalysts for Nitrobenzene Hydrogenation
The choice of catalyst significantly impacts both activity and selectivity in the synthesis of 4-aminophenol from nitrobenzene.
| Catalyst System | Temperature (°C) | Key Findings | Selectivity to 4-Aminophenol | Reference |
| Pt/C in H₂SO₄ | 80-120 | Efficient single-step process. | Up to 75% | [20] |
| Pt/C - CF₃COOH | 80 | Pt/C showed higher activity and selectivity compared to Pd/C and Rh/C. | ~60% (estimated from graph) | [21] |
| Pd/C - CF₃COOH | 80 | Lower activity and selectivity than Pt/C. Aniline was the major product. | < 40% (estimated from graph) | [21] |
| Rh/C - CF₃COOH | 80 | Lower activity and selectivity than Pt/C. Aniline was the major product. | < 30% (estimated from graph) | [21] |
| Pt-Sn/Al₂O₃ in CO₂/H₂O | 140 | Environmentally benign route using carbonic acid instead of mineral acid. | Up to 85% | [22] |
Visualization of the Nitrobenzene to p-Aminophenol Pathway
This diagram illustrates the key steps and competing reactions in the synthesis of p-aminophenol from nitrobenzene.
Caption: Competing pathways in p-aminophenol synthesis.
References
-
4-Aminophenol - Wikipedia. [Link]
-
Preparation of p-aminophenol from electrochemical reduction of nitrobenzene. [Link]
-
OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - Rasayan Journal of Chemistry. [Link]
-
Aminophenol: Properties, Production, Reactions And Uses - Chemcess. [Link]
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development - ACS Publications. [Link]
- Single step hydrogenation of nitrobenzene to p-aminophenol - Google P
-
Process Design and Economics of Production of p-Aminophenol - arXiv. [Link]
-
Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. [Link]
- US4870209A - Process for purifying crude 4-aminophenol - Google P
-
Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol - National Chemical Laboratory. [Link]
-
Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon - IRIS. [Link]
-
Process for the purification of p-aminophenol - European Patent Office - EP 0041837 B1. [Link]
-
Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. [Link]
-
Synthesis of p‐aminophenol from the hydrogenation of nitrobenzene over metal–solid acid bifunctional catalyst | Request PDF - ResearchGate. [Link]
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene | Semantic Scholar. [Link]
-
Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System | Organic Process Research & Development - ACS Publications. [Link]
- US4885389A - Process for manufacturing p-aminophenol - Google P
-
Aminophenols | Request PDF - ResearchGate. [Link]
-
4-Aminophenol stability : r/chemhelp - Reddit. [Link]
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Technical Support Center: Navigating Schiff Base Condensation Reactions
Welcome to the Technical Support Center dedicated to providing in-depth guidance on Schiff base condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Schiff base formation, and why is it considered reversible?
The formation of a Schiff base, or imine, is a two-step process involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule.[1]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine.[1]
-
Dehydration: This hemiaminal intermediate is typically unstable and undergoes dehydration to form the stable C=N double bond of the imine. This elimination of water is the driving force of the reaction.[1][2]
The reversibility of the reaction stems from the fact that the imine bond can be hydrolyzed back to the original amine and carbonyl compound in the presence of water.[3][4] This equilibrium nature is a critical factor to control for achieving high yields.[5]
Q2: What are the most common impurities I might encounter in my Schiff base reaction?
The primary impurities often arise from the reversible nature of the reaction and side reactions of the starting materials or product.
-
Unreacted Starting Materials: Due to the reaction equilibrium, it's common to have residual aldehyde/ketone and amine in the final product mixture.[6]
-
Hydrolysis Products: If moisture is present during workup or storage, the Schiff base can hydrolyze back to the starting amine and carbonyl compound.[4][7]
-
Polymerization Products: Aliphatic aldehydes, in particular, are prone to self-condensation or polymerization, especially under acidic or basic conditions.
-
Side-Products from Catalysts: Using a strong base like NaOH with aldehydes lacking an alpha-hydrogen (e.g., benzaldehyde) can lead to the Cannizzaro reaction, forming an alcohol and a carboxylic acid as byproducts.[8]
-
Aminal Intermediate: In some cases, the hemiaminal intermediate may be stable enough to be isolated as an impurity.
Q3: How does the choice of solvent impact the reaction outcome?
The solvent plays a crucial role in a Schiff base condensation by influencing reactant solubility, reaction rate, and equilibrium position.
-
Protic vs. Aprotic: Protic solvents like ethanol and methanol are common as they readily dissolve many reactants.[8] However, aprotic solvents like toluene, benzene, or chloroform can be advantageous when using a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[8]
-
Polarity: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate.
-
"Green" Solvents: Water can be used as a solvent for some reactions, offering environmental benefits.[9] However, product precipitation is often necessary to drive the reaction forward. Microwave-assisted synthesis in water has also been shown to be effective.[4][9]
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide provides a systematic approach to resolving common experimental challenges.
Issue 1: My Schiff base yield is consistently low.
Low yield is a frequent issue directly linked to the reversible nature of the reaction.[5]
Caption: Troubleshooting workflow for low Schiff base yield.
In-depth Explanation:
-
Water Removal is Paramount: The elimination of water is crucial to push the reaction equilibrium towards the product side.[2] A Dean-Stark apparatus is highly effective for reactions in non-polar solvents that form an azeotrope with water, such as toluene or benzene.[8] For reactions in other solvents, adding a drying agent like molecular sieves or anhydrous magnesium sulfate can sequester the water as it is formed.[2][8]
-
The Role of pH in Catalysis: The reaction is often acid-catalyzed.[2] A mildly acidic environment (pH 4-6) protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).[10] However, a pH that is too low will protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[10] A few drops of glacial acetic acid are often sufficient.[8]
-
Le Chatelier's Principle in Practice: Increasing the concentration of one of the reactants can effectively shift the equilibrium to favor the product.[5] This is a cost-effective strategy if one of the starting materials is significantly cheaper than the other.
Issue 2: My purified Schiff base shows signs of decomposition or the presence of starting materials in NMR.
This common problem points towards the hydrolysis of the imine bond, which is susceptible to moisture.[6][7]
| Strategy | Rationale |
| Anhydrous Solvents | Use dry solvents for both the reaction and purification (e.g., column chromatography, recrystallization) to prevent hydrolysis.[6] |
| Inert Atmosphere | Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Recrystallization | An effective method for purification. Choose a solvent system where the Schiff base has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, or mixtures like benzene-petroleum ether.[7] |
| Column Chromatography | Use a non-polar eluent system and consider using neutral alumina or silica gel to avoid acid- or base-catalyzed decomposition on the column.[7] |
| Conversion to a Salt | If the Schiff base is stable in acid, it can be converted to a more stable crystalline salt (e.g., hydrochloride) by treating it with anhydrous HCl in an appropriate solvent. The salt can be purified by recrystallization and the free base can be regenerated if needed.[5] |
| Proper Storage | Store the purified Schiff base in a desiccator over a drying agent (e.g., anhydrous CaCl₂) at low temperatures to prevent decomposition.[7][11] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base with Azeotropic Water Removal
This protocol is suitable for the synthesis of stable aromatic Schiff bases.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Toluene (or another suitable azeotropic solvent)
-
Catalytic amount of p-toluenesulfonic acid (p-TSA) or glacial acetic acid
-
Dean-Stark apparatus, condenser, and round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up the Dean-Stark apparatus with a round-bottom flask and condenser.
-
To the flask, add the aromatic aldehyde (1.0 eq), primary amine (1.0-1.1 eq), and a catalytic amount of acid.
-
Add enough toluene to fill the Dean-Stark trap and the flask to about two-thirds full.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC until the starting materials are consumed.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for Schiff base synthesis with a Dean-Stark trap.
References
- Cimerman, Z., et al. (2000). Schiff bases derived from aminopyridines. Acta Chimica Slovenica, 47(3), 265-276.
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved from [Link]
-
Biswas, T. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Retrieved from [Link]
- Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
- Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510.
- Billman, J. H., & Tai, K. M. (1958). The preparation of Schiff bases. Journal of Organic Chemistry, 23(4), 535-539.
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]
- Kollár, L., et al. (2000). Palladium-catalyzed synthesis of Schiff bases. Tetrahedron Letters, 41(29), 5465-5468.
- D'Souza, F., & Krishnan, V. (1991). Synthesis and characterization of Schiff base derivatives of metalloporphyrins. Journal of the Chemical Society, Perkin Transactions 2, (5), 685-690.
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Retrieved from [Link]
-
ResearchGate. (2023). How to purify Schiff base? Retrieved from [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). SlideShare. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
ResearchGate. (2016). Suitable solvent for Schiff base reaction? Retrieved from [Link]
-
ResearchGate. (2024). How to purify Schiff base product? Retrieved from [Link]
-
Facile preparation of the new organic ligands, schiff bases and metal complexes in well. (2025). PMC - NIH. Retrieved from [Link]
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Technical Support Center: Resolving Peak Overlap in NMR Spectra of Aromatic Amines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that resolving crowded signals in the ¹H NMR spectra of aromatic amines is a frequent and critical challenge. This guide is designed to provide you with a logical, tiered troubleshooting strategy, moving from simple experimental adjustments to more advanced NMR techniques. Each section is formatted as a question and answer to directly address the specific issues you may encounter.
Level 1: Fundamental Adjustments & Sample Preparation
This first level addresses the most common issues and simplest solutions related to sample preparation and basic NMR acquisition parameters.
Q1: My aromatic proton signals are all clumped together in a narrow region (e.g., 7.0-7.5 ppm). What is the simplest first step to try and resolve them?
A: The most straightforward and often highly effective initial approach is to change the deuterated solvent. The magnetic environment created by the solvent can significantly influence the chemical shifts of your analyte's protons, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS) when using aromatic solvents.[1][2]
Causality & Expert Insight: Aromatic amines possess a polar N-H bond and a lone pair of electrons on the nitrogen, making them susceptible to interactions like hydrogen bonding with the solvent.[3] Solvents with different properties (e.g., polarity, hydrogen-bonding capability, magnetic anisotropy) will interact differently with various parts of your molecule.[4][5]
-
Aromatic Solvents (Benzene-d₆, Toluene-d₈): These solvents create a highly anisotropic magnetic field. Solute protons that lie in the shielding cone (above/below the plane of the benzene ring) will be shifted upfield, while those in the deshielding zone (in the plane of the ring) shift downfield.[6][7][8] This differential shifting can effectively "spread out" overlapping aromatic signals.
-
Hydrogen-Bonding Solvents (DMSO-d₆, Acetone-d₆): These solvents can disrupt intermolecular hydrogen bonding between amine molecules and form strong hydrogen bonds with the N-H protons.[9] This often leads to significant downfield shifts of the N-H protons and can also influence the shifts of nearby aromatic protons.[3][4]
The following table provides a comparative overview of common solvents and their potential effects.
| Solvent | Dielectric Constant (ε) | Primary Interaction Mechanism | Expected Effect on Aromatic Amine Spectra |
| Chloroform-d (CDCl₃) | 4.8 | Weak H-bond donor | Often serves as a baseline; can lead to signal crowding. |
| Benzene-d₆ (C₆D₆) | 2.3 | Anisotropy (ASIS) | Excellent for resolving aromatic signals; protons ortho to the amine may shift significantly upfield.[7] |
| Acetone-d₆ | 21.0 | H-bond acceptor | Can break intermolecular H-bonds, sharpening N-H signals and shifting aromatic protons. |
| DMSO-d₆ | 47.0 | Strong H-bond acceptor | Excellent for observing N-H protons and their couplings; often induces large chemical shift changes.[9] |
Q2: The N-H proton signal in my aromatic amine is very broad and I can't see any coupling to it. How can I confirm it's the N-H peak and sharpen it?
A: Broadening of N-H signals is typically due to two factors: intermediate-rate chemical exchange with other labile protons (like trace water) and quadrupolar broadening from the ¹⁴N nucleus.[10][11]
Troubleshooting Protocol:
-
D₂O Exchange: To confirm the peak's identity, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[12][13] The labile N-H proton will exchange with deuterium (N-D), causing the signal to disappear from the ¹H spectrum.[10] This is a definitive test for an exchangeable proton.
-
Use a Dry, Aprotic Solvent: To sharpen the signal, prepare a fresh sample in a very dry, aprotic solvent that is also a strong hydrogen-bond acceptor, like DMSO-d₆.[9][14] DMSO-d₆ effectively sequesters trace water and slows down the proton exchange rate, which often results in a much sharper N-H signal, sometimes even revealing its coupling to adjacent protons.[9]
Level 2: Modifying the Chemical Environment
If simple solvent changes are insufficient, the next level of intervention involves altering the sample's chemical environment more directly by changing the temperature or adding chemical reagents.
Q3: Changing the solvent helped a little, but some key aromatic signals are still overlapping. What's the next logical step?
A: The next step is to perform a Variable Temperature (VT) NMR experiment.[15] The chemical shifts of different protons in a molecule can have different responses to temperature changes, which can be exploited to resolve overlapping signals.[16][17]
Causality & Expert Insight: Chemical shifts are an average of all conformations a molecule adopts in solution.[16] Changing the temperature alters the equilibrium populations of these conformers and can also affect the degree of intermolecular and intramolecular hydrogen bonding.[16][18] Protons in different electronic environments will experience a different change in their average shielding as the temperature changes, causing their signals to move at different rates and potentially move apart.[17][19] This is particularly effective for molecules with flexible side chains or those where hydrogen bonding plays a significant role.
Experimental Protocol: Variable Temperature (VT) NMR
-
Select a Suitable Solvent: Choose a solvent with a wide liquid range that is appropriate for your desired temperature range (e.g., Toluene-d₈ for high temperatures, Methanol-d₄ for low temperatures).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at your starting temperature (e.g., 25°C / 298K).
-
Incremental Temperature Change: Increase or decrease the temperature in steps (e.g., 10-20°C per step). Allow the sample to equilibrate for several minutes at each new temperature before acquiring a spectrum.[15]
-
Data Analysis: Stack the spectra and observe how the chemical shifts of the protons change with temperature. Identify a temperature where the desired peaks are baseline-resolved.
Q6: The COSY spectrum shows which protons are coupled, but I still don't know which proton is which. How can I correlate the protons to their attached carbons?
A: To unambiguously assign protons, you need to correlate them to their respective carbon atoms using a HSQC (Heteronuclear Single Quantum Coherence) experiment. [20][21] Causality & Expert Insight: An HSQC spectrum is a 2D plot that shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. [22]A peak at coordinates (δH, δC) indicates a direct, one-bond connection between the proton at chemical shift δH and the carbon at chemical shift δC. [23][24][25] This is an exceptionally powerful technique because:
-
Ultimate Resolution: The ¹³C chemical shift range is much larger than the ¹H range (~200 ppm vs. ~12 ppm). Protons that are severely overlapped in the 1D ¹H spectrum are almost always attached to carbons with different ¹³C chemical shifts. The HSQC experiment will therefore resolve these protons by spreading their signals along the ¹³C axis. [26][21]* Definitive Assignment: It provides direct evidence of H-C connectivity, removing ambiguity from your assignments. For complex aromatic systems, combining COSY (H-H connectivity) and HSQC (H-C connectivity) data is the standard for complete structural elucidation. [24][25] By following this tiered approach, you can systematically and efficiently resolve even the most challenging cases of peak overlap in the NMR spectra of aromatic amines.
References
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Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
-
Schneider, W. G., & Buckingham, A. D. (1963). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 147-155. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Scribd. (n.d.). Lanthanide Shift Reagents in NMR. [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Slideshare. (n.d.). NMR Shift reagents. [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]
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NMR Service. (n.d.). Types of 2D NMR. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
- CoLab. (n.d.). Aromatic solvent induced shifts (ASIS) in 1H N.M.R. spectra; A graphical analysis.
-
Thieme. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. [Link]
-
National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]
-
ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
-
American Chemical Society. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
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AIP Publishing. (n.d.). Simultaneous Temperature Measurements in High Resolution NMR Experiments. [Link]
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Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
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NMR Wiki. (2010). NMR experiments to assign aromatic sidechains?. [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
Royal Society of Chemistry. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
UCLA. (n.d.). Amines. [Link]
-
Reddit. (2025). Mystery Peak on Aromatic Amine. [Link]
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Technical Support Center: Enhancing Aminophenol Solubility for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of aminophenol compounds, a common challenge in the execution of reliable biological assays. Our approach is rooted in foundational chemical principles to empower you to make informed decisions for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core chemical properties of aminophenols that govern their solubility.
Q1: Why is my aminophenol compound poorly soluble in aqueous buffer?
A1: Aminophenol and its derivatives are amphoteric molecules, meaning they possess both a weakly basic amino group (-NH₂) and a weakly acidic phenolic hydroxyl group (-OH).[1][2] The limited solubility in neutral aqueous solutions, like standard phosphate-buffered saline (PBS) at pH 7.4, stems from the molecule existing predominantly in its neutral, less polar form. This form has a reduced ability to form favorable hydrogen bonds with water compared to its ionized (charged) counterparts. For instance, 4-aminophenol has a water solubility of approximately 1.5-1.6 g/100 mL at room temperature, which can be insufficient for creating concentrated stock solutions.[3][4]
Q2: What are the key chemical properties I should be aware of?
A2: The most critical parameters are the pKa values for the amino and hydroxyl groups. These values dictate the pH at which the compound will become charged, significantly increasing its aqueous solubility.
-
pKa₁ (Amino Group Conjugate Acid): This is the pH at which the amino group (-NH₃⁺) is 50% protonated. For 4-aminophenol, this is approximately 5.5 .[1][5] Below this pH, the molecule carries a net positive charge.
-
pKa₂ (Phenolic Group): This is the pH at which the hydroxyl group (-OH) is 50% deprotonated. For 4-aminophenol, this is around 10.3 .[1][6] Above this pH, the molecule carries a net negative charge.
Understanding these pKa values is the cornerstone of rationally manipulating solubility.
Q3: What is "solvent shock" and how can I avoid it?
A3: Solvent shock, or precipitation upon dilution, is a common problem.[7][8] It occurs when a compound is dissolved at a high concentration in a strong organic solvent (like 100% DMSO) and then rapidly diluted into an aqueous buffer where its solubility is much lower.[7][8] The abrupt change in solvent polarity causes the compound to crash out of solution.[7]
To avoid this, use a stepwise dilution protocol. Instead of adding a small volume of concentrated stock directly into a large volume of media, perform one or more intermediate dilutions into a smaller volume of media first, ensuring proper mixing at each step.[9]
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow and step-by-step protocols for systematically addressing solubility issues.
Initial Troubleshooting Workflow
Before proceeding to advanced methods, follow this diagnostic path to identify the root cause of your solubility problem.
Caption: A stepwise workflow for troubleshooting aminophenol solubility.
Problem 1: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4).
Solution A: pH Adjustment (Preferred Method)
The most effective strategy for aminophenols is to ionize the molecule by adjusting the pH. This creates a salt form that is vastly more water-soluble.[2][10]
By shifting the pH of the solvent to be at least 2 units away from a pKa value, you ensure the compound is >99% in its charged, more soluble form.
-
Acidic pH (e.g., pH < 3.5): The amino group becomes fully protonated (-NH₃⁺), forming a cationic salt (e.g., aminophenol hydrochloride).[10][11] This form is highly water-soluble.[11][12]
-
Basic pH (e.g., pH > 12.0): The phenolic hydroxyl group becomes fully deprotonated (-O⁻), forming an anionic phenolate salt. This form is also highly water-soluble.
Caption: Effect of pH on the ionization state and solubility of aminophenol.
-
Weigh Compound: Accurately weigh 109.13 mg of 4-aminophenol (MW: 109.13 g/mol ) for a final volume of 10 mL.
-
Add Water: Add approximately 8 mL of high-purity water to the vessel. The compound will likely not dissolve and will form a slurry.
-
Solubilize by pH Shift:
-
Acidic Route: While stirring, add 1 M HCl dropwise until the solid completely dissolves. The solution should become clear. This indicates the formation of the highly soluble hydrochloride salt.
-
Basic Route: Alternatively, while stirring, add 1 M NaOH dropwise until the solid completely dissolves. The solution will turn clear, often with a slight yellow/brown tint due to oxidation, which is common in basic solutions.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully adjust the final volume to 10 mL with high-purity water.
-
Sterilization & Storage: Sterile filter the stock solution through a 0.22 µm filter. Store in small aliquots at -20°C, protected from light.
Critical Consideration: Before use, ensure that the final pH of your assay medium is not adversely affected by the addition of your acidified or basified stock solution. A final buffer concentration in the assay plate should be sufficient to neutralize the small volume of stock added. Always run a vehicle control with the same acidified/basified water to check for effects on your assay.
Problem 2: pH adjustment is incompatible with my assay (e.g., live-cell experiments, enzyme kinetics).
Solution B: Co-Solvent Formulation
When pH manipulation is not an option, using a water-miscible organic co-solvent is the next best approach. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for many organic compounds.[3][10]
| Solvent | Solubility | Rationale & Comments |
| Water (neutral) | ~1.6 g/100 mL (147 mM)[1] | Moderate solubility, often insufficient for high-concentration stocks. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble[1][5][13] | Excellent choice for creating highly concentrated primary stocks (e.g., 100-500 mM). |
| Ethanol | Slightly Soluble[1][13] | Can be used, but generally less effective than DMSO. May be preferred in assays sensitive to DMSO. |
| Acetone | Soluble[1][3] | Good solubilizing power but its high volatility and potential for cell toxicity limit its use. |
| Benzene, Chloroform | Insoluble / Practically Insoluble[1][4][5] | Non-polar solvents are incompatible with the polar functional groups of aminophenol. |
-
Weigh Compound: Aseptically weigh 21.83 mg of 4-aminophenol.
-
Add Solvent: Add 1 mL of sterile, anhydrous DMSO.
-
Dissolve: Vortex or gently warm the mixture (e.g., to 37°C) until the compound is completely dissolved. Ensure the final solution is clear.
-
Storage: Store in small, tightly sealed aliquots at -20°C to prevent moisture absorption by the DMSO.
Critical Consideration: DMSO can be toxic to cells, typically at final concentrations above 0.5% or 1%.[14][15] Always determine the maximum tolerable DMSO concentration for your specific cell line and assay. It is standard practice to keep the final DMSO concentration in the culture medium at or below 0.1% to minimize off-target effects.[16] Always include a vehicle control (media + equivalent DMSO concentration) in your experiments.[16]
Problem 3: My compound precipitates even with DMSO, or I need to avoid organic solvents entirely.
Solution C: Advanced Formulation with Cyclodextrins
For highly challenging cases, cyclodextrins can be employed. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble molecules, like the neutral form of aminophenol, forming an "inclusion complex" that is water-soluble.[17][18][19] This is a powerful technique for increasing aqueous solubility without resorting to pH extremes or organic solvents.[20]
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g in 10 mL of PBS). Stir until fully dissolved.
-
Add Compound: Add the pre-weighed aminophenol compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.
-
Collect and Filter: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex, and sterile filter it through a 0.22 µm membrane. The exact final concentration should be determined analytically (e.g., by UV-Vis spectrophotometry).
Critical Consideration: Cyclodextrins can sometimes interact with cell membranes or other assay components. It is essential to run a control with the HP-β-CD solution alone to ensure it does not interfere with your experimental results.
References
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Popescu, R.-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
Chaudhary, V.B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR. Retrieved from [Link]
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University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich Thesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values for aminophenols isomers. ResearchGate. Retrieved from [Link]
-
University of Michigan. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract. Journal of Chemical Education. Retrieved from [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]
-
Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulary Science and Bioavailability. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Photrio.com. (2021). p-Aminophenol Hydrochloride Solution. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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MDPI. (n.d.). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. MDPI. Retrieved from [Link]
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Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. Retrieved from [Link]
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ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
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ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
Quora. (2018). Why is 4-aminophenol soluble in aqueous ethanoic acid, but not paracetamol?. Retrieved from [Link]
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Technical Support Center: A Guide to Refining Molecular Models for Enhanced Accuracy
Welcome to the Technical Support Center for computational researchers. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to common challenges encountered when refining molecular models. My goal is to move beyond simple procedural lists and offer insights into the underlying principles, enabling you to make informed decisions and troubleshoot effectively. Every recommendation herein is grounded in established scientific principles and validated through extensive field application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the model refinement process.
FAQ 1: My Molecular Dynamics (MD) simulation is not converging. What are the likely causes and how can I diagnose the issue?
Answer: Non-convergence in MD simulations is a frequent issue that signals the system has not reached a stable energetic state.[1][2] The root cause often lies in one of several areas:
-
Poor Initial Geometry: A starting structure with significant steric clashes, unnatural bond lengths, or incorrect stereochemistry will have very high initial energy. The minimization and equilibration steps may not be sufficient to resolve these issues, leading to instability.
-
Inappropriate Force Field: The chosen force field may not be well-parameterized for your specific molecule (e.g., a novel ligand or a cofactor with unusual chemistry). This can lead to inaccurate energy calculations and unstable dynamics.
-
Simulation Parameters: Issues such as an excessively large timestep, improper temperature or pressure coupling, or incorrect treatment of long-range electrostatics can introduce numerical instabilities.
Diagnostic Workflow:
-
Visual Inspection: Carefully examine your initial and final structures. Look for any obvious structural problems like atomic clashes or distorted geometries.
-
Energy Profile Analysis: Plot the potential energy of the system over time. A stable simulation should show the energy decreasing during minimization and fluctuating around a stable average during equilibration and production. Large, erratic energy spikes are a clear indicator of instability.
-
Root-Mean-Square Deviation (RMSD) Analysis: Calculate the RMSD of the protein backbone or ligand heavy atoms relative to the initial structure. While a rising RMSD is expected during equilibration, it should plateau during the production run, indicating the system has reached a stable conformational state.[2] A continuously increasing RMSD suggests the system is not converging.[1]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for resolving specific, complex problems.
Troubleshooting Guide 1: Refining Protein-Ligand Docking Poses with MD Simulations
The Challenge: Molecular docking is a powerful tool for predicting the binding mode of a ligand to a protein. However, docking scores can sometimes be misleading, and the static nature of docking does not account for the dynamic nature of the protein-ligand complex.[3][4] Post-docking MD simulations can refine these poses and provide a more accurate assessment of binding stability.[3][4][5]
Causality: The flexibility of both the protein and the ligand is crucial for achieving an optimal binding conformation. MD simulations allow the complex to relax from the initial docked pose, exploring nearby conformational space to find a more energetically favorable state. This process can correct for inaccuracies in the docking algorithm and scoring function.
Experimental Protocol: Post-Docking MD Simulation and Analysis
-
System Preparation:
-
Select the top-scoring poses from your docking results.
-
Use a molecular modeling suite (e.g., Amber, GROMACS, CHARMM) to prepare the protein-ligand complex.
-
Add hydrogen atoms, assign appropriate protonation states for titratable residues at physiological pH, and solvate the system in a periodic box of explicit water molecules (e.g., TIP3P).[[“]]
-
Add counter-ions to neutralize the system.[[“]]
-
-
Force Field Parameterization:
-
Choose a well-validated protein force field (e.g., AMBER ff14SB, CHARMM36m).
-
Generate parameters for your ligand. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are common choices. Ensure that partial charges are accurately assigned, often using a quantum mechanical calculation (e.g., RESP or HF/6-31G*).[7][8]
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove steric clashes. A common approach is to first minimize the positions of water and ions, then the hydrogen atoms, then the side chains, and finally the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor the temperature, pressure, and density to ensure they have stabilized.
-
-
Production MD Simulation:
-
Run the production simulation for a sufficient length of time to observe the behavior of the ligand in the binding pocket. A simulation of 50-100 nanoseconds is a common starting point, but longer simulations may be necessary for larger or more flexible systems.[[“]]
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the ligand heavy atoms with respect to the starting docked pose. A stable binding pose will result in a low and stable RMSD. A large and fluctuating RMSD may indicate an unstable binding mode.[3]
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation. Key hydrogen bonds that are maintained for a significant portion of the simulation time are indicative of a stable interaction.
-
Binding Free Energy Estimation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the simulation snapshots. While not as rigorous as alchemical free energy calculations, they can provide a useful ranking of different binding poses.
-
Data Presentation: Comparison of Docking and MD Refinement Results
| Metric | Pre-MD (Docking) | Post-MD (Refined) | Interpretation |
| Ligand RMSD (Å) | 0.0 | Fluctuates around a stable value (e.g., 1.5 Å) | A low, stable RMSD post-MD suggests a stable binding pose near the initial docked conformation. |
| Key H-Bonds | Present in static model | Maintained >80% of simulation time | High occupancy of key hydrogen bonds in the MD simulation provides strong evidence for their importance in binding. |
| Binding Score | e.g., -10.5 kcal/mol (Docking Score) | e.g., -45.3 kcal/mol (MM/PBSA) | While the absolute values are not directly comparable, the relative ranking of different ligands or poses by MM/PBSA can be more accurate than the initial docking scores. |
Visualization: MD Refinement Workflow
Caption: Workflow for refining a docked protein-ligand complex using MD simulation.
Troubleshooting Guide 2: Addressing Challenges at the QM/MM Boundary
The Challenge: Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful for studying reactions in large systems by treating a small, reactive region with high-level QM theory and the surrounding environment with more efficient MM force fields.[9][10] The main difficulty lies in accurately describing the boundary between the QM and MM regions, especially when it cuts across covalent bonds.[10][11][12]
Causality: An artificial boundary across a covalent bond creates an unsaturated valence in the QM region and an incomplete interaction list for the MM atom. This can lead to significant artifacts in the electronic structure and geometry at the interface, compromising the accuracy of the entire simulation.
Protocol for a Stable QM/MM Boundary: The Link Atom Approach
The link atom approach is a widely used and conceptually straightforward method to saturate the valency of the QM region.[10][11][12]
-
Define the QM and MM Regions:
-
The QM region should encompass all atoms directly involved in the chemical transformation (bond breaking/forming).
-
It's often advisable to include adjacent atoms to minimize boundary effects on the electronic structure of the reactive center.
-
-
Place the Link Atom:
-
Constrain the Link Atom:
-
The position of the link atom is not an independent degree of freedom. It is typically constrained to lie along the Q-M bond at a fixed distance from the QM atom. This prevents the link atom from having unrealistic movements.
-
-
Charge Distribution:
-
Care must be taken with the electrostatic interactions around the boundary. Simple schemes can lead to overpolarization of the QM region by the nearby MM charges. More advanced schemes redistribute the charge of the MM boundary atom to avoid this artifact.
-
-
Validation:
-
Before running a full simulation, it is crucial to validate the QM/MM setup. Perform a geometry optimization of a small model system that includes the boundary and compare key geometric parameters (bond lengths, angles) with a full QM calculation of the same model.
-
Visualization: QM/MM Boundary with a Link Atom
Caption: Schematic of a QM/MM boundary with a link atom (L) capping the QM region.
Section 3: Model Validation and Quality Assessment
The Importance of Validation: A refined model is only as good as its validation. It is imperative to assess the quality of your final model to ensure that the refinement process has indeed led to an improvement and has not introduced new errors.
Key Validation Metrics:
| Validation Method | What it Assesses | Interpretation of a "Good" Result |
| Ramachandran Plot | The stereochemical quality of the protein backbone by plotting the phi (φ) and psi (ψ) dihedral angles.[13][14] | Over 90% of residues in the "most favored" regions and very few (ideally none) in the "disallowed" regions.[15] |
| ERRAT | The quality of the non-bonded interactions between different atom types. | A higher score indicates better quality. Generally, a score above 95 is considered excellent for a high-resolution structure. |
| ProSA-web | The overall quality of the model by calculating a Z-score that indicates how the model's energy compares to that of native proteins of similar size.[15] | The Z-score should be within the range of scores typically found for native proteins of a similar size. |
| MolProbity | A comprehensive suite of tools that assesses steric clashes, bond lengths and angles, and side-chain conformations.[13] | A low "clashscore" and few to no outliers for bond lengths, angles, and rotamers. |
Self-Validating Systems:
A robust refinement protocol should be a self-validating system. This means that intermediate checks and balances are built into the workflow. For example, in an MD simulation, monitoring the convergence of properties like RMSD and potential energy provides a continuous assessment of the simulation's health.[1][2] If these properties do not stabilize, it is a clear indication that something is wrong with the setup, and the resulting model should not be trusted without further investigation.
References
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Feig, M., & Mirjalili, V. (2017). What makes it difficult to refine protein models further via molecular dynamics simulations? Proteins: Structure, Function, and Bioinformatics. [Link]
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Senn, H. M., & Thiel, W. (n.d.). Quantum Mechanics/Molecular Mechanics (QM/MM). [Link]
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Halgren, T. A. (1996). Abuses of Molecular Mechanics: Pitfalls to Avoid. Journal of Chemical Education. [Link]
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Proteopedia. (2024). Quality assessment for molecular models. [Link]
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Sivasubramanian, A., Sircar, A., & Gray, J. J. (2011). Computational Refinement and Validation Protocol for Proteins with Large Variable Regions Applied to Model HIV Env Spike in CD4 and 17b Bound State. PLoS ONE. [Link]
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Sutton, C., et al. (2016). General Force-Field Parametrization Scheme for Molecular Dynamics Simulations of Conjugated Materials in Solution. Journal of Chemical Theory and Computation. [Link]
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Rizzi, A., et al. (2020). Best Practices for Alchemical Free Energy Calculations. Living Journal of Computational Molecular Science. [Link]
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Suh, D., et al. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Scientific Reports. [Link]
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Journal of Molecular Graphics and Modelling. [Link]
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Sulstice. (2022). How I was checking to tell if there was convergence in my simulations. Medium. [Link]
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Drug Target Review. (2024). Overcoming the complexity of free energy perturbation calculations. [Link]
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VeriSIM Life. (2022). Molecular Modeling: A Detailed Guide. [Link]
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ResearchGate. (2012). Criteria for Energy Convergence in Molecular Dynamics? [Link]
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Journal of Chemical Theory and Computation. (2021). Machine Learning in QM/MM Molecular Dynamics Simulations of Condensed-Phase Systems. [Link]
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BioExcel. (2021). Refinement of protein-ligand complex. [Link]
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ResearchGate. (n.d.). Protein modelling, refinement and validation. [Link]
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Drew, L. (n.d.). Improving Force Field Accuracy for Molecular Modeling in Molecular Design. eScholarship, University of California. [Link]
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D'Auria, R., et al. (2021). Development and application of quantum mechanics/molecular mechanics methods with advanced polarizable potentials. WIREs Computational Molecular Science. [Link]
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Brown, N., et al. (2019). GuacaMol: Benchmarking Models for de Novo Molecular Design. Journal of Chemical Information and Modeling. [Link]
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Kumar, A., & Singh, S. K. (2014). Homology modeling and validation of SAS2271 transcriptional regulator of AraC family in Staphylococcus aureus. Bioinformation. [Link]
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Zheng, T., et al. (2024). Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. Chemical Science. [Link]
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Pohorille, A., Jarzynski, C., & Chipot, C. (2010). Good Practices in Free-Energy Calculations. The Journal of Physical Chemistry B. [Link]
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Phenix Online. (n.d.). Frequently asked questions for phenix.refine. [Link]
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Hedger, G., et al. (2015). Convergence and reproducibility in molecular dynamics simulations of the DNA duplex d(GCACGAACGAACGAACGC). Journal of Chemical Theory and Computation. [Link]
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Consensus. (n.d.). What are the best practices for molecular dynamics simulations in drug design? [Link]
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Friesner, R. A., & Guallar, V. (2005). Introduction to QM/MM Simulations. Annual Review of Physical Chemistry. [Link]
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Forgo, P. Z., & Schág, J. B. (2002). Parameter Refinement for Molecular Docking. Journal of Chemical Information and Computer Sciences. [Link]
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Grossfield, A., & Zuckerman, D. M. (2016). Convergence of Molecular Dynamics Simulation of Protein Native States: Feasibility vs Self-Consistency Dilemma. Journal of Chemical Theory and Computation. [Link]
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Rizzi, A., et al. (2020). Best Practices for Alchemical Free Energy Calculations. Living Journal of Computational Molecular Science. [Link]
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Lopes, P. E. M., et al. (2015). Force fields for small molecules. Methods in Molecular Biology. [Link]
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Negi, S. S., & Braun, W. (2009). Using Protein Homology Models for Structure-Based Studies. Current Bioinformatics. [Link]
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ResearchGate. (2022). Re-evaluating sample efficiency in de novo molecule generation. [Link]
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Degliesposti, G., & Rastelli, G. (2019). Refinement and Rescoring of Virtual Screening Results. Methods in Molecular Biology. [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Ansys Optics. (n.d.). Troubleshooting convergence errors in CHARGE. [Link]
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Pharmazest. (2023, January 10). How to Validate a Homology model ? [Video]. YouTube. [Link]
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Zheng, T., et al. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. arXiv. [Link]
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Pohorille, A., Jarzynski, C., & Chipot, C. (n.d.). Good Practices in Free-Energy Calculations. University of Maryland. [Link]
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Schrödinger. (n.d.). MacroModel Quick Start Guide. [Link]
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ChemRxiv. (2025). RefineScore: Improving Ligand Docking Accuracy and Interpretability by Predicting MDN Corrective Physical Interactions. [Link]
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Overcoming common issues in scaling up synthesis of phenol derivatives.
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of phenol derivatives. As a Senior Application Scientist, I've designed this resource to provide field-proven insights and troubleshooting guidance for scaling up these critical syntheses. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
I. Reaction Kinetics and Exotherm Management
One of the most critical challenges in scaling up reactions is managing the heat generated, especially in exothermic processes common to phenol derivative synthesis.[1] A failure to control the reaction temperature can lead to thermal runaway, resulting in side reactions, product degradation, and significant safety hazards.[1][2]
FAQ: My reaction is showing a significant exotherm upon scale-up, leading to inconsistent yields. How can I manage this?
Answer:
Managing exotherms is paramount for both safety and product quality. Here’s a systematic approach:
-
Understand the Enthalpy: Before scaling up, perform calorimetric studies (e.g., using a reaction calorimeter) on a small scale to determine the reaction's enthalpy. This data is crucial for predicting the heat output at a larger scale.
-
Control Reagent Addition: Instead of adding reagents all at once, use a controlled addition method like dropwise addition or a syringe pump.[1] This allows the reaction's heat to be dissipated as it's generated. For industrial-scale operations, this can be time-consuming but is often necessary for safety.[1]
-
Efficient Heat Transfer: Ensure your reactor is equipped with an efficient cooling system. The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient.[2] Consider using reactors with a higher heat transfer coefficient, such as continuous flow reactors, which offer superior temperature control.[1]
-
Solvent Choice: The solvent's heat capacity and boiling point play a significant role in heat management. A solvent with a higher heat capacity can absorb more heat, while a higher boiling point provides a larger operating temperature window.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may impact reaction kinetics and downstream processing costs.[3]
Experimental Protocol: Controlled Reagent Addition for a Nitration Reaction
This protocol outlines a general procedure for a nitration reaction, a common and often highly exothermic process in phenol derivative synthesis.
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Connect the reactor jacket to a circulating chiller/heater.
-
Initial Charge: Charge the phenol derivative and the solvent into the reactor. Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C).
-
Reagent Addition: Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise from the addition funnel over a period of 1-2 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Maintain the temperature within a narrow range (e.g., ±2 °C) by adjusting the addition rate and the chiller temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled mixture of water and ice.
Visualization: Logic for Exotherm Control
Caption: Decision workflow for managing exothermic reactions during scale-up.
II. Purification and By-Product Removal
As reaction volumes increase, so does the absolute quantity of impurities and by-products. What might be a minor impurity at the gram scale can become a significant purification challenge at the kilogram scale.
FAQ: I'm observing the formation of colored impurities and other by-products during the scale-up of my phenol synthesis, which are difficult to remove. What are my options?
Answer:
The formation of by-products is a common issue, often exacerbated by the longer reaction times and potential temperature fluctuations associated with larger scales.[4][5]
-
Identify the Impurities: The first step is to identify the structure of the major impurities using techniques like LC-MS and NMR. Understanding the impurity's properties (e.g., polarity, boiling point, acidity/basicity) is key to developing an effective purification strategy.
-
Optimize Reaction Conditions: Revisit your reaction conditions. Could a lower temperature, a more selective catalyst, or a different solvent minimize by-product formation?[4] For instance, in Friedel-Crafts alkylations of phenols, catalyst choice is critical to control regioselectivity and prevent polyalkylation.[6]
-
Crystallization: Recrystallization is a powerful and scalable purification technique for solid phenol derivatives. The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Distillation: For liquid or low-melting phenol derivatives, distillation is a viable option. Azeotropic distillation can be particularly effective for removing water or other impurities that form azeotropes.[7][8] For example, ethylene glycol can be used to form azeotropes with hydrocarbon impurities, allowing for their removal from phenol.[7]
-
Chromatography: While often seen as a lab-scale technique, preparative chromatography can be used at larger scales, though it is generally more expensive and solvent-intensive.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Solubility | Comments |
| Ethanol/Water | High | Low | High | Good for moderately polar compounds. Water acts as an anti-solvent. |
| Toluene | High | Moderate | High | Effective for non-polar to moderately polar compounds.[9] |
| Heptane/Ethyl Acetate | Moderate | Low | High | Good for controlling polarity and solubility. |
| Isopropanol | High | Low | Moderate | A common, effective solvent for many phenol derivatives. |
III. Phase Transfer Catalysis (PTC) for Enhanced Reactivity and Scalability
Many syntheses of phenol derivatives, such as etherifications, involve reactions between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile.[10] These biphasic reactions are often slow due to the limited interfacial area where the reaction can occur.[11] Phase Transfer Catalysis (PTC) is a powerful technique to overcome this limitation.[11]
FAQ: My O-alkylation of a phenol is very slow and requires harsh conditions. Can Phase Transfer Catalysis help, and what should I consider for scale-up?
Answer:
Absolutely. PTC is an excellent strategy for accelerating biphasic reactions under milder conditions, making it ideal for scale-up.[11] The catalyst, typically a quaternary ammonium or phosphonium salt, transports the anionic nucleophile (phenoxide) from the aqueous phase into the organic phase, where it can react with the electrophile.
Key Considerations for Scaling Up PTC Reactions:
-
Catalyst Selection: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common and effective.[11] The choice of catalyst can influence reaction rates and should be optimized at the lab scale.[10]
-
Agitation: Efficient mixing is crucial to maximize the interfacial surface area between the two phases. Inadequate stirring is a common reason for failed scale-up of PTC reactions.
-
Catalyst Loading: While catalytic, the amount of PTC used can impact reaction time and cost. Typically, 1-5 mol% is sufficient.
-
Solvent-Free Conditions: In some cases, PTC reactions can be run under solvent-free conditions, which is highly advantageous from a green chemistry and process efficiency perspective.[12][13]
Experimental Protocol: O-Benzylation of 4-tert-Butylphenol using PTC
-
Reactor Setup: In a reactor equipped with an overhead stirrer, condenser, and temperature probe, combine 4-tert-butylphenol, toluene, and a 50% aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, ~2 mol%).
-
Reaction Initiation: Heat the mixture to 60-70 °C with vigorous stirring.
-
Electrophile Addition: Slowly add benzyl chloride to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Workup: After completion, cool the reaction, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product.
-
Purification: Purify the product by recrystallization from a suitable solvent like ethanol.
Visualization: Mechanism of Phase Transfer Catalysis
Caption: Simplified mechanism of phase transfer catalysis for O-alkylation of phenols.
IV. Safety Considerations in Scale-Up
Phenol and its derivatives are often toxic and corrosive, and their handling requires stringent safety protocols, especially at a larger scale.[6][14]
FAQ: What are the critical safety precautions I need to take when scaling up the synthesis of phenol derivatives?
Answer:
A thorough risk assessment is mandatory before any scale-up.[15] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, and gloves resistant to the specific chemicals being used (e.g., butyl rubber or neoprene for phenol).[14] An impervious lab coat or apron and closed-toed shoes are also essential.[14]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of toxic vapors.[16][17]
-
Material Handling: Phenol can cause severe chemical burns and can be absorbed through the skin.[6][14] Avoid direct contact. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes, followed by treatment with polyethylene glycol if available.[6][14]
-
Fire Safety: Phenol is combustible.[6] Keep away from ignition sources and have appropriate fire extinguishing equipment (e.g., carbon dioxide or dry chemical extinguishers) readily available.[6][16]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Contaminated materials must be handled as hazardous waste.[16][17]
Never work alone when conducting a scaled-up reaction. [15] Ensure that colleagues are aware of the potential hazards and the appropriate emergency response procedures.
References
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- Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-{[(4-Chlorophenyl)amino]methyl}phenol: An In-Depth Analysis of 1H NMR Spectroscopy and its Alternatives
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. For a molecule such as 2-{[(4-Chlorophenyl)amino]methyl}phenol, a compound with multiple functional groups and aromatic systems, a comprehensive analytical approach is paramount. This guide provides an in-depth interpretation of the ¹H NMR spectrum of this compound, juxtaposed with a critical evaluation of alternative and complementary spectroscopic techniques, including ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind selecting the most appropriate analytical tools for the structural elucidation of similar small molecules.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for elucidating the precise structure of most organic molecules in solution. Its power lies in its ability to provide information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Predicted ¹H NMR Spectrum of 2-{[(4-Chlorophenyl)amino]methyl}phenol
To facilitate a detailed analysis, a ¹H NMR spectrum of 2-{[(4-Chlorophenyl)amino]methyl}phenol was predicted using advanced computational algorithms. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for 2-{[(4-Chlorophenyl)amino]methyl}phenol
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH |
| b | ~6.8 - 7.2 | Multiplet | 4H | Aromatic (Phenol Ring) |
| c | ~7.15 | Doublet | 2H | Aromatic (Chlorophenyl Ring) |
| d | ~6.65 | Doublet | 2H | Aromatic (Chlorophenyl Ring) |
| e | ~4.3 | Singlet | 2H | Methylene (-CH₂-) |
| f | ~5.0 - 6.0 | Broad Singlet | 1H | Amine (-NH-) |
In-Depth Spectral Interpretation
The interpretation of the ¹H NMR spectrum is a logical process of assigning each signal to a specific proton or group of equivalent protons within the molecule.
Caption: Molecular structure and predicted ¹H NMR signal assignments.
-
Phenolic Proton (a): The hydroxyl proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide results in the disappearance of the -OH signal due to proton-deuterium exchange.[1][2]
-
Aromatic Protons (b, c, d): The eight aromatic protons are non-equivalent and will present a complex pattern in the aromatic region (approximately 6.5-8.0 ppm).[3]
-
The four protons on the phenolic ring (b) will likely appear as a multiplet due to complex spin-spin coupling.
-
The protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom (c) will be at a slightly different chemical shift than the protons meta to the chlorine (d). The ortho-coupling constant (³J) is typically in the range of 7-10 Hz.[4]
-
-
Methylene Protons (e): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are not adjacent to any protons, thus they are expected to appear as a sharp singlet at approximately 4.3 ppm. The downfield shift is due to the deshielding effect of the adjacent amino group and the phenolic ring.
-
Amine Proton (f): Similar to the hydroxyl proton, the amine proton (-NH-) will likely appear as a broad singlet, with a chemical shift that can vary depending on the experimental conditions. This peak will also disappear upon a D₂O exchange.[5]
A Comparative Analysis of Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often necessitates the use of complementary techniques. Table 2 provides a comparative overview of the utility of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the analysis of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Provides detailed structural information and confirms the presence of all key proton-containing functional groups. | Signal overlap in the aromatic region may require 2D NMR for full assignment. Labile protons (-OH, -NH) can have variable chemical shifts. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Confirms the number of unique carbon atoms and the presence of aromatic rings and the methylene bridge. | Longer acquisition times compared to ¹H NMR. Does not provide information on proton connectivity. |
| FT-IR | Presence of functional groups based on vibrational frequencies. | Quickly confirms the presence of -OH, -NH, C-N, C-O, and C-Cl bonds. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular formula and can provide structural information through fragmentation analysis. | Does not provide detailed information on the connectivity of atoms. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For 2-{[(4-Chlorophenyl)amino]methyl}phenol, we would expect to see signals for all 13 carbon atoms. The aromatic carbons will appear in the region of 110-160 ppm, while the methylene carbon will be significantly upfield, likely in the 40-50 ppm range. This technique is excellent for confirming the number of non-equivalent carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The expected characteristic vibrational frequencies for 2-{[(4-Chlorophenyl)amino]methyl}phenol are:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.
-
N-H stretch: A medium intensity band around 3300-3500 cm⁻¹, corresponding to the secondary amine.
-
C-H aromatic stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H aliphatic stretch: Sharp peaks just below 3000 cm⁻¹.
-
C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
-
C-O stretch: A strong band around 1200-1260 cm⁻¹.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For 2-{[(4-Chlorophenyl)amino]methyl}phenol (C₁₃H₁₂ClNO), the molecular ion peak [M]⁺ would be observed at m/z 233.7. The presence of chlorine would be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways would likely involve cleavage of the benzylic C-N bond.
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for reproducible results.
Caption: Workflow for ¹H NMR spectrum acquisition.
Conclusion
The structural elucidation of 2-{[(4-Chlorophenyl)amino]methyl}phenol is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity. When combined with the insights from ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made with a high degree of confidence. This multi-faceted approach ensures the scientific rigor required in modern chemical research and development.
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A Senior Application Scientist's Guide to FT-IR Analysis of 2-{[(4-Chlorophenyl)amino]methyl}phenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the functional groups present in 2-{[(4-Chlorophenyl)amino]methyl}phenol using Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore a predictive approach to its spectral features, compare this with expected experimental data, and provide a validated protocol for data acquisition.
Predictive Structural Analysis: Deconstructing the Molecule for FT-IR
Before any experimental work, a thorough understanding of the molecule's structure allows us to predict its infrared spectrum. 2-{[(4-Chlorophenyl)amino]methyl}phenol is comprised of several key functional groups, each with characteristic vibrational frequencies. The primary regions of interest are the O-H and N-H stretching region (3600-3200 cm⁻¹), the C-H stretching region (3100-2850 cm⁻¹), the aromatic C=C stretching region (1600-1400 cm⁻¹), and the fingerprint region (<1400 cm⁻¹), which contains C-O, C-N, and C-Cl stretches.
The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group suggests the possibility of intra- and intermolecular hydrogen bonding. This is a crucial factor, as hydrogen bonding tends to broaden the absorption bands of these groups and shift them to lower wavenumbers.[1][2]
Caption: Logical relationship between the functional groups in the molecule and their predicted FT-IR absorption regions.
Comparative Spectral Analysis: Theory vs. Experiment
The utility of FT-IR lies in matching observed absorption bands to the predicted frequencies for confirmation of a compound's identity and purity. The table below outlines the expected vibrational modes for 2-{[(4-Chlorophenyl)amino]methyl}phenol and provides a column for comparison with typical experimental results.
| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) | Expected Characteristics |
| O-H Stretch | Phenol (-OH) | 3550 - 3200 | Strong, very broad due to hydrogen bonding.[1][3] |
| N-H Stretch | Secondary Amine (-NH) | 3350 - 3310 | Medium, sharper than O-H stretch.[4][5][6] |
| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Multiple weak to medium, sharp peaks.[7][8] |
| C-H Stretch | Aliphatic (sp³ -CH₂-) | 3000 - 2850 | Medium, sharp peaks.[9] |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Multiple medium to strong, sharp peaks.[1][9][7] |
| N-H Bend | Secondary Amine (-NH) | ~1500 | Can be weak and may overlap with C=C bands.[10] |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong absorption is expected.[4][10] |
| C-O Stretch | Phenol | 1260 - 1180 | Strong, characteristic peak for phenols.[1] |
| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium to strong absorption in the fingerprint region.[11][12] |
| C-H "oop" Bend | Aromatic | 900 - 675 | Strong bands indicative of substitution patterns.[9][7] |
Causality and Interpretation:
-
The High-Frequency Region (>2500 cm⁻¹): The most revealing feature in this region will be a very broad absorption centered around 3300 cm⁻¹, which is characteristic of a hydrogen-bonded phenolic O-H group.[2][3] Superimposed on this broad peak, or appearing as a sharper shoulder, will be the N-H stretch of the secondary amine.[4][6] Just above and below 3000 cm⁻¹, we expect to see the sharp, distinct peaks of the aromatic and aliphatic C-H stretches, respectively.[8]
-
The Fingerprint Region (<1500 cm⁻¹): This region is complex but highly diagnostic.[1] The strong C-O stretch for the phenol and the C-N stretch for the aromatic amine are key identifiers.[1][4][10] The C-Cl stretch will appear at a low frequency, and its presence is a strong confirmation of the chlorophenyl moiety.[11][12][13] The pattern of C-H out-of-plane (oop) bending bands can help confirm the substitution patterns on the two aromatic rings.
Validated Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For routine analysis of solid powder samples like 2-{[(4-Chlorophenyl)amino]methyl}phenol, Attenuated Total Reflectance (ATR) is the preferred method due to its speed, ease of use, and minimal sample preparation.[14][15][16] Unlike traditional KBr pellet methods, ATR avoids potential interactions between the sample and the matrix.[17]
Caption: A typical experimental workflow for acquiring an FT-IR spectrum using the ATR method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and the instrument is stable. The ATR accessory, typically with a diamond or zinc selenide crystal, should be clean.[17][18]
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 2-{[(4-Chlorophenyl)amino]methyl}phenol powder directly onto the center of the ATR crystal. Only a few milligrams are needed.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is critical to ensure good contact between the sample and the crystal surface, which is necessary for the evanescent wave to interact with the sample.[17][18]
-
Sample Spectrum Collection: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be processed. This includes an automatic subtraction of the background, a baseline correction, and an ATR correction. The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.[14][15]
-
Analysis: Identify the peak positions (in cm⁻¹) and compare them against the predicted values in the table above and reference spectral libraries to confirm the structure.[19][20]
Alternative Methodologies: A Comparative Overview
While ATR is dominant, other sampling techniques exist. Understanding their principles provides a more comprehensive expertise.
-
Potassium Bromide (KBr) Pellets: This classic transmission method involves grinding the sample with dry KBr powder and pressing it into a transparent pellet.
-
Advantage: Can produce very high-quality, high-resolution spectra.
-
Disadvantage: Labor-intensive, requires a hydraulic press, and KBr is highly hygroscopic, which can introduce a broad water peak (~3400 cm⁻¹) and potentially interact with the sample.[17]
-
-
Nujol Mull: The sample is ground into a fine paste with a mineral oil (Nujol). This mull is then spread between two salt plates (e.g., NaCl or KBr).
-
Advantage: Useful for samples that are sensitive to pressure or react with KBr.
-
Disadvantage: The Nujol itself has strong C-H absorption bands (~2920, 1460, 1375 cm⁻¹) which will obscure the sample's signals in those regions.
-
For the analysis of 2-{[(4-Chlorophenyl)amino]methyl}phenol, ATR provides the best balance of data quality, speed, and simplicity, making it the superior choice for routine identification and quality control applications.
Conclusion
The FT-IR spectrum of 2-{[(4-Chlorophenyl)amino]methyl}phenol is rich with information, providing a unique chemical "fingerprint."[21][22] A predictive analysis based on its structure allows for the confident assignment of key absorption bands, including the characteristic broad O-H stretch, the secondary N-H stretch, aromatic and aliphatic C-H stretches, and strong absorptions in the fingerprint region corresponding to C-O, C-N, and C-Cl bonds. By employing a validated ATR-FTIR protocol, researchers can rapidly and reliably confirm the identity and functional group composition of this molecule, supporting research and development in medicinal chemistry and materials science.
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The Electron Ionization Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-{[(4-Chlorophenyl)amino]methyl}phenol
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry, particularly with electron ionization (EI), serves as a robust analytical tool, providing a unique fragmentation "fingerprint" for a given molecule. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-{[(4-Chlorophenyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry. By dissecting its structural components and comparing them to the known fragmentation behaviors of related compounds, we can construct a detailed and predictive guide for researchers. This document is designed for scientists and professionals in drug development, offering both theoretical grounding and practical insights into interpreting the mass spectra of complex organic molecules.
The Architecture of Fragmentation: Predicting the Behavior of 2-{[(4-Chlorophenyl)amino]methyl}phenol
The fragmentation of a molecule under electron ionization is a high-energy process that induces bond cleavages and rearrangements, resulting in a characteristic pattern of charged fragments. The structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol presents several key functionalities that will dictate its fragmentation pathways: a phenol group, a benzylamine linkage, and a chlorophenyl moiety.
The initial step in EI mass spectrometry is the removal of an electron to form a molecular ion (M•+). The stability of this molecular ion is often influenced by the presence of aromatic systems. For aromatic compounds, the molecular ion peak is typically strong and readily identifiable.[1][2]
The fragmentation of the molecular ion is then governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For 2-{[(4-Chlorophenyl)amino]methyl}phenol, we can anticipate several primary fragmentation routes based on established principles of mass spectrometry.[3]
Comparative Fragmentation Analysis: Building a Predictive Model
To understand the likely fragmentation pattern of our target molecule, we will compare it with the known fragmentation of three simpler, related structures: phenol, N-benzylamine, and chlorobenzene.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways | Characteristic Fragments (m/z) |
| Phenol | 94.11 | - Loss of CO- Loss of HCO | 66, 65 |
| N-Benzylamine | 107.15 | - α-cleavage to lose H•- Loss of NH3 | 106, 91 |
| Chlorobenzene | 112.56 | - Loss of Cl•- Loss of HCl | 77 |
| 2-{[(4-Chlorophenyl)amino]methyl}phenol | 247.70 | - α-cleavage at the benzylic position- Cleavage of the C-N bond- Loss of the chlorophenyl group- Fragmentation of the phenol ring | Predicted: 121, 125, 107, 77 |
Table 1: Comparative analysis of key fragmentation pathways for 2-{[(4-Chlorophenyl)amino]methyl}phenol and related simpler molecules.
The Phenolic Signature
Phenols are known to exhibit a stable molecular ion. A characteristic fragmentation of phenols involves the loss of a neutral carbon monoxide (CO) molecule, followed by the loss of a hydrogen radical to form a stable cyclopentadienyl cation.[4][5][6] For 2-{[(4-Chlorophenyl)amino]methyl}phenol, while this pathway is possible, it is likely to be a minor route due to the presence of more labile bonds elsewhere in the molecule.
The Benzylamine Cleavage
The bond between the benzylic carbon and the nitrogen atom is a prime site for cleavage in benzylamines.[7][8][9] Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a dominant fragmentation pathway for amines.[1][10] For our target molecule, this would involve the cleavage of the C-C bond between the methylene group and the phenol ring or the C-N bond. The most probable fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl-type cation.
The Influence of the Chlorophenyl Group
The presence of a chlorine atom introduces a characteristic isotopic pattern due to the natural abundance of 35Cl and 37Cl isotopes (approximately 3:1 ratio). This isotopic signature will be evident for any fragment containing the chlorophenyl moiety. A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical.[11]
Predicted Fragmentation Pathway of 2-{[(4-Chlorophenyl)amino]methyl}phenol
Based on the comparative analysis, we can propose a primary fragmentation pathway for 2-{[(4-Chlorophenyl)amino]methyl}phenol under electron ionization.
Figure 1: Proposed primary fragmentation pathway of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
The most likely initial fragmentation is the cleavage of the benzylic C-N bond, which is typically the weakest bond in the molecule. This would lead to two primary fragment ions: the 4-chloroaniline radical cation (m/z 127/129) and the hydroxybenzyl cation (m/z 107). The hydroxybenzyl cation is expected to be a prominent peak. Subsequent fragmentation of the 4-chloroaniline radical cation would involve the loss of a chlorine radical to yield an ion at m/z 92.
Alternatively, α-cleavage with respect to the nitrogen atom could lead to the loss of a hydrogen radical, forming an ion at m/z 246/248. Another significant fragmentation pathway could be the cleavage of the bond between the methylene bridge and the phenol ring, resulting in a fragment corresponding to the 4-chlorophenylaminomethyl cation (m/z 156/158).
Experimental Protocol: Acquiring the Mass Spectrum
To validate the predicted fragmentation pattern, the following experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
Figure 2: Recommended workflow for GC-MS analysis.
Rationale for Experimental Choices:
-
Electron Ionization (EI) at 70 eV: This is the standard energy for EI-MS, providing reproducible fragmentation patterns that can be compared against spectral libraries.
-
GC Separation: Gas chromatography is essential to ensure that the analyzed compound is pure and to separate it from any potential impurities or degradation products that could complicate the mass spectrum.
-
Temperature Program: The suggested temperature program is a general-purpose method suitable for many semi-volatile organic compounds. It ensures good chromatographic separation and peak shape.
Conclusion: A Predictive and Comparative Approach
References
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National Institute of Standards and Technology. (2020). NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link]
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A Comparative Analysis of the Biological Activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol and Its Analogs: A Guide for Researchers
In the dynamic field of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, aminophenol derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive comparison of the biological activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol, a representative member of this class, with its structurally related analogs. By examining the structure-activity relationships (SAR), this document aims to furnish researchers, scientists, and drug development professionals with critical insights to guide future research and development endeavors.
Introduction to 2-{[(4-Chlorophenyl)amino]methyl}phenol and its Therapeutic Potential
2-{[(4-Chlorophenyl)amino]methyl}phenol belongs to the family of Mannich bases, which are synthesized through the aminoalkylation of a proton-donating substrate. The core structure, featuring a phenol ring, a secondary amine linker, and a substituted chlorophenyl ring, provides a unique three-dimensional arrangement conducive to interaction with various biological targets. While extensive experimental data on the specific biological activities of 2-{[(4-Chlorophenyl)amino]methyl}phenol is not yet publicly available, the known bioactivities of its constituent chemical moieties and closely related analogs suggest significant therapeutic potential. The 4-chlorophenyl group is a common feature in many bioactive compounds, often contributing to enhanced lipophilicity and target binding. Similarly, the aminophenol scaffold is a well-established pharmacophore in medicinal chemistry.
This guide will, therefore, focus on a comparative analysis of structurally similar analogs for which robust experimental data has been published. The primary biological activities that will be explored are:
-
Antimicrobial Activity: The ability to inhibit the growth of or kill pathogenic microorganisms.
-
Anticancer Activity: The capacity to induce cell death or inhibit the proliferation of cancer cells.
-
Antioxidant Activity: The potential to neutralize harmful free radicals and mitigate oxidative stress.
Comparative Analysis of Biological Activities
For a meaningful comparison, a selection of analogs with systematic structural modifications is presented below. These modifications primarily involve substitutions on the phenyl rings and alterations of the linker between the aromatic moieties.
Antimicrobial Activity
The antimicrobial efficacy of phenolic and aminophenol derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The following table summarizes the antimicrobial activity of analogs of 2-{[(4-Chlorophenyl)amino]methyl}phenol against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol Analogs
| Compound/Analog | Modification from Parent Compound | Test Organism(s) | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Analog A: N-{2-(4-chlorophenyl) acetyl} amino alcohols | Acetylated amino group and reduced methyl group to an alcohol | K. aerogenes, E. coli, S. aureus, P. desmolyticum, A. flavus, C. albicans | Moderate activity observed against all tested strains.[1] | [2] |
| Analog B: 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol | Additional chloro group on the phenol ring; imine linker | S. aureus, E. coli, A. niger | Significant antimicrobial properties. Metal complexes showed enhanced activity.[3] | [4] |
| Analog C: 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Oxadiazole ring incorporated into the linker | Gram-positive and Gram-negative bacteria | Promising antibacterial activity with MICs of 8 µg/mL.[5] | [5] |
Expertise & Experience: The data suggests that modifications to the linker region, such as the introduction of an oxadiazole ring (Analog C), can significantly enhance antibacterial activity. The increased rigidity and potential for additional hydrogen bonding interactions conferred by the oxadiazole moiety may facilitate stronger binding to microbial targets. Furthermore, the enhanced activity of metal complexes of Analog B highlights a common strategy in medicinal chemistry where coordination to a metal center can improve the biological efficacy of a ligand.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This protocol outlines a standardized method for assessing the antimicrobial activity of test compounds.
Materials:
-
Bacterial and/or fungal strains
-
Muller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Figure 2: Workflow of the MTT Assay.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The structure of the molecule, including the position and number of hydroxyl groups and other substituents, significantly influences this activity.
Table 3: Comparative Antioxidant Activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol Analogs
| Compound/Analog | Modification from Parent Compound | Assay | Activity (IC₅₀ or Trolox Equivalents) | Reference |
| Analog F: General o-aminophenol derivatives | Varied substitutions on the aminophenol core | DPPH Radical Scavenging | Several derivatives displayed excellent activity with SC₅₀ values between 18.95 and 34.26 μg/mL. [6] | [6][7] |
| Analog G: Phenolic Mannich bases | Varied amine and phenol components | Not specified, but generally known to possess antioxidant properties. | Data not available in the provided reference. |
Expertise & Experience: The antioxidant activity of aminophenol derivatives is well-documented. The presence of the phenolic hydroxyl group is crucial for free radical scavenging. The electronic properties of the substituents on the aromatic rings can modulate this activity. Electron-donating groups generally enhance antioxidant potential by stabilizing the resulting phenoxyl radical, while electron-withdrawing groups can have the opposite effect. The specific data for o-aminophenol derivatives (Analog F) indicates that this scaffold is a promising starting point for developing potent antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Materials:
-
DPPH solution in methanol
-
Test compounds dissolved in methanol
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.
-
Reaction Mixture: In a 96-well plate or cuvette, mix a defined volume of the DPPH solution with different concentrations of the test compound. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Figure 3: Workflow for the DPPH Radical Scavenging Assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis of the biological activities of 2-{[(4-Chlorophenyl)amino]methyl}phenol analogs reveals several key SAR insights:
-
The Role of the Chlorophenyl Moiety: The presence of a 4-chlorophenyl group appears to be beneficial for both antimicrobial and anticancer activities. Its electron-withdrawing nature and lipophilicity likely contribute to improved membrane permeability and target engagement. Future studies could explore the effect of varying the position (ortho, meta, para) and number of chlorine substituents on the phenyl ring.
-
Modification of the Linker: The aminomethyl linker plays a crucial role in determining the overall shape and flexibility of the molecule. Incorporating rigid heterocyclic systems, such as oxadiazoles or pyridines, into the linker can enhance biological activity, likely by optimizing the spatial orientation of the pharmacophoric groups for target binding.
-
Importance of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key determinant of antioxidant activity and can also contribute to antimicrobial and anticancer effects through hydrogen bonding interactions with biological targets.
Future research should focus on:
-
Systematic Analog Synthesis: A focused library of analogs of 2-{[(4-Chlorophenyl)amino]methyl}phenol should be synthesized with systematic variations to the core structure to build a more comprehensive SAR model.
-
Broad-Spectrum Biological Screening: These analogs should be screened against a wide range of microbial strains and cancer cell lines to identify lead compounds with high potency and selectivity.
-
Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.
-
In Vivo Efficacy and Toxicity: Lead compounds should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetic properties, and potential toxicity.
Conclusion
While direct experimental data for 2-{[(4-Chlorophenyl)amino]methyl}phenol is currently limited, the comparative analysis of its structural analogs provides compelling evidence for the therapeutic potential of this chemical scaffold. The insights into the structure-activity relationships presented in this guide offer a rational basis for the design and development of novel aminophenol derivatives with improved antimicrobial, anticancer, and antioxidant properties. Further focused research in this area is warranted and holds the promise of delivering new and effective therapeutic agents.
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From Bits to Biology: A Guide to Validating Computational Docking with In-Vitro Experiments
In the modern drug discovery landscape, computational docking has emerged as an indispensable tool, allowing researchers to rapidly screen vast virtual libraries of small molecules against a protein target of interest.[1][2][3] This in silico approach predicts the preferred binding orientation and affinity of a ligand to a receptor, significantly narrowing the field of potential drug candidates. However, the predictions generated by docking algorithms are just that—predictions. They are based on scoring functions that approximate the complex biophysical interactions governing molecular recognition.[4][5] To bridge the gap between computational hypothesis and biological reality, rigorous in-vitro experimental validation is not just a subsequent step; it is a critical, integrated component of the drug discovery pipeline.[6][7][8]
This guide provides a comprehensive overview of the principles and methodologies for validating computational docking results. It is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy and relevance of their in silico findings. We will delve into the causality behind experimental choices, describe self-validating protocols, and compare various experimental techniques to provide a robust framework for your research.
The Imperative of Experimental Validation: Beyond the Docking Score
A common pitfall in computational drug discovery is the over-reliance on docking scores as a definitive measure of a compound's potential.[9] While a high docking score can be indicative of favorable interactions, it does not always correlate directly with experimental binding affinity or biological activity.[10] Factors such as protein flexibility, the presence of water molecules, and the limitations of scoring functions can all contribute to discrepancies between predicted and actual binding.[5] Therefore, experimental validation is paramount to confirm:
-
Direct Target Engagement: Does the computationally identified compound physically interact with the target protein?
-
Binding Affinity and Kinetics: How tightly and for how long does the compound bind to the target?
-
Functional Activity: Does the binding event translate into a measurable biological effect (e.g., inhibition or activation)?
The following sections will explore a selection of powerful in-vitro techniques that can answer these critical questions, providing the necessary evidence to advance a promising hit from the computer screen to the laboratory bench.
A Comparative Look at Key In-Vitro Validation Techniques
The choice of an appropriate in-vitro assay depends on several factors, including the nature of the target protein, the availability of reagents, and the specific information required (e.g., binding affinity, kinetics, or functional activity). Below is a comparison of some of the most widely used techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11][12][13] | Binding affinity (K D), association (k a) and dissociation (k d) rate constants.[14][15] | Label-free, real-time kinetic data.[11] | Requires immobilization of one binding partner, which may affect its activity.[16] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[17][18] | Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17] | Label-free, solution-based, provides a complete thermodynamic profile.[17] | Requires relatively large amounts of pure protein and compound.[18] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[19][20][21] | Binding affinity (K D), association (k a) and dissociation (k d) rate constants.[19][20] | Label-free, high-throughput capabilities.[20][22] | Generally less sensitive than SPR, especially for small molecules.[16][19] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted by a labeled ligand upon binding to a larger protein.[23][24][25] | Binding affinity (K D).[24] | Homogeneous assay (no separation of bound and free ligand required), suitable for high-throughput screening.[24][25] | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds.[25] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and an enzymatic reaction to detect and quantify a substance.[26][27][28] | Presence and relative quantity of a target, can be adapted for competitive binding assays.[26][29] | High sensitivity and specificity, well-established methodology.[29] | Indirect measurement of binding, requires specific antibodies.[29] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding in a cellular environment.[30][31][32] | Direct evidence of target engagement in cells and tissues.[30][33][34] | Label-free, measures target engagement in a physiological context.[30][32] | Can be technically challenging and may not be suitable for all targets. |
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of your validation studies, it is essential to follow well-defined experimental protocols. Below are example workflows for two commonly used techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
General Workflow for In-Vitro Validation
The overall process of validating computational docking results can be visualized as a multi-step workflow. This begins with the in silico screening and culminates in the functional characterization of validated hits.
Caption: A step-by-step workflow for an SPR experiment.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC provides a complete thermodynamic signature of a binding event, offering deep insights into the driving forces of the interaction. [17] Objective: To determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a protein-ligand interaction.
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the test compound in the same buffer to minimize buffer mismatch effects.
-
Thoroughly degas both the protein and compound solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of the protein and compound.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K D, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RTln(K A), where K A = 1/K D
-
ΔG = ΔH - TΔS
-
-
Caption: A sequential workflow for conducting an ITC experiment.
Correlating Docking Scores with Experimental Data: A Word of Caution
While the ultimate goal is to find a correlation between computational predictions and experimental results, it is important to approach this with a degree of caution. As previously mentioned, a direct linear correlation between docking scores and binding affinities (e.g., K D or IC 50) is not always observed. [9][10]However, computational docking is highly effective at enriching a list of potential binders from a large library of inactive compounds. [1][35][36] A more realistic expectation is that compounds with better docking scores will have a higher probability of being active in experimental assays. Therefore, the validation process should be viewed as a filter to identify true binders from a computationally enriched set of candidates.
Conclusion: An Integrated Approach for Robust Drug Discovery
The validation of computational docking results with in-vitro experimental data is a cornerstone of modern, efficient drug discovery. By moving beyond a simple reliance on docking scores and embracing a multi-faceted experimental approach, researchers can significantly increase the confidence in their computationally derived hits. The integration of techniques such as SPR, ITC, and CETSA provides a robust framework for confirming direct target engagement, quantifying binding affinity and kinetics, and ultimately, identifying compounds with true therapeutic potential. This synergistic relationship between in silico and in-vitro methods is essential for navigating the complex path from a virtual hit to a viable drug candidate.
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Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
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Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
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Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. Available at: [Link]
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Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. Harvard University. Available at: [Link]
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Principle of the cellular thermal shift assay (CETSA). ResearchGate. Available at: [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available at: [Link]
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Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available at: [Link]
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Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. TA Instruments. Available at: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
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ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
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Cellular thermal shift assay. Wikipedia. Available at: [Link]
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Protein-Protein Binding Kinetics by Biolayer Interferometry. PubMed. Available at: [Link]
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Bio-layer interferometry. Wikipedia. Available at: [Link]
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CETSA. Karolinska Institutet. Available at: [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. Available at: [Link]
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A Comparative Analysis of 2-{[(4-Chlorophenyl)amino]methyl}phenol and Standard Antimicrobial Agents
A Guide for Researchers in Drug Development
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. This guide provides a comparative overview of 2-{[(4--Chlorophenyl)amino]methyl}phenol, a phenolic Mannich base, against a panel of established antimicrobial agents. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information on structurally related compounds and outlines a rigorous experimental framework for its evaluation. We present standardized protocols for determining antimicrobial efficacy, discuss the known mechanisms of comparator drugs, and provide a foundation for researchers to assess the potential of this and similar molecules as next-generation antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless evolution of drug-resistant pathogens poses a significant threat to global health. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Phenolic compounds, including their derivatives like Mannich bases and Schiff bases, have garnered considerable interest due to their broad-spectrum antimicrobial properties.[1][2][3] These compounds offer a rich scaffold for chemical modification to enhance potency and reduce toxicity. This guide focuses on 2-{[(4-Chlorophenyl)amino]methyl}phenol, a representative of the phenolic Mannich bases, as a candidate for comparative antimicrobial evaluation.
Compound Profile: 2-{[(4-Chlorophenyl)amino]methyl}phenol
2-{[(4-Chlorophenyl)amino]methyl}phenol belongs to the class of Mannich bases, which are β-amino-ketones formed by the reaction of an amine, an aldehyde, and a carbon acid.[2] The structure of this compound, featuring a phenol group, a secondary amine linkage, and a chlorinated phenyl ring, suggests potential antimicrobial activity.
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is a key feature in many antimicrobial phenolic compounds. It is known to be involved in disrupting microbial cell membranes, inhibiting enzymes, and chelating metal ions essential for bacterial survival.[4][5]
-
Chlorophenyl Group: The presence of a halogen, such as chlorine, on the aromatic ring can significantly influence the lipophilicity and electronic properties of the molecule, often enhancing its antimicrobial potency.[6][7]
-
Aminomethyl Linkage: The aminomethyl bridge is characteristic of Mannich bases and contributes to the overall structure and potential biological activity of the compound.[1][6]
While specific studies on 2-{[(4-Chlorophenyl)amino]methyl}phenol are not widely available, related compounds containing the 4-chlorophenyl moiety have demonstrated antimicrobial activity against various bacterial and fungal strains.[8][9][10]
The Comparator Panel: A Rationale for Selection
To comprehensively evaluate the antimicrobial potential of a new compound, it is essential to compare it against a panel of well-characterized drugs with diverse mechanisms of action. This approach provides a benchmark for its potency and spectrum of activity.
| Antimicrobial Agent | Class | Primary Mechanism of Action | Primary Spectrum |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors of peptidoglycan.[11][12][13] | Gram-positive bacteria, including MRSA.[14] |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication and repair.[15][16][17] | Broad-spectrum (Gram-positive and Gram-negative bacteria).[18] |
| Tetracycline | Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[19][20][21] | Broad-spectrum (Gram-positive and Gram-negative bacteria).[22] |
This selection provides a robust comparison against agents that target three distinct and essential bacterial processes: cell wall synthesis, DNA replication, and protein synthesis.
Head-to-Head Efficacy: A Comparative Experimental Framework
To ensure a rigorous and reproducible comparison, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[23][24][25]
Rationale for Experimental Design
The choice of experimental assays is critical for obtaining a comprehensive understanding of a compound's antimicrobial profile.
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency, defining the lowest concentration required to inhibit the visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC): This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration that results in a significant reduction in viable bacterial cells.
-
Disk Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening of a compound's effectiveness against a panel of microorganisms.
Detailed Experimental Protocols
The following protocols are based on CLSI guidelines and represent the standard for in vitro antimicrobial susceptibility testing.
This protocol is a cornerstone for quantitative assessment of antimicrobial activity.
-
Preparation of Reagents:
-
Prepare a stock solution of 2-{[(4-Chlorophenyl)amino]methyl}phenol and each comparator antibiotic in a suitable solvent (e.g., DMSO).
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.
-
-
Inoculum Preparation:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight on appropriate agar plates.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in CAMHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (inoculum in broth without any antimicrobial agent) and a sterility control (broth only).
-
-
Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[26]
-
This protocol is a direct extension of the MIC assay.
-
Subculturing:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
-
Plating:
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
This method offers a qualitative and visual assessment of antimicrobial activity.
-
Plate Preparation:
-
Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar with a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of 2-{[(4-Chlorophenyl)amino]methyl}phenol and the comparator agents.
-
Place the disks onto the inoculated agar surface.
-
-
Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone diameter generally indicates greater susceptibility of the organism to the compound.
-
Data Presentation and Interpretation
The results of these experiments should be systematically organized to facilitate a clear comparison.
Quantitative Antimicrobial Susceptibility (Hypothetical Data)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |
| 2-{[(4-Chlorophenyl)amino]methyl}phenol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Vancomycin | 1 | >128 | 2 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 1 | 0.03 |
| Tetracycline | 1 | 4 | >64 | >64 |
Zone of Inhibition Analysis (Hypothetical Data)
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 2-{[(4-Chlorophenyl)amino]methyl}phenol | Data to be determined | Data to be determined |
| Vancomycin | 18 | 0 |
| Ciprofloxacin | 25 | 30 |
| Tetracycline | 22 | 18 |
Potential Mechanisms of Action and Future Directions
The antimicrobial mechanism of phenolic compounds is often multifactorial.[4][27] For 2-{[(4-Chlorophenyl)amino]methyl}phenol, potential mechanisms could include:
-
Membrane Disruption: The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[28]
-
Enzyme Inhibition: The phenolic hydroxyl group could interact with active sites of essential bacterial enzymes, leading to their inactivation.
-
Inhibition of Toxin Production: Some phenolic compounds have been shown to interfere with the production of bacterial toxins.[29]
Future research should focus on elucidating the precise mechanism of action through techniques such as transmission electron microscopy to observe morphological changes in treated bacteria, and assays to measure membrane potential and permeability.
Conclusion
While further experimental investigation is required, the chemical structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol suggests it is a promising candidate for antimicrobial drug discovery. The comparative framework outlined in this guide provides a robust starting point for its evaluation. By systematically comparing its efficacy against well-established antibiotics, researchers can gain valuable insights into its potential as a novel therapeutic agent in the fight against infectious diseases.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanisms of Action of Comparator Antibiotics
Caption: Targets of comparator antimicrobial agents in a bacterial cell.
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A Comparative Analysis of 2-{[(4-Chlorophenyl)amino]methyl}phenol: A Novel Investigational Compound Versus Standard-of-Care Anticancer Agents
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, small molecules with the potential to selectively target cancer cells are of particular interest. This guide provides a comparative overview of the investigational compound 2-{[(4-Chlorophenyl)amino]methyl}phenol against established, standard-of-care anticancer drugs, namely Cisplatin, Paclitaxel, and Doxorubicin.
While comprehensive preclinical and clinical data for 2-{[(4-Chlorophenyl)amino]methyl}phenol is not yet publicly available, this document will establish a framework for its potential evaluation. This will be achieved by postulating a likely mechanism of action based on structurally related compounds and outlining the requisite experimental protocols for a rigorous comparative efficacy assessment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation cancer therapies.
Understanding the Therapeutic Landscape: Standard-of-Care Agents
A meaningful comparison necessitates a thorough understanding of the current therapeutic benchmarks. Cisplatin, Paclitaxel, and Doxorubicin are mainstays in the treatment of a wide array of malignancies, including breast, lung, and colorectal cancers. Their mechanisms of action, while distinct, all culminate in the induction of cancer cell death.
-
Cisplatin: This platinum-based compound exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][2] This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).[1][2][3] Cisplatin is a non-cell cycle-specific drug, making it effective against a broad range of tumors.[3]
-
Paclitaxel: A member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules.[4][5] Microtubules are essential components of the cellular cytoskeleton and play a critical role in cell division (mitosis). By preventing their disassembly, paclitaxel disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair.[][7] Doxorubicin also generates reactive oxygen species (ROS), which can damage cellular components, including membranes, DNA, and proteins, further contributing to its cytotoxic effects.[][8]
The following diagram illustrates the distinct signaling pathways targeted by these standard anticancer drugs.
Caption: Mechanisms of action for standard anticancer drugs.
Investigational Compound: 2-{[(4-Chlorophenyl)amino]methyl}phenol
While direct evidence of the anticancer activity of 2-{[(4-Chlorophenyl)amino]methyl}phenol is limited in publicly accessible literature, its chemical structure, featuring phenol and chlorophenyl moieties, is present in other compounds with demonstrated cytotoxic effects. For instance, a study on 2-phenol-4-chlorophenyl-6-aryl pyridines revealed their potential as topoisomerase II inhibitors.[9] This suggests a plausible, albeit hypothetical, mechanism of action for 2-{[(4-Chlorophenyl)amino]methyl}phenol could involve the inhibition of topoisomerase II, similar to doxorubicin.
Postulated Mechanism of Action:
It is hypothesized that 2-{[(4-Chlorophenyl)amino]methyl}phenol may function as a topoisomerase II inhibitor. This would involve the stabilization of the topoisomerase II-DNA complex, leading to DNA strand breaks and subsequent apoptosis. The following diagram illustrates this proposed pathway.
Caption: Postulated mechanism of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Comparative Efficacy: A Framework for Evaluation
To ascertain the therapeutic potential of 2-{[(4-Chlorophenyl)amino]methyl}phenol, a rigorous head-to-head comparison with standard agents is imperative. The following table outlines a hypothetical comparative dataset that would be generated through in vitro studies.
| Parameter | 2-{[(4-Chlorophenyl)amino]methyl}phenol | Cisplatin | Paclitaxel | Doxorubicin |
| IC50 (µM) - Breast Cancer (MCF-7) | To be determined | Established Value | Established Value | Established Value |
| IC50 (µM) - Lung Cancer (A549) | To be determined | Established Value | Established Value | Established Value |
| IC50 (µM) - Colon Cancer (HCT116) | To be determined | Established Value | Established Value | Established Value |
| Apoptosis Induction (% of cells) | To be determined | Established Value | Established Value | Established Value |
| Cell Cycle Arrest Phase | To be determined | G1/S or G2/M | G2/M | G2/M |
| Topoisomerase II Inhibition | Hypothesized | No | No | Yes |
Experimental Protocols for Efficacy Assessment
The following are detailed, step-by-step methodologies for key in vitro experiments essential for evaluating the anticancer efficacy of a novel compound like 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 2-{[(4-Chlorophenyl)amino]methyl}phenol, cisplatin, paclitaxel, and doxorubicin. Add these to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the phase of the cell cycle at which the compound induces arrest.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The investigational compound 2-{[(4-Chlorophenyl)amino]methyl}phenol represents a potential avenue for novel anticancer drug discovery. Based on the activity of structurally similar molecules, it is plausible that its mechanism of action involves the inhibition of topoisomerase II. To validate this hypothesis and establish its efficacy relative to standard-of-care agents like cisplatin, paclitaxel, and doxorubicin, a systematic and rigorous experimental approach as outlined in this guide is essential. The successful completion of these in vitro studies will provide the foundational data necessary to warrant further preclinical and, ultimately, clinical investigation. This comparative framework serves as a roadmap for the initial stages of evaluating this and other novel anticancer compounds.
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- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
- Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351–1371.
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- Decoding the Mechanism: How Cisplatin Fights Cancer Cells. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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A Definitive Guide to the Structural Confirmation of 2-{[(4-Chlorophenyl)amino]methyl}phenol via ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 2-{[(4-Chlorophenyl)amino]methyl}phenol, a molecule with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparison of using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound, supported by predictive data and established experimental protocols.
The Imperative of Structural Integrity
The journey of a drug candidate from synthesis to clinical application is paved with exacting analytical challenges. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. Any ambiguity in the structure can lead to misinterpretation of experimental results and, ultimately, compromise patient safety. While techniques like mass spectrometry provide information about the molecular weight and fragmentation patterns, and ¹H NMR offers insights into the proton environment, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton, making it an indispensable tool for structural verification.[1]
Principles of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy operates on the magnetic properties of the ¹³C isotope.[1] Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily detect its signals. Each unique carbon atom in a molecule resonates at a specific frequency in a strong magnetic field, resulting in a distinct peak in the NMR spectrum. The position of this peak, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom.[2] This sensitivity allows us to differentiate between carbons in different functional groups and positions within the molecule.
For a molecule like 2-{[(4-Chlorophenyl)amino]methyl}phenol, we can predict the number of unique carbon signals and their approximate chemical shifts based on its structure. The presence of two aromatic rings, a methylene bridge, and carbons bearing hydroxyl and amino groups will give rise to a characteristic set of signals.
Predicting the ¹³C NMR Spectrum of 2-{[(4-Chlorophenyl)amino]methyl}phenol
To establish a benchmark for comparison, a ¹³C NMR spectrum of 2-{[(4-Chlorophenyl)amino]methyl}phenol was predicted using established computational methods.[3][4] The predicted chemical shifts provide a theoretical fingerprint of the molecule's carbon framework.
Experimental Workflow for ¹³C NMR Analysis
The following protocol outlines the key steps for acquiring a high-quality ¹³C NMR spectrum of 2-{[(4-Chlorophenyl)amino]methyl}phenol.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Chemical Shift Range (ppm) | Rationale for Assignment |
| Phenolic Ring | |||
| C1 | 155.8 | 150 - 160 | Carbon attached to the hydroxyl group, strongly deshielded by the electronegative oxygen atom. |
| C2 | 122.5 | 120 - 125 | Quaternary carbon ortho to the hydroxyl group and bearing the aminomethyl substituent. |
| C3 | 116.2 | 115 - 120 | Aromatic CH meta to the hydroxyl group. |
| C4 | 129.8 | 128 - 132 | Aromatic CH para to the hydroxyl group. |
| C5 | 120.1 | 118 - 122 | Aromatic CH meta to the hydroxyl group. |
| C6 | 128.5 | 127 - 130 | Aromatic CH ortho to the hydroxyl group. |
| Methylene Bridge | |||
| C7 | 48.9 | 45 - 55 | Methylene carbon attached to two aromatic rings and a nitrogen atom. |
| Chlorophenyl Ring | |||
| C1' | 146.7 | 145 - 150 | Quaternary carbon attached to the nitrogen atom. |
| C2', C6' | 113.8 | 112 - 118 | Aromatic CHs ortho to the amino group. |
| C3', C5' | 129.3 | 128 - 132 | Aromatic CHs meta to the amino group and ortho to the chlorine atom. |
| C4' | 123.9 | 122 - 128 | Quaternary carbon attached to the chlorine atom. |
Comparative Analysis and Advanced Techniques
The predicted ¹³C NMR spectrum provides a strong basis for the structural confirmation of 2-{[(4-Chlorophenyl)amino]methyl}phenol. The number of signals and their chemical shifts are consistent with the proposed structure.
Comparison with Alternative Spectroscopic Methods:
-
¹H NMR Spectroscopy: While ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons, and the amine and hydroxyl protons, extensive signal overlap in the aromatic region could complicate a definitive assignment without more advanced 2D techniques.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound but would not provide direct information about the connectivity of the atoms. Fragmentation patterns could offer clues, but these can be complex to interpret.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of functional groups such as O-H, N-H, and C-Cl bonds, but it would not reveal the overall carbon skeleton.
Enhancing Structural Confirmation with Advanced NMR Techniques:
For an even higher level of confidence in the structural assignment, advanced NMR experiments can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique can differentiate between CH, CH₂, and CH₃ groups. [5][6][7][8]A DEPT-135 experiment would show the methylene carbon (C7) as a negative peak, while the aromatic CH carbons would appear as positive peaks. Quaternary carbons (C1, C2, C1', C4') would be absent in the DEPT spectrum. This provides an excellent way to confirm the assignments made from the standard ¹³C NMR spectrum.
-
2D NMR Spectroscopy (HSQC and HMBC): Two-dimensional NMR techniques provide correlations between different nuclei. [9] * HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would definitively link the proton and carbon signals for each CH and CH₂ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons by their correlations to nearby protons. For example, the quaternary carbon C1 would show correlations to the protons on C6 and the methylene bridge (C7).
-
Conclusion
¹³C NMR spectroscopy stands as a powerful and direct method for the structural confirmation of 2-{[(4-Chlorophenyl)amino]methyl}phenol. The predicted spectrum, with its distinct signals for each unique carbon atom, provides a robust fingerprint of the molecule's carbon skeleton. When combined with advanced techniques like DEPT and 2D NMR, a complete and unambiguous structural elucidation can be achieved, ensuring the scientific integrity required for further research and development. This comprehensive analytical approach provides the necessary confidence in the molecular structure, a critical step in the journey of any potential therapeutic agent.
References
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NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). Retrieved from [Link]
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NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). Retrieved from [Link]
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Gable, K. (2022, March 9). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(9), 2339.
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DEPT 13C NMR Spectroscopy. (n.d.). Fiveable. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
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Calculation of 13C chemical shift values #nmr #cmr. (2024, November 27). [Video]. YouTube. Retrieved from [Link]
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¹³C NMR Spectroscopy and DEPT. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. Retrieved from [Link]
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Carbon-13 DEPT NMR Spectroscopy. (2017, December 14). [Video]. YouTube. Retrieved from [Link]
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DEPT 13C NMR Spectroscopy. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]
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2D NMR- Worked Example 4 (Full Spectral Assignment). (2020, April 20). [Video]. YouTube. Retrieved from [Link]
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A Researcher's Guide to Rigorous Experimental Data Validation Using the NIST Chemical Database
For researchers, scientists, and professionals in drug development, the integrity of experimental data is the bedrock of scientific advancement. The ability to confidently validate novel findings against established, high-quality reference data is not merely a procedural step but a cornerstone of scientific credibility. This guide provides an in-depth, technical walkthrough on leveraging the National Institute of Standards and Technology (NIST) chemical database for the cross-referencing and validation of experimental data. We will explore the causality behind procedural choices, outline a self-validating workflow, and objectively compare the NIST database with other prominent chemical information resources.
The Imperative of Data Validation: Beyond Simple Comparison
In the modern research environment, generating vast quantities of data is commonplace. However, the true value of this data lies in its accuracy and reliability. Cross-referencing experimental findings with a trusted repository like the NIST database serves several critical functions:
-
Confirmation of Identity: For newly synthesized compounds or isolated natural products, matching spectroscopic or physical property data with the critically evaluated data in the NIST Chemistry WebBook provides a high degree of confidence in the compound's identity.
-
Validation of Experimental Results: Comparing experimentally determined thermodynamic properties (e.g., enthalpy of formation, heat capacity) or kinetic data with the vast collection of literature data in the NIST databases helps to identify systematic errors and validate the accuracy of experimental setups and methodologies.[1][2]
-
Ensuring Reproducibility: By anchoring experimental data to a standardized and widely accepted reference, researchers enhance the reproducibility of their work, a fundamental tenet of the scientific method.
-
Contextualization of Findings: Placing new data in the context of the existing body of knowledge is crucial for understanding its significance and for generating new hypotheses.
The choice to use the NIST database as a primary reference is rooted in its commitment to providing critically evaluated data.[3] Unlike databases that may aggregate data from various sources without extensive review, NIST data undergoes a rigorous evaluation process by subject matter experts, ensuring a high degree of reliability.[1][2]
A Comparative Overview of Key Chemical Databases
While the NIST database is a powerful tool, it is essential to understand its strengths and limitations in the context of other available resources. The choice of database often depends on the specific type of experimental data and the research question at hand.
| Feature | NIST Chemical Database | PubChem | ChEMBL | Reaxys |
| Primary Focus | Critically evaluated thermochemical, thermophysical, spectroscopic, and kinetic data.[3] | A comprehensive public repository of chemical substances and their biological activities.[4] | A curated database of bioactive molecules with drug-like properties and their quantitative bioactivity data.[5][6][7] | A comprehensive database of chemical reactions, substances, and experimentally validated properties extracted from literature and patents.[8][9] |
| Data Curation | Data is critically evaluated by NIST scientists.[3] | Data is deposited by a wide range of contributors and undergoes a standardization process.[10] | Data is manually curated from medicinal chemistry literature.[5][6] | Data is manually excerpted from peer-reviewed literature and patents by chemists. |
| Scope of Experimental Data | Extensive coverage of fundamental physical and chemical properties. | Broad coverage of bioactivity data from high-throughput screening and other assays.[11] | Focused on quantitative bioactivity data (e.g., IC50, Ki, EC50) and ADMET properties.[5][6] | Detailed experimental procedures, reaction conditions, and a wide range of substance properties with direct links to the original literature.[8][12][13] |
| Tools for Cross-Referencing | Search by chemical identifiers, formula, structure, and spectral data. Interactive tools for comparing spectra. | Search by identifiers, structure (identity, similarity, substructure), and bioassay results.[14][15] | Search by target, compound, or assay. Tools for analyzing structure-activity relationships.[16][17] | Advanced search functionalities for reactions, substances, and properties. Retrosynthesis planning tools.[8][12] |
| Best For Validating | Thermodynamic data, spectroscopic data (MS, IR, UV/Vis), kinetic data, and physical properties. | Bioactivity screening results, compound identification through a broad search. | In vitro and in vivo bioactivity data for drug discovery, hit-to-lead optimization. | Synthetic routes, reaction yields, and a wide array of experimentally measured properties. |
| Limitations | Less emphasis on bioactivity data compared to other databases. | Data quality can be variable due to the diverse range of depositors. | More focused on drug-like molecules, may have less coverage of other chemical space. | Subscription-based access, which can be a barrier for some researchers. |
A Self-Validating Workflow for Experimental Data Cross-Referencing
The following section outlines a systematic, step-by-step workflow for cross-referencing experimental data with the NIST chemical database. This protocol is designed to be a self-validating system, incorporating principles of quality assurance and control at each stage.
Diagram of the Experimental Data Validation Workflow
Caption: A workflow diagram illustrating the key stages of experimental data validation using the NIST chemical database.
Experimental Protocol: A Step-by-Step Guide
1. Experimental Design and Data Acquisition:
-
Rationale: The validity of any comparison hinges on the quality of the initial experiment. A well-designed experiment minimizes sources of error and ensures that the data collected is relevant and accurate. This aligns with the principles of Quality Assurance (QA) which focuses on preventing defects.[16][17]
-
Procedure:
-
Clearly define the research question and the specific data to be collected (e.g., mass spectrum, enthalpy of reaction, reaction rate).
-
Select appropriate analytical techniques and instrumentation. Ensure all instruments are properly calibrated according to standard operating procedures (SOPs).
-
Use high-purity reagents and solvents to avoid interferences.
-
Include appropriate controls and standards in the experimental runs. For example, when acquiring a mass spectrum, run a known standard to verify instrument performance.
-
Document all experimental parameters meticulously in a laboratory notebook (preferably an electronic lab notebook for better data management).
-
2. Initial Data Quality Control:
-
Rationale: This step acts as a preliminary check to identify any gross errors or anomalies in the collected data before proceeding with a detailed comparison. This is a fundamental aspect of Quality Control (QC), which focuses on identifying defects in the final product.[16][17][18]
-
Procedure:
-
Visually inspect the raw data. For example, check for reasonable signal-to-noise ratios in spectra or smooth curves in kinetic data.
-
Perform basic data processing, such as baseline correction and peak picking for spectra.
-
Compare replicate measurements to assess the precision of the experiment. Significant variations between replicates may indicate an issue with the experimental setup.
-
3. Search the NIST Database:
-
Rationale: The NIST Chemistry WebBook offers multiple search options to efficiently locate the desired chemical species and its associated data. Choosing the most appropriate search method can save considerable time and effort.
-
Procedure:
-
Navigate to the NIST Chemistry WebBook.
-
Choose a search method based on the available information:
-
Formula: Ideal for simple molecules.
-
Name: Useful for common compounds.
-
CAS Registry Number: A highly specific and reliable identifier.
-
Structure: Allows for drawing the chemical structure or searching by substructure.
-
Vibrational & Electronic Energies: For searching based on spectroscopic data.
-
Ion Energetics: For searching based on ionization energy, proton affinity, etc.
-
-
Enter the search query and initiate the search.
-
4. Extract Reference Data:
-
Rationale: Once the correct chemical species is located, the relevant, critically evaluated reference data must be extracted. It is crucial to pay attention to the experimental conditions and uncertainties associated with the reference data.
-
Procedure:
-
From the search results, select the desired chemical species.
-
Navigate to the relevant data section (e.g., "Gas Phase Thermochemistry Data," "Mass Spectra," "IR Spectra").
-
Carefully examine the available data. Note the experimental conditions (temperature, pressure), measurement techniques, and any reported uncertainties.
-
Download the data in a suitable format (e.g., text file, JCAMP-DX for spectra).
-
5. Compare Experimental and Reference Data:
-
Rationale: This is the core of the cross-referencing process. The comparison should be as direct as possible, taking into account any differences in experimental conditions.
-
Procedure:
-
For Spectroscopic Data (e.g., Mass Spectrometry):
-
Overlay the experimental mass spectrum with the reference spectrum from the NIST Mass Spectral Library.
-
Compare the m/z values and relative intensities of the major peaks.
-
The NIST Mass Spectral Search Program provides a "Match Factor" that quantifies the similarity between the experimental and library spectra. A high match factor (typically >800-900) indicates a good match.[13]
-
-
For Thermodynamic Data (e.g., Enthalpy of Formation):
-
Compare the experimentally determined value with the value from the NIST Chemistry WebBook.
-
Ensure that the comparison is made under the same standard conditions (e.g., 298.15 K and 1 bar). If the experimental conditions differ, appropriate corrections may be necessary.
-
-
For Kinetic Data (e.g., Reaction Rate Constant):
-
Search the NIST Chemical Kinetics Database for the reaction of interest.[8]
-
Compare the experimentally determined rate constant with the literature values at the same temperature.
-
Plot the experimental data on an Arrhenius plot and compare the activation energy and pre-exponential factor with the values reported in the database.
-
-
6. Statistical Analysis and Uncertainty Quantification:
-
Rationale: A simple visual comparison is often insufficient. A statistical analysis provides a quantitative measure of the agreement between the experimental and reference data and helps to determine if any observed differences are statistically significant.
-
Procedure:
-
Calculate the percent difference between the experimental and reference values.
-
If multiple measurements were made, calculate the mean and standard deviation of the experimental data.
-
Perform a t-test or other appropriate statistical test to determine if the experimental mean is significantly different from the reference value.
-
Propagate the uncertainties from both the experimental measurements and the reference data to determine the overall uncertainty of the comparison.
-
7. Interpretation of Results:
-
Rationale: The final step is to interpret the results of the comparison in the context of the research question.
-
Procedure:
-
If there is good agreement between the experimental and reference data, this provides strong evidence for the validity of the experimental findings.
-
If there is a significant discrepancy, investigate potential sources of error in the experimental procedure, data analysis, or sample preparation. It is also possible, though less likely, that the reference data has limitations for the specific conditions of the experiment.
-
Consider if the observed differences could be due to matrix effects or the presence of impurities in the experimental sample.
-
8. Reporting and Documentation:
-
Rationale: Transparent and thorough documentation is essential for the reproducibility and credibility of the research.
-
Procedure:
-
In publications and reports, clearly state the source of the reference data (i.e., "NIST Chemistry WebBook").
-
Provide the specific version or access date of the database.
-
Describe the methods used for data comparison and statistical analysis.
-
Present the results of the comparison in a clear and concise manner, for example, in a table or a figure.
-
Conclusion: A Commitment to Scientific Integrity
The cross-referencing of experimental data with the NIST chemical database is a powerful practice that goes beyond simple data checking. It is a systematic process that, when conducted with rigor, enhances the quality, reliability, and impact of scientific research. By understanding the strengths and weaknesses of different chemical databases and by following a self-validating workflow, researchers can ensure that their work is built on a solid foundation of accurate and trustworthy data. This commitment to scientific integrity is not only a professional responsibility but also a crucial driver of innovation and discovery in the chemical sciences.
References
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Bento, A. P., Gaulton, A., Hersey, A., Bellis, L. J., Chambers, J., Davies, M., Krüger, F. A., Light, Y., Mak, L., McGlinchey, S., Nowotka, M., Papadatos, G., Santos, R., & Leach, A. R. (2014). The ChEMBL bioactivity database: an update. Nucleic Acids Research, 42(Database issue), D1083–D1090. [Link]
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Fiveable. (n.d.). Quality Assurance and Control in Chemistry. Fiveable. Retrieved January 22, 2026, from [Link]
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Gaulton, A., Bellis, L. J., Bento, A. P., Chambers, J., Davies, M., Hersey, A., Light, Y., McGlinchey, S., Michalovich, D., Al-Lazikani, B., & Overington, J. P. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(Database issue), D1100–D1107. [Link]
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Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., Mutowo, P., Atkinson, F., Bellis, L. J., Cibrián-Uzal, E., Davies, M., Dedman, N., Karlsson, A., Magariños, M. P., Overington, J. P., Papadatos, G., Smit, I., & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945–D954. [Link]
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Harvey, D. (2024, February 10). 6.2: Quality Control. Chemistry LibreTexts. [Link]
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Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Scoring. Retrieved January 22, 2026, from [Link]
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Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]
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Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). A Guide to the NIST Chemistry WebBook. NIST. Retrieved January 22, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemical Kinetics Database. NIST. Retrieved January 22, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Standard Reference Data. NIST. Retrieved January 22, 2026, from [Link]
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Reaxys. (n.d.). Reaxys. Elsevier. Retrieved January 22, 2026, from [Link]
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Stein, S. E. (2012). Mass spectral reference libraries: an ever-expanding resource for chemical identification. Analytical Chemistry, 84(17), 7274–7282. [Link]
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Stranick, M. A., & Thompson, A. (2016). A Big Data Framework to Validate Thermodynamic Data for Chemical Species. Computational Modelling Group. [Link]
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Wallace, W. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences, 41(5), 1165–1166. [Link]
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- 11. Exploiting PubChem for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-{[(4-Chlorophenyl)amino]methyl}phenol
This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-{[(4-Chlorophenyl)amino]methyl}phenol. As a chlorinated phenolic compound, this substance requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them.
Hazard Profile and Regulatory Classification
2-{[(4-Chlorophenyl)amino]methyl}phenol belongs to the chlorophenol class of chemicals. Compounds in this family are recognized for their potential toxicity and environmental persistence.[1] Due to its chemical structure, it must be managed as a regulated hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents or phenols is generally considered hazardous.[2] Phenol and its derivatives are specifically listed under EPA hazardous waste codes, underscoring the necessity for stringent disposal protocols.[3][4] The primary hazards associated with this compound and its class include:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Phenolic compounds can cause chemical burns and systemic toxicity.[7]
-
Environmental Hazard: Chlorinated phenols are very toxic to aquatic life with long-lasting effects.[5] Releases into waterways are regulated under the Clean Water Act.[2]
-
Irritation: Causes skin and serious eye irritation.[8]
For these reasons, this compound cannot be disposed of via standard laboratory drains or as regular solid waste.[7][9]
| Parameter | Classification & Guidance | Source |
| RCRA Status | Likely Hazardous Waste | [2] |
| EPA Waste Code | Likely falls under codes for phenols (e.g., U188) or chlorophenols (e.g., U048).[3][4] | [3][4] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Aquatic Toxicity.[5][6] | [5][6] |
| Disposal Method | Incineration at a licensed hazardous waste facility is the preferred method.[2][9] | [2][9] |
| Reportable Quantity (RQ) | Phenol and many chlorinated phenols have an RQ of 10-1000 lbs. Spills exceeding this must be reported to federal, state, and local authorities.[2][10] | [2][10] |
Core Disposal Workflow: From Benchtop to Manifest
The following protocol outlines the necessary steps for the safe handling and disposal of 2-{[(4-Chlorophenyl)amino]methyl}phenol waste. This workflow is designed to ensure compliance and minimize risk at every stage.
Caption: Waste Disposal Workflow for 2-{[(4-Chlorophenyl)amino]methyl}phenol.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. The causality is simple: preventing exposure pathways is the most effective safety measure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be necessary.
Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly categorized for final disposal.
-
Characterize the Waste:
-
Select an Appropriate Container:
-
Containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]
-
For liquid waste, use a high-density polyethylene (HDPE) or glass container.
-
For solid waste, a sealed and labeled bag or a wide-mouth HDPE container is appropriate.[12] Do not use red or orange biohazard bags for chemical waste.[12]
-
-
Accumulation:
-
Keep the waste container tightly closed at all times, except when adding waste.[3] This minimizes the release of vapors.
-
Use a funnel for adding liquid waste to prevent spills.
-
Hazardous Waste Labeling
Accurate labeling is a federal requirement and is critical for the safety of all personnel who may handle the container.
Your waste container label must include:
-
The words "HAZARDOUS WASTE" .[3]
-
The full, unabbreviated chemical name: "2-{[(4-Chlorophenyl)amino]methyl}phenol" .
-
The approximate percentage of each component if it is a mixture.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., "Toxic," "Environmental Hazard," "Irritant").
On-Site Storage and Disposal
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be under the control of laboratory personnel, away from ignition sources, and within secondary containment to contain any potential leaks.[3][7]
-
Request for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[12] Complete a hazardous material pickup request form as required.[3]
-
Final Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[2][9]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. wku.edu [wku.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. phmsa.dot.gov [phmsa.dot.gov]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. chemistry.unm.edu [chemistry.unm.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-{[(4-Chlorophenyl)amino]methyl}phenol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-{[(4-Chlorophenyl)amino]methyl}phenol, a substituted chlorophenol derivative, requires meticulous handling. While specific toxicological data for this exact molecule is limited, its structural similarity to other chlorophenols and substituted phenols provides a strong basis for a robust safety protocol. Phenols can be corrosive and systemically toxic, capable of causing severe burns and organ damage through skin absorption, inhalation, or ingestion[1][2][3]. This guide synthesizes established safety principles for related compounds to provide a comprehensive operational plan for personal protective equipment (PPE).
Hazard Profile: An Evidence-Based Assessment
Understanding the "why" behind PPE selection begins with a thorough hazard assessment. Based on data from structurally analogous compounds like 4-[(4-Chlorophenyl)methyl]phenol and other chlorophenols, we can anticipate a similar hazard profile.
Anticipated GHS Hazard Classifications
| Hazard Statement | Description | Rationale & Source |
| H315 | Causes skin irritation. | Substituted phenols are known skin irritants, causing inflammation, redness, and blistering[4][5]. |
| H319 | Causes serious eye irritation. | Direct contact can lead to redness, pain, and severe eye damage[4][6]. |
| H335 | May cause respiratory irritation. | Inhalation of dust or fumes can irritate the lungs and respiratory system[4][6]. |
| (Implied) | Harmful if absorbed through skin. | Phenol and its derivatives can readily penetrate the skin, leading to systemic toxicity[1][7]. |
| (Implied) | Harmful if swallowed. | Ingestion can cause gastrointestinal irritation and systemic poisoning[8]. |
The primary danger of phenols lies in their dual corrosive and toxic nature. Phenol has an anesthetic effect, meaning severe chemical burns can occur without immediate pain, delaying first aid and increasing the risk of systemic absorption[1][7][9].
The Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach, combining engineering controls with meticulous PPE selection, is essential. All handling of 2-{[(4-Chlorophenyl)amino]methyl}phenol, especially stock solutions and powdered forms, must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][10].
Given that skin contact is a primary route of exposure for phenols, selecting the correct gloves is paramount[3]. Thin, disposable nitrile gloves are inadequate for anything beyond incidental splash protection and should be removed immediately upon contact[1].
-
Primary Handling/Direct Contact: For tasks involving potential direct contact or immersion, heavy-duty gloves are required.
-
Incidental Contact (Splash Protection): Double-gloving with a high-quality, heavy-weight disposable neoprene or polychloroprene blend glove is a prudent practice[1].
Phenols can cause permanent eye injury and blindness[7][9]. Standard safety glasses do not provide sufficient protection against chemical splashes.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when the compound is handled.
-
Highly Recommended: A full-face shield should be worn over the chemical splash goggles, especially when handling larger quantities or during procedures with a high splash potential (e.g., transferring solutions, preparing dilutions)[10].
To prevent accidental skin contact, full body coverage is necessary.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving significant splash risk, a butyl rubber or neoprene apron should be worn over the lab coat[1].
-
Attire: Long pants and fully enclosed, impervious shoes are mandatory. No part of the leg or foot should be exposed[1].
When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a fit-tested respirator with an organic vapor cartridge would be necessary for emergency response personnel[10].
Operational Plan: Step-by-Step Safety Protocols
Procedural discipline ensures that PPE is used effectively. The following workflow minimizes the risk of exposure and cross-contamination.
Diagram: Safe Handling Workflow This diagram outlines the essential steps and decision points for safely handling 2-{[(4-Chlorophenyl)amino]methyl}phenol, from initial preparation to final waste disposal.
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. gov.uk [gov.uk]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 8. echemi.com [echemi.com]
- 9. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
